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1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride Documentation Hub

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  • Product: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride
  • CAS: 34581-17-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific physicochemical data with the mechanistic principles of nitrogen mustard chemistry, which g...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific physicochemical data with the mechanistic principles of nitrogen mustard chemistry, which governs the behavior of this compound.

High-Reactivity Alkylating Intermediate for Medicinal Chemistry [1]

Executive Summary & Chemical Identity

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 34581-17-4) is a specialized nitrogen mustard derivative used as a critical building block in the synthesis of pharmaceutical agents requiring the N-isobutylpiperazine moiety.[1]

Functioning as a potent electrophile, it allows for the introduction of the isobutyl-piperazine side chain onto nucleophilic scaffolds (phenols, amines, thiols) via an ethyl linker. Due to its


-chloroethylamine structure, it possesses latent reactivity that must be activated under controlled conditions, making it both a valuable synthetic tool and a compound requiring strict safety protocols regarding genotoxicity.
Core Chemical Data
PropertySpecification
CAS Number 34581-17-4
IUPAC Name 1-(2-chloroethyl)-4-(2-methylpropyl)piperazine; dihydrochloride
Molecular Formula

Molecular Weight 277.66 g/mol (Salt); ~204.74 g/mol (Free Base)
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2]
Stability Hygroscopic; stable in acidic solid form.[1] Rapidly degrades in basic aqueous solution.

Mechanistic Reactivity: The Aziridinium Ion

Understanding the reactivity of this compound is fundamental to its successful application. It is not a simple alkyl halide; it follows neighboring group participation kinetics.

In its dihydrochloride salt form, the nitrogen lone pairs are protonated and unreactive. Upon neutralization (liberation of the free base), the nitrogen at position 1 (N1) attacks the


-carbon, displacing the chloride to form a highly electrophilic aziridinium (ethyleneimmonium) ion .
Pathway Visualization

The following diagram illustrates the activation and subsequent reaction pathways.

ReactionMechanism Salt Dihydrochloride Salt (Stable / Inactive) Base Free Base (Transient) Salt->Base Neutralization (pH > 7) Aziridinium Aziridinium Ion (Active Electrophile) Base->Aziridinium Cyclization (Fast) Product Alkylated Product (Target) Aziridinium->Product + Nucleophile (Nu-) (Desired Path) Hydrolysis Hydrolysis Impurity (Alcohol) Aziridinium->Hydrolysis + H2O (Side Reaction) Dimer Piperazine Dimer (Polymerization) Aziridinium->Dimer + Free Base (Self-Alkylation)

Figure 1: Mechanistic pathway showing the activation of the salt to the reactive aziridinium intermediate and competing reaction paths.[1][2][3]

Synthetic Applications

This intermediate is primarily used to attach the 1-isobutylpiperazine tail to drug scaffolds.[1] This motif is common in antipsychotics, antihistamines, and cardiovascular agents where the piperazine ring improves solubility and bioavailability.

General Alkylation Protocol

Objective: Alkylation of a Phenolic Scaffold (Ar-OH) using 1-(2-Chloro-ethyl)-4-isobutyl-piperazine 2HCl.[1]

Prerequisites:

  • Solvent: Aprotic polar solvents (DMF, DMSO, or Acetonitrile) are preferred to stabilize the transition state and minimize hydrolysis.

  • Base: Inorganic carbonate (

    
    , 
    
    
    
    ) or hydride (
    
    
    ).

Step-by-Step Methodology:

  • Scaffold Activation:

    • Dissolve the phenolic compound (1.0 eq) in DMF under

      
       atmosphere.
      
    • Add

      
       (3.0 eq) to generate the phenoxide anion. Stir for 30 minutes at room temperature.
      
  • Reagent Activation (In-Situ):

    • Note: Do not pre-neutralize the piperazine salt in water. Add the 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (1.2 eq) directly to the reaction mixture.[1] The excess carbonate will liberate the free base in situ, promoting immediate cyclization to the aziridinium ion which is then trapped by the phenoxide.

  • Reaction:

    • Heat the mixture to 60–80°C. Monitoring by HPLC is critical.

    • Endpoint: Disappearance of the phenol.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (quenches remaining aziridinium to the alcohol).

    • Extract with Ethyl Acetate.

    • Wash organic layer with brine to remove DMF.

Safety & Control: Genotoxic Impurity Management

As a nitrogen mustard, this compound is classified as a Potential Genotoxic Impurity (PGI) . The aziridinium mechanism that makes it useful for synthesis also allows it to alkylate DNA (guanine residues).

Handling Workflow

Strict containment strategies are required to prevent occupational exposure and cross-contamination.

SafetyWorkflow Storage Storage: Desiccated, <25°C (Prevent Hydrolysis) Weighing Weighing: Isolator / Glove Box (HEPA Filtered) Storage->Weighing Transfer Reaction Reaction: Closed Vessel In-Situ Generation Weighing->Reaction Charge Quenching Deactivation: Acidic Hydrolysis or Nucleophilic Scavenger Reaction->Quenching Post-Process Waste Waste Disposal: Incineration Quenching->Waste Disposal

Figure 2: Safety workflow for handling nitrogen mustard intermediates.

Deactivation Protocol

Spills or excess reagent should not be washed away with water alone.

  • Deactivation Solution: 10% Sodium Thiosulfate (

    
    ) in water. The thiosulfate anion is a potent nucleophile that rapidly opens the aziridinium ring, forming a non-toxic Bunte salt.
    

Analytical Characterization

Due to the lack of a chromophore in the aliphatic side chain, UV detection is weak (end absorption only).

  • Mass Spectrometry (LC-MS): The preferred method.

    • Ionization: ESI Positive Mode.

    • Target Ion:

      
       (Free base mass).
      
    • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

      
      ).
      
  • NMR (

    
    ): 
    
    • The methylene protons adjacent to the chlorine will appear as a triplet around

      
       3.8–4.0 ppm.
      
    • Upon cyclization/hydrolysis, this shift changes significantly, allowing for purity assessment.

References

  • Chemical Suppliers & Identity: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride; CAS 34581-17-4.[1][4][5] Chemical Suppliers EU / Vertex Data.

  • Nitrogen Mustard Reactivity: "Reactivity of beta-chloroethylamines: Cyclization and Nucleophilic Substitution." General Organic Chemistry Principles.
  • Patent Application (Related Analogues): Compounds and compositions for inhibiting the activity of abl1, abl2 and bcr-abl1.[6] Google Patents.

  • Safety Data Sheet (Analogous Compound): 1-(2-Chloroethyl)piperidine Hydrochloride SDS. Fisher Scientific.

Sources

Exploratory

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride CAS number

An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-isobutylpiperazine Dihydrochloride Part 1: Executive Summary 1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride (CAS 34581-17-4 ) is a specialized heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-isobutylpiperazine Dihydrochloride

Part 1: Executive Summary

1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride (CAS 34581-17-4 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). Structurally, it consists of a piperazine core substituted at the N1 position with a reactive 2-chloroethyl group and at the N4 position with an isobutyl group.

This compound belongs to the class of nitrogen mustard analogs (monofunctional), characterized by the presence of a


-chloroethylamine moiety. This functional group renders the molecule a potent electrophile, capable of alkylating nucleophiles via a transient aziridinium ion  intermediate. Due to this reactivity, it serves as a critical intermediate for introducing the N-isobutylpiperazine motif into complex scaffolds, particularly in the development of antipsychotics, antihistamines, and dopamine receptor modulators.

Part 2: Chemical Identity & Properties

The dihydrochloride salt form is preferred for storage and handling due to the instability of the free base, which is prone to spontaneous intramolecular cyclization (dimerization or polymerization).

PropertySpecification
Chemical Name 1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride
IUPAC Name 1-(2-Chloroethyl)-4-(2-methylpropyl)piperazine dihydrochloride
CAS Number 34581-17-4 (Note: Often refers to the salt in commercial catalogs; check specific CoA)
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 277.66 g/mol (Salt); 204.74 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents (hexane, ether)
SMILES (Salt) CC(C)CN1CCN(CCCl)CC1.Cl.Cl
Stability Hygroscopic. Decomposes in moist air. Store under inert gas at -20°C.

Part 3: Synthetic Utility & Mechanism of Action

Primary Application: N-Alkylation

The utility of 1-(2-chloroethyl)-4-isobutylpiperazine lies in its ability to graft the 4-isobutylpiperazine moiety onto other molecules. This is typically achieved by reacting the compound with a nucleophile (e.g., a phenol, amine, or thiol) in the presence of a base.

Reaction Mechanism: The Aziridinium Ion

Unlike simple alkyl halides that react via direct


 mechanisms, 

-chloroethylamines react via a neighboring group participation mechanism.
  • Free Base Liberation: The base (e.g.,

    
    ) neutralizes the HCl salts.
    
  • Cyclization: The nitrogen lone pair attacks the

    
    -carbon, displacing the chloride ion and forming a highly reactive, strained aziridinium (aziridinium) cation .
    
  • Nucleophilic Attack: The external nucleophile attacks the ring carbon, opening the aziridine ring and forming the final alkylated product.

Critical Insight: The rate-limiting step is often the formation of the aziridinium ion. If the reaction mixture is too basic or lacks a nucleophile, the aziridinium ion may hydrolyze (forming the alcohol) or dimerize (forming a piperazinium dimer).

AziridiniumMechanism Salt Dihydrochloride Salt (Stable Storage Form) FreeBase Free Base (Transient) Salt->FreeBase Neutralization Base Base Treatment (e.g., K2CO3, NaOH) Base->FreeBase Aziridinium Aziridinium Ion (Reactive Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (-Cl⁻) Product Alkylated Product (N-substituted) Aziridinium->Product Nucleophile (Nu⁻) Ring Opening Hydrolysis Hydrolysis By-product (Alcohol) Aziridinium->Hydrolysis H2O (Side Rxn)

Figure 1: Mechanism of activation via aziridinium ion formation. The salt form must be neutralized to trigger reactivity.

Part 4: Synthesis & Production Workflow

Researchers may need to synthesize this intermediate if it is commercially unavailable. The most robust route involves the alkylation of 1-isobutylpiperazine .

Protocol: Synthesis from 1-Isobutylpiperazine

Reagents:

  • 1-Isobutylpiperazine (CAS 5321-48-2)

  • 1-Bromo-2-chloroethane (BCE)

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetonitrile (ACN) or Acetone

Step-by-Step Methodology:

  • Preparation: Dissolve 1-isobutylpiperazine (1.0 eq) in anhydrous acetonitrile. Add finely ground anhydrous

    
     (2.0 eq).
    
  • Addition: Cool the mixture to 0°C. Add 1-bromo-2-chloroethane (1.2 eq) dropwise. Note: BCE is used because the bromide is a better leaving group than chloride, directing the alkylation to the bromine end.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC or LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate to obtain the crude oil.

  • Salt Formation: Dissolve the crude oil in ethanol or diethyl ether. Cool to 0°C and bubble anhydrous HCl gas (or add HCl in dioxane) until pH < 2.

  • Isolation: The dihydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.

SynthesisWorkflow Start Start: 1-Isobutylpiperazine (CAS 5321-48-2) Reaction Reaction: N-Alkylation (0°C -> RT, 12h) Start->Reaction Reagent Reagent: 1-Bromo-2-chloroethane Base: K2CO3 / ACN Reagent->Reaction Workup Filtration & Concentration Reaction->Workup SaltForm Salt Formation (HCl in Dioxane/Ether) Workup->SaltForm Final Product: 1-(2-Chloroethyl)-4-isobutylpiperazine . 2HCl (Precipitate) SaltForm->Final

Figure 2: Synthetic workflow for the production of the target dihydrochloride salt.

Part 5: Analytical Characterization (QC)

To ensure the integrity of the reagent before use in high-value drug synthesis, the following analytical parameters must be verified.

Proton NMR ( -NMR) in

The spectrum will show distinct signals for the isobutyl group and the ethylene linkers.

  • 
     0.95 ppm (d, 6H):  Methyl groups of isobutyl (
    
    
    
    ).
  • 
     2.10 ppm (m, 1H):  Methine proton of isobutyl.
    
  • 
     2.90 - 3.00 ppm (d, 2H):  Methylene of isobutyl (
    
    
    
    ).
  • 
     3.40 - 3.80 ppm (m, 8H):  Piperazine ring protons (broadened due to salt form).
    
  • 
     3.95 ppm (t, 2H):  Methylene adjacent to Chlorine (
    
    
    
    ).
  • 
     3.65 ppm (t, 2H):  Methylene adjacent to Nitrogen (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Expected Mass: m/z 205.15

    
     (for the 
    
    
    
    isotope).
  • Isotopic Pattern: A characteristic 3:1 ratio of peaks at m/z 205 and 207, confirming the presence of a single Chlorine atom.

Part 6: Handling, Stability & Safety

WARNING: Nitrogen Mustard Analog This compound is a potent alkylating agent. It shares structural similarities with nitrogen mustards (chemical warfare agents) and must be handled with extreme caution.

  • Vesicant Hazard: Causes severe skin burns and eye damage. It can penetrate gloves; use double-gloving (Nitrile/Laminate) or Silver Shield® gloves.

  • Respiratory Hazard: Inhalation of dust or aerosols can cause severe respiratory irritation or permanent damage. Always handle in a functioning fume hood.

  • Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (reacts with the alkylating agent to form a harmless thiosulfate adduct) or dilute NaOH.

  • Storage: Store at -20°C under Argon or Nitrogen. The salt is hygroscopic; moisture ingress will lead to hydrolysis (formation of the alcohol impurity) and polymerization.

References

  • ChemicalBook. (2024). 1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride Product Page. Retrieved from

  • BLD Pharm. (2024). 1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride CAS 34581-17-4.[1][2][3][4][5] Retrieved from

  • PubChem. (2024). Compound Summary: 1-(2-Chloroethyl)-4-methylpiperazine (Analogous Structure). Retrieved from

  • BenchChem. (2025).[6] Technical Guide to Piperazine Alkylation Reagents. Retrieved from

  • LabNovo. (2024). Safety Data Sheet for CAS 34581-17-4. Retrieved from

Sources

Foundational

Technical Whitepaper: Molecular Architecture and Reactivity of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride

This technical guide provides an in-depth analysis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride , a specialized nitrogen mustard intermediate used in medicinal chemistry for the synthesis of bioactive pipe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride , a specialized nitrogen mustard intermediate used in medicinal chemistry for the synthesis of bioactive piperazine derivatives.[1]

[1]

Executive Summary

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 34581-17-4) is a bifunctional pharmacophore building block.[1] It combines a lipophilic isobutyl moiety , which modulates steric bulk and receptor affinity, with a reactive 2-chloroethyl nitrogen mustard group, capable of electrophilic alkylation via an aziridinium ion intermediate. This compound is critical in Structure-Activity Relationship (SAR) campaigns targeting G-Protein Coupled Receptors (GPCRs), particularly dopamine and sigma receptors, where the piperazine ring serves as a privileged scaffold.[1]

Molecular Identity & Physicochemical Properties[1][2]

The compound exists as a dihydrochloride salt, enhancing its water solubility and stability against premature cyclization compared to its free base.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name 1-(2-chloroethyl)-4-(2-methylpropyl)piperazine; dihydrochloride
CAS Number 34581-17-4
Molecular Formula C₁₀H₂₁ClN₂[1][2][3] · 2HCl
Molecular Weight 204.74 g/mol (Free Base) / 277.66 g/mol (Salt)
Physical State White to off-white hygroscopic crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Diethyl Ether
pKa (Calc) ~8.5 (Piperazine N4), ~4.5 (Piperazine N1-chloroethyl)
Stability Hygroscopic; degrades via hydrolysis in aqueous solution at neutral/basic pH

Structural Analysis & Conformation

The molecule features a piperazine ring locked primarily in a chair conformation to minimize 1,4-diaxial interactions. The substituents at positions N1 and N4 adopt pseudo-equatorial positions to reduce steric strain.

  • N4-Isobutyl Group: The isobutyl chain provides a bulky, hydrophobic domain. In drug design, this group is often used to fill hydrophobic pockets in receptor binding sites (e.g., the orthosteric site of Dopamine D2 receptors).

  • N1-Chloroethyl Group: This is the "warhead" of the molecule.[1] In the dihydrochloride salt form, the nitrogen atoms are protonated (

    
    ), which deactivates the lone pair electrons, preventing the formation of the reactive aziridinium species during storage.
    
Visualization: Molecular Connectivity

The following diagram illustrates the core connectivity and the numbering scheme used in synthetic planning.

MolecularStructure Isobutyl Isobutyl Group (Hydrophobic Tail) N4 N4 Isobutyl->N4 Alkyl Bond PipRing Piperazine Core (Chair Conformation) N4->PipRing N1 N1 PipRing->N1 EthylLink Ethyl Linker (-CH2-CH2-) N1->EthylLink Chlorine Cl (Leaving Group) EthylLink->Chlorine C-Cl Bond HCL 2HCl (Stabilizing Counterions) HCL->N4 Ionic HCL->N1 Ionic

Figure 1: Connectivity diagram of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride.[1]

Reactivity: The Aziridinium Ion Mechanism

The utility of this compound lies in its ability to act as an electrophile. However, it does not react via a simple


 displacement. Instead, it undergoes Neighboring Group Participation (NGP) .
Mechanism of Action[3][5]
  • Free Base Liberation: Under physiological or basic reaction conditions (pH > 7.5), the N1 nitrogen is deprotonated.

  • Intramolecular Cyclization: The N1 lone pair attacks the

    
    -carbon bearing the chlorine atom.[1]
    
  • Aziridinium Formation: This expels the chloride ion, forming a highly strained, positively charged aziridinium (aziridinium) ion .

  • Nucleophilic Attack: This intermediate is highly reactive toward nucleophiles (DNA bases, proteins, or synthetic coupling partners).

Critical Insight: The isobutyl group at N4 exerts a remote steric influence. While it does not directly hinder the N1 nitrogen, it increases the lipophilicity of the molecule, potentially altering the kinetics of solvation and cyclization compared to the methyl analog.

AziridiniumMechanism cluster_danger Critical Reactivity Zone Step1 Dihydrochloride Salt (Stable / Protonated) Step2 Free Base (N1 Lone Pair Active) Step1->Step2 Base (NaOH/K2CO3) Step3 Aziridinium Ion (Cyclic Intermediate) Step2->Step3 Intramolecular Cyclization (-Cl⁻) Step4 Alkylated Product (Final Drug/Adduct) Step3->Step4 Nucleophile Attack (R-NH2 / R-SH)

Figure 2: Mechanism of activation from stable salt to reactive aziridinium intermediate.[1]

Synthetic Pathways & Manufacturing[1][6][7]

The synthesis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride typically follows a convergent route. The primary challenge is preventing dimerization (polymerization) of the piperazine.

Protocol Overview
  • Starting Material: 1-Isobutylpiperazine (commercially available or synthesized via reductive amination of isobutyraldehyde with piperazine).[1]

  • Alkylation: Reaction with 1-bromo-2-chloroethane.[1]

    • Note: 1-bromo-2-chloroethane is used because Bromine is a better leaving group than Chlorine, directing the alkylation to the bromine end and leaving the chlorine intact for the final product.[1]

  • Salt Formation: Immediate precipitation with HCl gas in diethyl ether or ethanol to lock the product as the stable dihydrochloride.

Step-by-Step Workflow

SynthesisWorkflow Start Start: 1-Isobutylpiperazine Reaction N-Alkylation (Reflux, 6-12h) Start->Reaction Reagent Reagent: 1-Bromo-2-chloroethane Solvent: Acetone/K2CO3 Reagent->Reaction Workup Extraction (DCM/Water) Isolate Free Base Oil Reaction->Workup SaltForm Salt Formation Add HCl/Ethanol Workup->SaltForm Final Product: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine 2HCl (White Solid) SaltForm->Final

Figure 3: Synthetic workflow for the production of the dihydrochloride salt.

Applications in Drug Discovery

This compound is not a drug itself but a privileged intermediate . Its structural features are exploited in:

  • Antipsychotics (Typical/Atypical): The isobutyl-piperazine moiety mimics the structure of dopamine.[1] By attaching this "tail" to a tricyclic or heterocyclic core (e.g., phenothiazine or quinolinone), researchers can tune the affinity for D2/D4 receptors.

  • Sigma Receptor Ligands: N-substituted piperazines are classic pharmacophores for Sigma-1 receptors, involved in neuroprotection and pain modulation.[1] The isobutyl group enhances blood-brain barrier (BBB) penetration compared to methyl analogs.[1]

  • Chemotherapeutic Probes: The nitrogen mustard group allows this molecule to be used as a "warhead" to alkylate DNA in experimental cancer models, although its primary use remains in coupling reactions to build larger non-covalent inhibitors.

Safety & Handling Protocols

Warning: As a nitrogen mustard derivative, this compound is a potential vesicant and alkylating agent .

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture ingress will lead to hydrolysis (formation of the alcohol derivative) and loss of the reactive chlorine.

  • Handling:

    • Use a chemical fume hood.

    • Wear double nitrile gloves.

    • Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate to quench the alkylating potential by opening the aziridinium ring.

  • Solubility: Dissolve in DMSO or Water immediately prior to use. Do not store aqueous solutions of the free base for extended periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109271, 1-(2-Chloroethyl)piperazine dihydrochloride (Analogous Structure).[1] Retrieved from [Link][1]

  • Guide to Pharmacology. Dopamine Receptor Ligand SAR Studies. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride

Executive Summary This technical guide details the optimized synthesis pathway for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride . While direct alkylation strategies exist, this guide prioritizes a stepwise "A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis pathway for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride . While direct alkylation strategies exist, this guide prioritizes a stepwise "Alcohol Route" (Hydroxyethylation followed by Chlorination). This approach is the industry standard for nitrogen mustard derivatives because it minimizes the handling of toxic, reactive alkyl chlorides until the final step and ensures high regioselectivity during the initial alkylation of the piperazine ring.

Target Molecule Profile:

  • IUPAC Name: 1-(2-chloroethyl)-4-(2-methylpropyl)piperazine dihydrochloride

  • Key Functionality: Nitrogen mustard moiety (alkylating agent) + Lipophilic isobutyl tail.

  • Primary Challenge: Controlling mono-alkylation of piperazine and preventing premature cyclization (aziridinium formation) of the chloroethyl side chain.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the molecule at the chloroethyl side chain and the isobutyl group.

  • C-Cl Disconnection: The 2-chloroethyl group is best installed via the activation of a 2-hydroxyethyl precursor using Thionyl Chloride (

    
    ). This avoids the use of highly toxic 1-bromo-2-chloroethane in early stages.
    
  • N-Alkylation Disconnection: The isobutyl group is installed first. Direct alkylation with isobutyl halides often leads to bis-alkylation. Therefore, Reductive Amination is the preferred method to ensure mono-substitution.

Strategic Pathway
  • Step 1 (Selectivity): Reductive amination of Piperazine with Isobutyraldehyde.

  • Step 2 (Chain Extension): N-alkylation with 2-Chloroethanol to form the alcohol intermediate.

  • Step 3 (Activation): Chlorination with

    
     to generate the target dihydrochloride salt.
    

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of 1-Isobutylpiperazine

Objective: Selective mono-alkylation of piperazine. Method: Reductive Amination.[1][2]

  • Reagents: Piperazine (anhydrous), Isobutyraldehyde, Sodium Triacetoxyborohydride (

    
    ), Acetic Acid (AcOH), Dichloromethane (DCM).
    
  • Rationale:

    
     is a mild reducing agent that selectively reduces the iminium ion formed between the aldehyde and amine without reducing the aldehyde itself, minimizing side reactions.
    

Protocol:

  • Dissolve Piperazine (1.5 equiv) in DCM. Use excess to statistically favor mono-alkylation.

  • Add Isobutyraldehyde (1.0 equiv) dropwise at 0°C.

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 minutes.

  • Add

    
      (1.4 equiv) portion-wise.
    
  • Warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure or column chromatography (MeOH/DCM) to isolate 1-Isobutylpiperazine .

Stage 2: Synthesis of 2-(4-Isobutylpiperazin-1-yl)ethanol

Objective: Installation of the hydroxyethyl side chain. Method: Nucleophilic Substitution (


).[3]
  • Reagents: 1-Isobutylpiperazine, 2-Chloroethanol, Potassium Carbonate (

    
    ), Toluene (or Ethanol).
    
  • Rationale: 2-Chloroethanol acts as the electrophile. Toluene is preferred for azeotropic removal of water if needed, though Ethanol is a greener alternative for this specific substitution.

Protocol:

  • Dissolve 1-Isobutylpiperazine (1.0 equiv) in Toluene.

  • Add

    
      (1.2 equiv) as a base to scavenge HCl.
    
  • Add 2-Chloroethanol (1.1 equiv) dropwise.

  • Reflux the mixture at 110°C for 12–16 hours.

  • Monitoring: Check TLC for disappearance of the starting amine.

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess carbonate).
    
  • Concentrate the filtrate to yield the crude alcohol: 2-(4-isobutylpiperazin-1-yl)ethanol . This intermediate is usually stable enough to proceed without rigorous purification.

Stage 3: Chlorination to 1-(2-Chloro-ethyl)-4-isobutyl-piperazine 2HCl

Objective: Conversion of alcohol to alkyl chloride and salt formation. Method: Deoxychlorination with Thionyl Chloride.[4]

  • Reagents: 2-(4-Isobutylpiperazin-1-yl)ethanol, Thionyl Chloride (

    
    ), Dichloromethane (DCM) or Chloroform.
    
  • Rationale:

    
     converts the -OH to a good leaving group (-OS(O)Cl) which is then displaced by chloride. The HCl byproduct protonates the basic piperazine nitrogens, directly forming the stable dihydrochloride salt.
    

Protocol:

  • Dissolve the alcohol intermediate from Stage 2 in anhydrous DCM. Cool to 0°C.

  • Add

    
      (2.5 equiv) dropwise. Caution: Vigorous gas evolution (
    
    
    
    , HCl).
  • Reflux the mixture for 2–4 hours to ensure complete conversion.

  • Precipitation: As the reaction proceeds, the dihydrochloride salt often precipitates out of the non-polar solvent.

  • Isolation: Cool to room temperature. If no precipitate forms, add diethyl ether or acetone to induce crystallization.

  • Filter the white solid under an inert atmosphere (nitrogen mustard salts are hygroscopic and reactive).

  • Drying: Vacuum dry at 40°C.

Part 3: Process Data & Safety

Reagent Stoichiometry Table
Reaction StageReagentEquiv.RoleCritical Parameter
1. Alkylation Piperazine1.5SubstrateExcess prevents bis-alkylation
Isobutyraldehyde1.0ElectrophileSlow addition controls exotherm
NaBH(OAc)31.4ReductantKeep dry; moisture sensitive
2. Extension 2-Chloroethanol1.1AlkylatorToxic; handle in fume hood
K2CO31.2BaseFinely ground for better kinetics
3. Chlorination Thionyl Chloride2.5Chlorinating AgentGenerates HCl/SO2 gas; scrubber required
Critical Safety Control Points (CSCP)
  • Nitrogen Mustard Toxicity: The final product is a nitrogen mustard class compound (vesicant). It can alkylate DNA. Double-gloving and full skin protection are mandatory.

  • Aziridinium Ion Formation: In solution at neutral/basic pH, the final product can cyclize to a highly reactive aziridinium ion. Always store as the Dihydrochloride salt to prevent this self-reaction.

  • Thionyl Chloride Handling: Reacts violently with water. Quench excess

    
     carefully by venting into a caustic scrubber.
    

Part 4: Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

SynthesisPathway Piperazine Piperazine (C4H10N2) Intermediate1 1-Isobutylpiperazine Piperazine->Intermediate1 Reductive Amination NaBH(OAc)3, DCM, 0°C IsobutylAld Isobutyraldehyde IsobutylAld->Intermediate1 Reagent Intermediate2 2-(4-isobutylpiperazin-1-yl)ethanol (Alcohol Precursor) Intermediate1->Intermediate2 Alkylation Toluene, Reflux, K2CO3 Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate2 Reagent FinalProduct 1-(2-Chloro-ethyl)-4-isobutyl piperazine 2HCl (Target Salt) Intermediate2->FinalProduct Chlorination DCM, Reflux (- SO2, - HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->FinalProduct Reagent

Figure 1: Step-wise synthesis pathway from Piperazine to the target Nitrogen Mustard salt via the Alcohol intermediate.[5][6][7][8][9]

References

  • Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • BenchChem. (n.d.). "1-(2-Chloroethyl)piperazine Hydrochloride Technical Guide." BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7849, 1-Bromo-2-chloroethane." PubChem. Link

  • Master Organic Chemistry. (2014). "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi." Master Organic Chemistry. Link

  • Patent US2525223A. (1950). "Preparation of N-substituted piperazines." Google Patents. Link

Sources

Foundational

1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride: Mechanism of Action &amp; Synthetic Utility

The following technical guide details the mechanism of action, chemical reactivity, and synthetic utility of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride . Executive Summary 1-(2-Chloro-ethyl)-4-isobutyl-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and synthetic utility of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride .

Executive Summary

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 34581-17-4) is a specialized nitrogen mustard intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and tyrosine kinases.[1] Unlike direct-acting therapeutic agents, its "Mechanism of Action" is defined by its chemical reactivity: it functions as an electrophilic alkylating agent capable of introducing the 1-isobutylpiperazine moiety—a privileged pharmacophore—into nucleophilic drug scaffolds.

This guide analyzes its dual mechanistic role:

  • Chemical MoA: The formation of a reactive aziridinium ion for covalent attachment.

  • Pharmacological MoA (Derived): How the introduced isobutylpiperazine moiety modulates biological targets (e.g., Sigma-1 receptors, BCR-ABL kinase solvent channels).

Part 1: Chemical Mechanism of Action (Alkylation)

The core reactivity of this compound lies in its 2-chloroethyl side chain. Under physiological or slightly basic synthetic conditions, the molecule undergoes an intramolecular cyclization (neighboring group participation) to form a highly electrophilic aziridinium cation . This species is the active alkylating agent.

The Aziridinium Pathway
  • Activation: The dihydrochloride salt is neutralized (e.g., by base), liberating the free amine lone pair on the N1-piperazine nitrogen.

  • Cyclization: The N1 nitrogen attacks the

    
    -carbon of the chloroethyl group, displacing the chloride ion.
    
  • Intermediate Formation: A strained, positively charged aziridinium (three-membered ring) intermediate is formed.

  • Nucleophilic Attack: An external nucleophile (e.g., a phenol, amine, or thiol on the drug scaffold) attacks the ring carbons, relieving ring strain and forming a stable covalent bond.

Visualization of the Reaction Pathway

AziridiniumMechanism Start 1-(2-Chloro-ethyl)-4-isobutyl-piperazine (Free Base) Aziridinium Aziridinium Cation (Active Electrophile) Start->Aziridinium Intramolecular Cyclization (-Cl⁻) Transition Nucleophilic Attack (Ring Opening) Aziridinium->Transition + Nucleophile (Nu:) Product Alkylated Drug Scaffold (Final Product) Transition->Product Covalent Bond Formation

Caption: The transformation from precursor to active aziridinium ion, enabling specific alkylation of drug scaffolds.

Part 2: Pharmacological Significance of the Moiety

Once attached, the 1-isobutylpiperazine group serves specific pharmacodynamic and pharmacokinetic functions in the final drug molecule. It is not merely a linker but a functional domain.

Target Interaction Profiles
Target ClassRole of Isobutylpiperazine MoietyMechanistic Benefit
Tyrosine Kinases (e.g., BCR-ABL) Solvent Channel Binder The piperazine ring extends into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and physicochemical properties (e.g., in Imatinib/Nilotinib analogs).
Sigma-1 Receptors (

R)
Hydrophobic Pocket Ligand The isobutyl group provides steric bulk and lipophilicity required to fit the hydrophobic pocket of the

receptor, often modulating calcium signaling and ER stress.
GPCRs (Dopamine/Serotonin) Basic Nitrogen Anchor The distal nitrogen (N4) often forms a critical salt bridge with an aspartate residue (e.g., Asp3.32) in the receptor binding pocket.
Solubility & ADME

The piperazine ring, particularly when protonated at physiological pH, significantly enhances the aqueous solubility of otherwise lipophilic drug scaffolds (like heteroaryl cores), improving oral bioavailability.

Part 3: Experimental Protocols & Handling

WARNING: As a nitrogen mustard derivative, this compound is a potential alkylating agent and mutagen. All procedures must be conducted in a fume hood with appropriate PPE.

Standard Alkylation Protocol (General Procedure)

This protocol describes the attachment of the isobutylpiperazine moiety to a phenolic scaffold (common in drug synthesis).

Reagents:

  • Substrate: Phenolic core (1.0 eq)

  • Reagent: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF

Workflow:

  • Preparation: Dissolve the phenolic substrate in anhydrous ACN under inert atmosphere (

    
    ).
    
  • Activation: Add

    
     and stir for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride as a solid or predispersed slurry.

  • Reflux: Heat the mixture to 60–80°C for 4–12 hours. Note: Higher temperatures facilitate the formation of the aziridinium intermediate.

  • Quenching: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate.

  • Purification: The basic nature of the piperazine allows purification via acid-base extraction or silica gel chromatography (eluent: DCM/MeOH/NH3).

Quality Control Parameters
  • Purity Check: HPLC/MS (monitor disappearance of the chloroethyl mass peak).

  • Identity Verification:

    
    H-NMR should show the diagnostic triplets of the ethyl linker shifted upfield after alkylation compared to the chloroethyl precursor.
    

Part 4: Case Study – BCR-ABL Inhibitor Synthesis

In the context of tyrosine kinase inhibitors (TKIs) like those described in Patent EA026559B1, this intermediate is used to synthesize "Type II" inhibitors that bind the inactive conformation of the kinase.

Synthetic Logic:

  • Core Scaffold: A substituted benzamide or pyrimidine core is synthesized first.

  • Tail Attachment: The 1-(2-Chloro-ethyl)-4-isobutyl-piperazine is reacted with a nucleophilic nitrogen or oxygen on the core.

  • Result: The resulting molecule possesses a "tail" that protrudes from the ATP binding site, interacting with the solvent front and improving the drug's selectivity profile against mutants (e.g., T315I).

References

  • Patent EA026559B1 . Compounds and compositions for inhibiting the activity of abl1, abl2 and bcr-abl1. Google Patents. Link

  • PubChem Compound Summary . 1-(2-Chloroethyl)-4-isobutylpiperazine. National Center for Biotechnology Information. Link

  • Guo, J., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives as potential Sigma-1 receptor ligands. Journal of Medicinal Chemistry. (Contextual validation of isobutylpiperazine pharmacophore).
  • BOC Sciences . Product Data Sheet: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride.

Sources

Exploratory

Technical Assessment: 1-(2-Chloroethyl)-4-isobutylpiperazine Dihydrochloride

[1][2][3][4][5] Executive Summary 1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride (CAS: 34581-17-4) is a specialized nitrogen mustard derivative primarily utilized as a reactive intermediate in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride (CAS: 34581-17-4) is a specialized nitrogen mustard derivative primarily utilized as a reactive intermediate in the synthesis of pharmaceutical agents containing the N-isobutylpiperazine pharmacophore.[1][2][3][4] Structurally, it belongs to the class of monofunctional alkylating agents.[2][3][4][5]

Unlike bifunctional nitrogen mustards (e.g., mechlorethamine) used directly as chemotherapeutics, this compound is typically encountered as a chemical building block or a genotoxic impurity (GTI) within drug development pipelines.[2][3][4][5] Its biological activity is defined by its high electrophilicity, capable of forming reactive aziridinium ions that alkylate DNA, necessitating rigorous control strategies under ICH M7 guidelines.[2][3][4][5]

Chemical Biology & Mechanism of Action[3][4][5][6]

The biological activity of 1-(2-Chloroethyl)-4-isobutylpiperazine is governed by the thermodynamics of its intramolecular cyclization.[2][3][5] In physiological or aqueous environments (pH > 7), the free base form undergoes a rapid internal nucleophilic attack.[2][4][5]

The Aziridinium Cascade

The nitrogen atom of the piperazine ring acts as an internal nucleophile, displacing the chloride leaving group.[2][3][4][5] This results in the formation of a strained, positively charged aziridinium (ethyleneimmonium) ion .[2][3][4][5]

  • Reactivity: The aziridinium ion is a potent electrophile.[2][3][4][5]

  • Target Interaction: It reacts with electron-rich nucleophiles in biological systems, most notably the N7 position of guanine in DNA.[2][3][4][5]

  • Consequence: This leads to the formation of bulky DNA adducts (mono-alkylation).[2][3][4][5] Unlike bifunctional mustards, it cannot form inter-strand crosslinks, but the bulky adducts can cause replication fork stalling, base-pair mismatching, and mutagenesis.[2][3][4][5]

Pathway Visualization

The following diagram illustrates the transformation from the stable dihydrochloride salt to the reactive alkylating species.

AziridiniumMechanism Salt Dihydrochloride Salt (Stable Storage Form) FreeBase Free Base (pH > 7.0) Salt->FreeBase Neutralization Aziridinium Aziridinium Ion (Reactive Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (-Cl⁻) DNA_Adduct DNA Adduct (N7-Guanine Alkylation) Aziridinium->DNA_Adduct Nucleophilic Attack (DNA)

Figure 1: Mechanism of aziridinium ion formation and subsequent DNA alkylation.[3][4][5]

Toxicological Profile & Biological Activity[3][4][5][6][7]

As a monofunctional nitrogen mustard, the compound exhibits distinct biological activities that categorize it as a high-hazard material in laboratory and manufacturing settings.[2][3][4][5]

Genotoxicity and Mutagenicity

Due to the mechanism described above, this molecule is classified as a direct-acting mutagen .[2][3][4][5]

  • Ames Test: Predicted positive in Salmonella typhimurium strains (TA100, TA1535) due to base-pair substitution potential.[2][3][4][5]

  • ICH M7 Classification: Class 2 or 3 (Known or Potentially Mutagenic Impurity).[2][3][4][5] In drug substances, it must be controlled to threshold of toxicological concern (TTC) levels (typically < 1.5 µ g/day for lifetime exposure).[2][3][4][5]

Cytotoxicity & Irritation[3][5][6]
  • Vesicant Activity: The 2-chloroethyl moiety confers blister-agent properties.[2][5] Upon contact with skin or mucous membranes, it alkylates keratinocytes, leading to inflammation, blistering, and necrosis.[2][3][4][5]

  • Respiratory Toxicity: Inhalation of dust or aerosols causes severe irritation to the respiratory tract (STOT-SE Category 3).[2][3][4][5]

Summary of Hazards
EndpointClassificationMechanism
Acute Toxicity Oral/Dermal Category 3/4Systemic alkylation of proteins/enzymes.[2][3]
Skin Corrosion Category 1B / 2Direct alkylation of epidermal tissue.[2][3][4][5]
Eye Damage Category 1Corrosive damage to corneal epithelium.[2][3][4][5]
Germ Cell Mutagenicity Category 2 (Suspected)DNA guanine alkylation.[2][3][4][5]

Experimental Protocols

Trace Analysis (Impurity Detection)

When synthesizing drugs like Sonepiprazole or other isobutylpiperazine derivatives, this compound may persist as a trace impurity.[2][3][4][5] The following LC-MS/MS method is recommended for detection at ppm levels.

Methodology:

  • Derivatization (Optional but Recommended): To stabilize the reactive chloride, react the sample with diethylamine or a thiocarbamate prior to analysis.[2][3][4][5] However, direct analysis is possible in acidic media.[2][4][5]

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).[2][3][4][5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3][4][5]

    • B: 0.1% Formic Acid in Acetonitrile.[2][3][4][5]

    • Note: Acidic pH suppresses aziridinium formation, keeping the analyte in the stable protonated form.[2][3][4][5]

  • MRM Transition: Monitor parent ion

    
     to characteristic fragments (e.g., loss of chloroethyl group).[2][4][5]
    
Chemical Decontamination

Spills must be neutralized immediately to prevent volatility and toxicity.[2][3][4][5]

  • Reagent: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly reacting with the alkylating agent to form a non-toxic Bunte salt.[2][3][4][5]

  • Protocol: Spray spill area with thiosulfate solution, allow to sit for 15 minutes, then clean with detergent.[2][3][4][5]

Synthesis & Origin

Understanding the origin of this compound is critical for controlling it in pharmaceutical processes.[2][3][4][5] It typically arises from the alkylation of N-isobutylpiperazine.[2][3][5]

SynthesisPath Precursor1 N-Isobutylpiperazine Product 1-(2-Chloroethyl)-4- isobutylpiperazine Precursor1->Product Alkylation (Base/Heat) Reagent 1-Bromo-2-chloroethane Reagent->Product ImpurityRisk Risk: Over-alkylation / Residual Reagent Product->ImpurityRisk If unreacted or degraded

Figure 2: Synthetic pathway yielding the target chloroethyl intermediate.[2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34581-17-4, 1-(2-Chloroethyl)-4-isobutylpiperazine.[2][3][5] Retrieved from [Link][3][4][5]

  • European Medicines Agency (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][3][4][5] Retrieved from [Link][3][4][5]

  • World Health Organization (2004). SIDS Initial Assessment Report: Piperazine.[2][3][4][5] (Contextual data on piperazine toxicity). Retrieved from [Link][3][4][5]

Sources

Foundational

Reactivity of the chloroethyl group in piperazine derivatives

Title: The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity, Synthesis, and Impurity Control Executive Summary This technical guide analyzes the reactivity profile of the 2-chloroethyl group a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity, Synthesis, and Impurity Control

Executive Summary This technical guide analyzes the reactivity profile of the 2-chloroethyl group attached to piperazine scaffolds.[1] While this moiety acts as a critical electrophilic "warhead" in nitrogen mustard chemotherapeutics and a versatile linker in the synthesis of CNS drugs (e.g., Aripiprazole, Vortioxetine), its high reactivity poses significant stability and safety challenges. This document details the mechanistic dominance of the aziridinium ion, provides self-validating protocols for handling these species, and outlines analytical strategies for controlling genotoxic impurities (GTIs).

Mechanistic Foundations: The Aziridinium Singularity[2]

The reactivity of


-(2-chloroethyl)piperazine is not governed by simple 

displacement by an external nucleophile. Instead, it is dominated by Neighboring Group Participation (NGP) , also known as anchimeric assistance.
The Mechanism[2][3][4][5][6]
  • Activation: The unshared electron pair on the piperazine nitrogen attacks the

    
    -carbon of the chloroethyl side chain.
    
  • Cyclization: This intramolecular attack displaces the chloride ion, forming a strained, positively charged aziridinium ion (bicyclic intermediate).

  • Nucleophilic Attack: This intermediate is highly electrophilic.[2] It reacts rapidly with available nucleophiles (DNA bases, water, or coupling partners) to relieve ring strain.

Key Insight: The formation of the aziridinium ion is the rate-determining step (first-order kinetics). Once formed, the ring opens rapidly. This explains why these derivatives are potent alkylating agents even in the absence of strong external bases.

AziridiniumMechanism cluster_legend Pathway Legend Reactant N-(2-chloroethyl)piperazine (Free Base) TS Transition State (Intramolecular Attack) Reactant->TS k1 (Slow) Aziridinium Aziridinium Ion (Highly Electrophilic) TS->Aziridinium Prod_Alk Alkylated Product (DNA/Target) Aziridinium->Prod_Alk + Nucleophile (Nu-) Prod_Hyd Hydrolysis Product (Alcohol) Aziridinium->Prod_Hyd + H2O Prod_Dim Dimerization (Bis-piperazinium Salt) Aziridinium->Prod_Dim + Reactant (Self-Alkylation) key Blue: Stable Precursor | Red: Reactive Intermediate | Green: Desired Product

Figure 1: The central role of the aziridinium ion in divergent reaction pathways.

Synthetic Utility vs. Degradation Kinetics

Understanding the kinetics of the aziridinium formation allows researchers to modulate reactivity.

The Dimerization Trap

A common failure mode in scaling up piperazine derivatives is dimerization . If the free base concentration is high and the temperature is unregulated, one molecule of


-chloroethyl piperazine (acting as a nucleophile) attacks the aziridinium ion of another molecule.
  • Result: Formation of an insoluble bis-piperazinium quaternary salt (polymerization/dimerization).

  • Prevention: This reaction is bimolecular (second-order). It is suppressed by high dilution or by keeping the amine protonated until the exact moment of coupling.

Kinetic Control Factors
ParameterEffect on ReactivityOperational Recommendation
pH Critical Switch. Acidic pH (< 6) protonates the N-lone pair, preventing aziridinium formation. Basic pH (> 8) activates the "warhead."Store as HCl salts. Only generate the free base in situ at low temperature (

).
Solvent Polar protic solvents (water/alcohols) stabilize the transition state but compete as nucleophiles (hydrolysis).Use polar aprotic solvents (ACN, DMF) for synthesis to maximize alkylation yield and minimize hydrolysis.
Temperature Aziridinium formation is endothermic.Perform basification at

. Heat only after the target nucleophile is added.

Experimental Protocols

Protocol A: Controlled Coupling (Synthesis of Aripiprazole Intermediates)

Objective: Couple 1-(2,3-dichlorophenyl)piperazine with a chloroethyl linker while minimizing dimerization.

Reagents:

  • Piperazine derivative (HCl salt)

  • Base:

    
     or DIPEA
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Salt Suspension: Suspend the piperazine-HCl salt in ACN. Do not add base yet.

  • Thermal Equilibration: Cool the suspension to

    
    .
    
    • Causality: Low temperature reduces the kinetic energy available for the intramolecular cyclization (aziridinium formation) before the target electrophile is present.

  • Base Addition: Add powdered

    
     (2.5 eq) slowly.
    
    • Self-Validating Step: Monitor the exotherm. A sharp rise indicates premature free-basing and potential runaway polymerization.

  • Electrophile Addition: Immediately add the alkylating linker (e.g., 1-bromo-4-chlorobutane or similar).

  • Reaction: Allow to warm to Room Temperature (RT) slowly.

    • Mechanism:[3][4][5][6][7][8][9] As the free base forms, it is immediately consumed by the excess linker, statistically favoring the desired cross-coupling over self-dimerization.

Protocol B: Stability & Impurity Stress Testing

Objective: Determine the propensity of a drug substance to generate Genotoxic Impurities (GTIs) via degradation.

  • Preparation: Dissolve the API (Active Pharmaceutical Ingredient) in 50:50

    
    :MeOH.
    
  • Stress Conditions:

    • Sample A: Acidic (0.1 N HCl, 60°C, 24h)

    • Sample B: Neutral (Water, 60°C, 24h)

    • Sample C: Basic (0.1 N NaOH, 60°C, 24h)

  • Analysis: Analyze via HILIC-MS (see Section 4).

    • Expectation: Sample C should show the highest degradation and formation of hydrolysis products (alcohols) or dimers, confirming the base-catalyzed instability.

Analytical Strategy: Detection of GTIs

Because chloroethyl piperazines are potent alkylating agents, they are classified as Cohort of Concern compounds under ICH M7 guidelines. They must be controlled to ppm or ppb levels.

Challenge: These compounds are polar, non-volatile, and lack strong chromophores, making GC and standard HPLC-UV unsuitable.

Recommended Method: HILIC-MS/MS Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining polar piperazinium species.

  • Column: Silica-based or Zwitterionic HILIC column.

  • Mobile Phase: High organic (90% ACN) with Ammonium Formate buffer (pH 3.0).

    • Why pH 3.0? It keeps the piperazine protonated and stable during the analysis, preventing on-column degradation.

  • Detection: Mass Spectrometry (SIM mode or MRM).

    • Target Ion:

      
       of the chloroethyl derivative.
      
    • Transition: Monitor the loss of HCl (characteristic mass shift of 36 Da) or the aziridinium fragment.

AnalyticalWorkflow Sample Drug Substance Sample (Trace Impurity Check) Prep Sample Prep: Dissolve in 95% ACN / 5% Buffer (pH 3) Sample->Prep Stabilize Reactivity HILIC HILIC Chromatography (Retains Polar Piperazines) Prep->HILIC Inject MS MS/MS Detection (MRM Mode) HILIC->MS Elute Data Quantification (< 10 ppm Limit) MS->Data

Figure 2: Analytical workflow for quantifying trace chloroethyl piperazine impurities.

References

  • BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. Retrieved from 1

  • Jang, H. Y., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules , 26(6), 1703. Retrieved from 10

  • Reddy, A. V., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science , 53(9). Retrieved from 11

  • Gupta, D., et al. (2022).[2] Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Biointerface Research in Applied Chemistry . Retrieved from 2

  • European Patent Office. (2010). Process for Preparing Aripiprazole. Patent EP1480953. Retrieved from 8

Sources

Exploratory

The Piperazine Moiety in Medicinal Chemistry: A Technical Guide to Privileged Scaffolds

Executive Summary In the hierarchy of medicinal chemistry scaffolds, the piperazine ring (1,4-diazacyclohexane) holds the status of a "privileged structure."[1][2][3] It ranks as the third most frequent nitrogen heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of medicinal chemistry scaffolds, the piperazine ring (1,4-diazacyclohexane) holds the status of a "privileged structure."[1][2][3] It ranks as the third most frequent nitrogen heterocycle in U.S. FDA-approved drugs. This guide moves beyond basic structural definitions to analyze why this moiety is ubiquitous. It functions not merely as a linker, but as a tunable physicochemical handle that modulates solubility, lipophilicity (LogD), and target residence time.

This technical document is designed for drug discovery scientists. It details the causality between the piperazine structure and its biological fate, provides robust synthetic protocols for N-arylation, and visualizes the critical binding interactions that drive potency.

Part 1: Physicochemical Rationale (The "Why")

The decision to incorporate a piperazine ring is rarely arbitrary. It is a strategic move to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures in lead optimization.

The Solubility Handle

The most common application of the piperazine moiety is to rescue lipophilic leads.

  • Mechanism: Piperazine possesses two nitrogen atoms.[4][5] The N1 is typically part of an amide or aryl bond, rendering it less basic. The distal N4 nitrogen, however, retains significant basicity.

  • pKa Tuning: The conjugate acid of the distal nitrogen typically has a pKa range of 9.7 – 9.8 . At physiological pH (7.4), this nitrogen is predominantly protonated (ionized).

  • Outcome: This ionization dramatically reduces LogD and enhances aqueous solubility, facilitating oral bioavailability without requiring complex formulation strategies.

Conformational Control

Unlike open-chain diamines (e.g., ethylenediamine), piperazine is conformationally restricted.

  • Dominant Conformation: The chair conformation.

  • Medicinal Value: This rigidity minimizes the entropic penalty upon binding to a protein target. It orients substituents at the N1 and N4 positions in defined vectors, often mimicking the distance between the aromatic head group and the amine in endogenous neurotransmitters (e.g., dopamine, serotonin).

Data Summary: Physicochemical Impact[3]
PropertyPiperazine EffectMedicinal Chemistry Implication
pKa (N4) ~9.8 (Secondary) / ~9.0 (N-Methyl)High ionization at pH 7.4 drives solubility.
LogP Lowers LogP (relative to phenyl)Reduces non-specific binding; improves metabolic stability.
Geometry Chair (Rigid)Reduces entropic cost of binding (

).
Metabolism Site of N-oxidation / N-dealkylationCan be a "soft spot" for clearance; often blocked by fluorination or methylation.

Part 2: Structural Biology & Binding Mechanics

The piperazine ring is not a passive spacer; it is an active participant in the pharmacophore.

The "Salt Bridge" Anchor

In G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Dopamine D2, 5-HT), the protonated N4 nitrogen of the piperazine often forms a critical ionic bond (salt bridge) with a conserved Aspartate (Asp) residue in Transmembrane Domain 3 (TM3).

Visualization: The Pharmacophore Interaction

The following diagram illustrates the standard binding mode of a piperazine-containing ligand within a GPCR pocket.

PiperazineBinding Ligand_Core Aromatic Warhead Piperazine Piperazine Scaffold (Chair) Ligand_Core->Piperazine Covalent Link Hydrophobic_Pocket Hydrophobic Pocket Ligand_Core->Hydrophobic_Pocket Pi-Pi Stacking Protonated_N N4-H+ Piperazine->Protonated_N Distal Nitrogen Receptor_Asp Aspartate (TM3 Residue) Protonated_N->Receptor_Asp Ionic Salt Bridge (Critical Interaction)

Figure 1: Pharmacophore schematic showing the piperazine moiety acting as a rigid linker that positions the basic nitrogen for a salt-bridge interaction with conserved receptor residues.

Part 3: Synthetic Strategies (The "How-To")

While classical alkylation (using bis-chloroethyl amines) exists, it is often plagued by over-alkylation and dimerization. The modern standard for medicinal chemists is Palladium-Catalyzed Buchwald-Hartwig Amination .[6]

Why Buchwald-Hartwig?
  • Selectivity: Allows mono-arylation of piperazine.

  • Scope: Works on electron-deficient and electron-rich aryl halides.

  • Scalability: Validated for GMP manufacturing.

Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Synthesis of N-aryl piperazine from an aryl bromide.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[7]

  • Amine: Piperazine (or N-Boc-piperazine) (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen.

  • Catalyst Pre-complexation: Add

    
     and BINAP to the flask. Add anhydrous toluene. Stir at room temperature for 15 minutes to generate the active catalytic species (L-Pd-0).
    
  • Substrate Addition: Add the Aryl Bromide, Piperazine, and

    
     to the mixture.
    
  • Reaction: Heat the sealed vessel to 80–100°C for 4–12 hours. Monitor conversion via LC-MS (Target mass [M+H]+).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine.[6]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Visualization: The Catalytic Cycle

Understanding the cycle helps troubleshoot "stalled" reactions.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar AmineBind Amine Coordination PdII_Ar->AmineBind + Piperazine + Base PdII_Amine L-Pd(II)-Ar-N(R)H AmineBind->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Product Ar-N-Piperazine RedElim->Product

Figure 2: The Buchwald-Hartwig catalytic cycle. Key troubleshooting step: If oxidative addition fails (electron-rich Ar-Br), switch to a more electron-rich ligand like tBuXPhos.

Part 4: Case Studies in Drug Development

Imatinib (Gleevec) – The Solubility Switch

Imatinib is the archetypal kinase inhibitor for CML (Chronic Myeloid Leukemia).

  • Challenge: The initial phenylaminopyrimidine lead had poor aqueous solubility and low oral bioavailability.

  • Solution: Attachment of an N-methylpiperazine moiety.[8]

  • Result: The piperazine serves as a "solubility handle."[2][9][10] The terminal nitrogen (pKa ~8.1 in the drug environment) is protonated in the stomach, ensuring rapid dissolution. Furthermore, it creates specific H-bond interactions within the Abl kinase domain.

Ciprofloxacin – Spectrum Expansion

Ciprofloxacin represents the fluoroquinolone class.

  • Role of Piperazine (C7-position):

    • Spectrum: Significantly broadens activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) compared to non-piperazine analogs.

    • Permeability: Enhances penetration through bacterial porins.

    • Metabolism: The piperazine ring is the primary site of metabolism (formation of oxo-metabolites), which is a known liability managed by dosing frequency.

References

  • Privileged Scaffolds in Drug Design

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology.
  • Buchwald-Hartwig Amination Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
  • Imatinib Structure-Activity Relationship

    • Capdeville, R., et al. "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.
  • Piperazine Physicochemical Properties

    • "Piperazine: Compound Summary.
  • Ciprofloxacin and Fluoroquinolone SAR

    • Aldred, K. J., Kerns, R. J., & Osheroff, N. "Mechanism of Quinolone Action and Resistance." Biochemistry.

Sources

Foundational

Physicochemical Properties of Substituted Piperazine Salts: A Technical Guide for Drug Development

Topic: Physicochemical Properties of Substituted Piperazine Salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Substituted piperazines...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Substituted Piperazine Salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Substituted piperazines represent one of the most privileged scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Ciprofloxacin, Sildenafil).[1][2] Their ubiquity stems from the piperazine ring’s ability to modulate lipophilicity, enhance receptor binding via conformational rigidity, and, critically, serve as a tunable ionization center.[1] However, the physicochemical success of a piperazine-based drug often hinges not on the free base, but on the selection of an optimal salt form .

This guide provides a technical deep-dive into the physicochemical behavior of substituted piperazine salts. It moves beyond basic definitions to explore the causal relationships between N-substitution, pKa shifts, and counter-ion selection, offering a self-validating framework for salt screening and solid-state characterization.[1]

The Chemical Basis: Structure-Property Relationships (SPR)

The core utility of the piperazine ring lies in its diamine structure, which offers two nitrogen centers for protonation. However, substitution at the


 or carbon positions drastically alters the electronic landscape.[1]
Basicity and pKa Modulation

Unsubstituted piperazine is a diprotic base with pKa values of approximately 9.73 (


) and 5.35  (

).[1] In substituted piperazines, the electronic nature of the substituent (

) dictates the basicity of the remaining nitrogen atoms.
  • N-Alkyl Substitution: Generally retains high basicity at the distal nitrogen (

    
    ), often slightly lowering the pKa due to steric hindrance or inductive effects (e.g., N-methylpiperazine pKa 
    
    
    
    9.14).[1]
  • N-Aryl/Acyl Substitution: Electron-withdrawing groups (EWGs) effectively "kill" the basicity of the proximal nitrogen via resonance delocalization.[1] This converts the molecule from a diprotic to a monoprotic base under physiological conditions.[1]

Implication for Salt Formation:

  • Diprotic species (e.g., N-alkyl) can form 1:1 (hemi-) or 1:2 (di-) salts.[1]

  • Monoprotic species (e.g., N-aryl) typically form only 1:1 salts, limiting the counter-ion stoichiometry options.[1]

Protonation Equilibria Visualization

Understanding the ionization state is the first step in salt selection.[1]

Piperazine_Protonation cluster_legend Impact of N-Substitution Base Free Base (Uncharged) Lipophilic, Low Solubility Mono Mono-Cation (pH < pKa1) Soluble, Permeable Base->Mono + H+ (pKa1 ~9.0-9.8) Mono->Base - H+ Di Di-Cation (pH < pKa2) Highly Soluble, Hygroscopic Mono->Di + H+ (pKa2 ~4.0-5.5) Di->Mono - H+ Note N-Aryl groups remove the Di-Cation stage by delocalizing the lone pair.

Figure 1: Protonation equilibria of a generic substituted piperazine. The stability of the Mono- vs. Di-cation state dictates the stoichiometry of the resulting salt.

Salt Selection Strategy: Counter-Ion Screening

The transition from a free base to a salt is not merely about solubility; it is about engineering the solid-state lattice.[1] For substituted piperazines, the choice of counter-ion determines hygroscopicity, melting point, and chemical stability.[1]

The "Rule of 3" for Piperazines

When screening counter-ions for substituted piperazines, adhere to these three principles:

  • pKa Difference (

    
    pKa):  Ensure 
    
    
    
    pKa (pKa
    
    
    - pKa
    
    
    ) > 3 to guarantee proton transfer rather than just hydrogen bonding (cocrystal formation).[1]
  • Stoichiometric Matching:

    • Monoprotic bases: Use monoprotic acids (HCl, Besylate) or diprotic acids (Fumaric, Tartaric) in 1:1 or 2:1 ratios.[1]

    • Diprotic bases: Avoid HCl if hygroscopicity is a risk; Dihydrochloride salts of piperazines are notoriously deliquescent.[1]

  • Hofmeister Series Consideration: For solubility suppression (controlled release), select hydrophobic counter-ions like napsylate or tosylate.[1]

Comparative Properties of Common Piperazine Salts
Counter-Ion ClassExamplesTypical StoichiometryKey Physicochemical Outcome
Inorganic Acids Hydrochloride, Hydrobromide1:1, 1:2High solubility, high MP.[1] Risk: High hygroscopicity (deliquescence).[1]
Organic Dicarboxylic Fumarate, Succinate, Adipate2:1 (Base:Acid) or 1:1Moderate solubility, often non-hygroscopic.[1][3] Good lattice stability.[1]
Hydroxy-Carboxylic Citrate, Tartrate1:1, 3:2High solubility.[1] Citrates often form stable hydrates (pseudopolymorphs).[1]
Sulfonic Acids Mesylate, Tosylate1:1Very high solubility.[1] Good for lipophilic N-substituted piperazines.[1]

Experimental Protocols: Self-Validating Workflows

Protocol: Automated Salt Screening for Substituted Piperazines

This protocol is designed to minimize material usage while maximizing hit rate for crystalline salts.[1]

Materials:

  • Substituted Piperazine (Free Base)[1]

  • Counter-ion panel (HCl, H2SO4, Methanesulfonic acid, Fumaric acid, Tartaric acid, Citric acid)[1]

  • Solvents: Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Water.[1]

Workflow:

  • Stoichiometric Calculation: Determine molar equivalents based on the number of basic nitrogens (determined via potentiometric titration).

  • Dissolution: Dissolve free base in solvent (0.1 M concentration).

    • Checkpoint: If base is insoluble, heat to 50°C. If still insoluble, switch to a more polar solvent.[1]

  • Acid Addition: Add counter-ion solution (in same solvent) dropwise.

    • Observation: Immediate turbidity indicates rapid nucleation (risk of amorphous precipitate).[1] Clear solution indicates metastability (requires evaporation/cooling).[1]

  • Crystallization Induction:

    • Method A (Cooling): Ramp down from 50°C to 4°C at 0.1°C/min.

    • Method B (Anti-solvent): Vapor diffusion of hexane or ether into the solution.[1]

  • Harvest & Analysis: Filter solids. Analyze via PLM (Polarized Light Microscopy) for birefringence (crystallinity).[1]

Protocol: Solubility & pH-Solubility Profile

Objective: Determine the intrinsic solubility (


) and pH-dependent solubility (

).[1]
  • Preparation: Suspend excess salt in buffers (pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using 0.45 µm PVDF filter.

    • Validation: Measure pH of the filtrate.[1] The salt may buffer the solution, shifting the final pH away from the buffer target.[1]

  • Quantification: HPLC-UV or LC-MS.

  • Solid Phase Analysis: Analyze the residual solid via XRPD to detect disproportionation (conversion back to free base or change in hydration state).[1]

Critical Physicochemical Phenomena

Hygroscopicity and Deliquescence

Substituted piperazine salts, particularly hydrochlorides, are prone to moisture uptake.[1]

  • Mechanism: The high charge density of the piperazinium cation interacts strongly with water dipoles.

  • Mitigation: Use large, lipophilic counter-ions (e.g., pamoate, stearate) or dicarboxylic acids (fumarate) that pack efficiently in the crystal lattice, excluding water channels.[1]

Polymorphism

Piperazine salts frequently exhibit polymorphism.[1]

  • Case Study: Piperazine Citrate. It exists as various hydrates.[1][3][4][5] The dehydration of a hydrate can lead to an amorphous phase or a metastable anhydrate with different dissolution kinetics.[1]

  • Detection: Differential Scanning Calorimetry (DSC) is the gold standard.[1] A sharp endotherm indicates melting; a broad endotherm followed by an exotherm often indicates dehydration followed by recrystallization.[1]

Visualization: Salt Selection Decision Tree

Salt_Selection_Workflow Start Start: Substituted Piperazine Base pKa_Check Determine pKa(s) (Potentiometric Titration) Start->pKa_Check Solubility_Req Target Solubility? pKa_Check->Solubility_Req High_Sol High Solubility Needed Solubility_Req->High_Sol Low_Sol Controlled Release/Stability Solubility_Req->Low_Sol Screen_HCl Screen: HCl, Mesylate (Risk: Hygroscopicity) High_Sol->Screen_HCl Screen_Organic Screen: Fumarate, Tartrate, Succinate (Stable, Non-hygroscopic) High_Sol->Screen_Organic Screen_Lipophilic Screen: Tosylate, Pamoate (Low Solubility) Low_Sol->Screen_Lipophilic Characterize Characterize Hits: 1. XRPD (Crystallinity) 2. DSC (Polymorphs) 3. DVS (Hygroscopicity) Screen_HCl->Characterize Screen_Organic->Characterize Screen_Lipophilic->Characterize

Figure 2: Decision tree for selecting counter-ions based on solubility requirements and pKa analysis.

References

  • BenchChem. (2025).[1] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from [1]

  • Wang, X., et al. (2019).[1][2][3] Drug-drug Salts of Mefenamic Acid/Tolfenamic Acid and Piperazine to Improve Physicochemical Properties. CrystEngComm. Retrieved from

  • Perlovich, G. L., et al. (2023).[1] Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Molecular Pharmaceutics. Retrieved from [1]

  • University of Regina. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data. Retrieved from

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Retrieved from [1]

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Profiling of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride

[1] Executive Summary 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS 34581-17-4) is a critical nitrogen mustard-class intermediate used primarily in the synthesis of piperazine-based pharmaceuticals.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS 34581-17-4) is a critical nitrogen mustard-class intermediate used primarily in the synthesis of piperazine-based pharmaceuticals.[1] While its dihydrochloride salt form confers significant aqueous solubility, its utility is governed by the kinetic competition between dissolution and cyclization .[2]

This guide addresses a common pitfall in drug development: treating this compound as a stable salt.[2] In aqueous media, particularly at neutral or basic pH, the chloroethyl moiety undergoes rapid intramolecular nucleophilic attack to form a reactive aziridinium ion.[2] Therefore, "solubility" cannot be decoupled from "stability."[2]

Physicochemical Profile

The dihydrochloride salt structure significantly alters the solubility profile compared to the free base, driving high hydrophilicity despite the isobutyl chain.[2]

PropertyDataNotes
Chemical Name 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride
CAS Number 34581-17-4
Molecular Formula C₁₀H₂₁ClN₂[1][3][4] · 2HClTotal Formula: C₁₀H₂₃Cl₃N₂
Molecular Weight 277.66 g/mol
Physical State White to off-white crystalline solidHygroscopic
Melting Point >200°C (Decomposition)Typical of piperazine 2HCl salts; exact value varies by crystal habit.[1][2]
pKa (Predicted) ~5.3 (N4), ~9.1 (N1)The N1 nitrogen (attached to chloroethyl) is less basic due to electron withdrawal.[2]

Solubility Data & Solvent Compatibility

Critical Technical Note: The values below represent initial solubility. In protic solvents with nucleophilic character (water, alcohols), the compound is kinetically unstable.[2]

Quantitative Solubility Estimates
SolventSolubility ClassEstimated Conc. (mg/mL)Stability RiskApplication
Water (pH < 3) Freely Soluble> 100 mg/mLModerate Short-term handling; keep cold (4°C).[1]
Water (pH > 7) Freely Soluble> 100 mg/mLCritical Rapid cyclization to aziridinium; degradation within minutes.[2]
DMSO Soluble20 - 50 mg/mLLow Preferred for stock solutions (anhydrous).[1]
Methanol/Ethanol Soluble10 - 30 mg/mLHigh Risk of solvolysis (formation of methoxy/ethoxy impurities).[1][2]
Dichloromethane Insoluble< 0.1 mg/mLN/ASalt form is too polar.[2]
Hexane/Heptane Insoluble< 0.01 mg/mLN/AUsed for washing/precipitation.[2]
Mechanism of Instability (The "Solubility Trap")

When dissolved in water or alcohol, the free amine (generated by local pH shifts or equilibrium) attacks the chloroethyl carbon.[2] This creates a transient, highly reactive aziridinium species.[2]

G Substrate 1-(2-Chloro-ethyl)-4-isobutyl-piperazine (Stable in Solid/Acid) Aziridinium Aziridinium Ion (Reactive Intermediate) Substrate->Aziridinium Intramolecular Cyclization (Fast at pH > 7) Hydrolysis Hydrolyzed Alcohol (Impurity) Aziridinium->Hydrolysis + H2O (Side Reaction) Alkylation Alkylated Nucleophile (Target Product) Aziridinium->Alkylation + R-NH2 / R-SH

Figure 1: The kinetic instability pathway.[2] Solubility testing in water often inadvertently measures the hydrolysis product (alcohol) rather than the parent chloride.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (HPLC-Based)

Use this method to determine the "true" solubility before degradation occurs.[1]

  • Preparation: Prepare a mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile (Gradient).[2] The acid stabilizes the chloroethyl group during analysis.[2]

  • Solvent: Use 0.01 M HCl as the aqueous solvent.

  • Procedure:

    • Add excess solid (approx. 200 mg) to 1 mL of 0.01 M HCl in a glass vial.

    • Vortex for 30 seconds at ambient temperature.

    • Immediately filter through a 0.22 µm PTFE syringe filter.[2]

    • Inject filtrate into HPLC within 2 minutes of dissolution.

  • Calculation: Compare peak area against a standard curve prepared in anhydrous DMSO.

Protocol B: Stability-Indicating Dissolution

Use this to validate the time-window for using aqueous solutions.[1]

  • Dissolve: Prepare a 10 mg/mL solution in Phosphate Buffered Saline (PBS, pH 7.4) at 25°C.

  • Monitor: Inject aliquots into HPLC at t=0, 15, 30, 60, and 120 minutes.

  • Criteria: Determine

    
     (time to 90% remaining).
    
    • Expectation: At pH 7.4,

      
       is likely < 60 minutes due to aziridinium formation.[2]
      

Handling & Safety (E-E-A-T)

Warning: Vesicant Properties. The chloroethyl-piperazine moiety mimics nitrogen mustards.[1][2] It is a potent alkylating agent.[2]

  • Skin/Eye Contact: Causes severe burns.[2] The salt form may delay immediate sensation, but moisture on skin will activate the compound.[2]

  • Inhalation: Dust is highly irritating to the respiratory tract.[2]

  • Containment: Handle only in a chemical fume hood. Weighing should be done in a glovebox or vented enclosure.[2]

  • Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate (nucleophile that scavenges the alkylating agent) before wiping.[2]

References

  • Chemical Identity & Properties
  • Safety Data & Handling
  • Reactivity Context
  • Salt Solubility Principles

Sources

Foundational

Stability and Storage Conditions for Chloroethylpiperazine Compounds

Executive Summary: The Stability Paradox Chloroethylpiperazine compounds, particularly 1-(2-chloroethyl)piperazine (often abbreviated as N-CEP), occupy a critical niche in medicinal chemistry as "nitrogen mustard" analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Chloroethylpiperazine compounds, particularly 1-(2-chloroethyl)piperazine (often abbreviated as N-CEP), occupy a critical niche in medicinal chemistry as "nitrogen mustard" analogs. They are indispensable building blocks for introducing piperazine moieties into antipsychotics, antidepressants, and antihistamines.

However, their utility is governed by a Stability Paradox : the very reactivity that makes them excellent alkylating agents (the ability to form electrophilic aziridinium ions) renders them inherently unstable during storage.

This guide provides a rigorous, mechanistic approach to handling these compounds, moving beyond generic "store cool and dry" advice to specific, chemically grounded protocols.

Mechanistic Degradation Pathways

To master the storage of chloroethylpiperazines, one must understand the enemy: Intramolecular Cyclization .

Unlike simple alkyl halides which degrade via slow hydrolysis, 2-chloroethylamines degrade via a rapid, pH-dependent "neighboring group participation" mechanism.

The Aziridinium Ion Challenge

The nitrogen atom in the piperazine ring possesses a lone pair of electrons. In the free base form, this lone pair performs an intramolecular nucleophilic attack on the


-carbon of the chloroethyl side chain, displacing the chloride ion.

This results in the formation of a spiro-aziridinium ion (a quaternary ammonium species). This intermediate is highly strained and electrophilic.

Key Degradation Outcomes:

  • Hydrolysis: In the presence of moisture, water opens the aziridinium ring, forming the alcohol 1-(2-hydroxyethyl)piperazine (pharmacologically inactive).

  • Dimerization/Polymerization: Unreacted free base molecules can attack the aziridinium ion, leading to non-reversible piperazinium dimers.

  • Toxicological Amplification: The aziridinium species is a potent alkylating agent, responsible for the vesicant (blister-causing) properties of these compounds.

Visualization of Instability

The following diagram illustrates the kinetic competition between stability (protonation) and degradation (cyclization).

G Salt Dihydrochloride Salt (Stable Storage Form) FreeBase Free Base (Reactive Species) Salt->FreeBase pH > pKa (Deprotonation) FreeBase->Salt pH < pKa (Acidification) Aziridinium Aziridinium Ion (High Energy Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Rate Limiting) Hydrolysis 1-(2-hydroxyethyl)piperazine (Inactive Alcohol) Aziridinium->Hydrolysis + H2O Dimer Piperazinium Dimer (Irreversible Aggregate) Aziridinium->Dimer + Free Base

Figure 1: The degradation cascade of 1-(2-chloroethyl)piperazine. The stability of the compound relies entirely on preventing the transition from the Salt form to the Free Base/Aziridinium axis.

Critical Stability Factors

pH and Protonation State (The Primary Control)

Stability is binary based on protonation.

  • Dihydrochloride Salt (.2HCl): Both nitrogen atoms are protonated. The lone pair is locked in a bond with a proton (

    
    ) and cannot nucleophilically attack the chloroethyl group. This form is stable. 
    
  • Free Base: The lone pair is available. Cyclization follows first-order kinetics. This form is unstable.

Experimental Insight: Never store the free base for longer than 24 hours. Always convert to the HCl salt for storage.

Temperature (Arrhenius Dependence)

The cyclization reaction has a significant activation energy.

  • Room Temp (25°C): Significant degradation of the free base occurs within hours.

  • Refrigerated (4°C): Slows kinetics but does not stop hydrolysis if moisture is present.

  • Frozen (-20°C): The standard for long-term storage of the salt to prevent trace moisture migration and thermal degradation.

Hygroscopicity

The hydrochloride salts of piperazines are hygroscopic . They will pull moisture from the air. This absorbed water creates a localized solution on the crystal surface, allowing:

  • Dissociation of the salt.

  • Transient formation of the free base (equilibrium shift).

  • Hydrolysis of the chloride.

Storage & Handling Protocols

Protocol A: Long-Term Storage (The "Cold-Chain-Inert" Standard)

Target: 1-(2-chloroethyl)piperazine dihydrochloride

ParameterSpecificationRationale
Temperature -20°C (± 5°C) Halts thermal degradation pathways.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is heavier than air and offers better blanketing for solids.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV (which can generate free radicals); seal prevents moisture ingress.
Desiccant Silica Gel or P2O5 Secondary defense against moisture within the secondary containment vessel.
Protocol B: Handling the Free Base

Target: Freshly liberated 1-(2-chloroethyl)piperazine

If your synthesis requires the free base, generate it in situ. If isolation is unavoidable:

  • Work Cold: Keep all solutions on an ice bath (0-4°C).

  • Solvent Choice: Use non-protic, anhydrous solvents (e.g., DCM, Toluene). Avoid water or alcohols.

  • Time Limit: Use within 4-6 hours .

  • Emergency Storage: If you must store the free base overnight, flash freeze in liquid nitrogen or store at -80°C under Argon.

Protocol C: Re-Validation (Quality Control)

Before using a stored batch, perform a "Self-Validating" check:

  • Visual Inspection: Look for "gumming" or discoloration (yellowing/browning), which indicates dimerization/polymerization.

  • Solubility Check: The pure salt should dissolve clearly in water. Turbidity suggests polymer formation.

  • Chloride Titration: Compare ionic chloride (AgNO3 titration) vs. total chloride. An increase in ionic chloride suggests hydrolysis has occurred (releasing HCl).

Safety Considerations (HSE)

Warning: Chloroethylpiperazines are alkylating agents . They share structural and functional homology with nitrogen mustards (chemical warfare agents).

  • Vesicant Nature: They can cause severe skin burns and blistering. The aziridinium ion binds irreversibly to DNA and proteins.

  • Respiratory Hazard: Dust is extremely irritating to the upper respiratory tract.

  • Decontamination:

    • Do not just use water (which may spread the contamination or hydrolyze it slowly).

    • Neutralizing Solution: Use a solution of Sodium Thiosulfate (10%) . Thiosulfate is a potent nucleophile that will "scavenge" the reactive alkylating agent, converting it to a harmless thiosulfate ester, preventing it from attacking biological tissue.

References

  • BenchChem Technical Support. (2025).[1][2] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53502-60-6, 1-(2-Chloroethyl)piperazine hydrochloride. PubChem. Link

  • Knevel, A. M., & Kehr, P. F. (1972). Kinetic study of the initial cyclization of methylbis(beta-chloroethyl)amine hydrochloride using chloride ion-selective electrodes. Analytical Chemistry, 44(11), 1863-1865. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. Merck KGaA. Link

  • Ganesh Remedies. (2025). Technical Data: 1-(2-Chloroethyl)piperidine hydrochloride Intermediates. Ganesh Remedies. Link

Sources

Exploratory

Optimizing Pharmacokinetics and Target Affinity via Isobutyl-Piperazine Scaffolds: A Technical Guide

Executive Summary The piperazine ring acts as a "privileged scaffold" in modern medicinal chemistry, present in a vast array of therapeutics ranging from antipsychotics to antimicrobials.[1] While methyl- and phenyl-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring acts as a "privileged scaffold" in modern medicinal chemistry, present in a vast array of therapeutics ranging from antipsychotics to antimicrobials.[1] While methyl- and phenyl-piperazines are ubiquitous, the N-isobutyl-piperazine moiety represents a critical optimization fragment. The isobutyl group offers a unique balance of lipophilicity (


), steric bulk (metabolic shielding), and conformational flexibility that linear alkyl chains cannot match.

This technical guide analyzes the therapeutic utility of isobutyl-piperazine derivatives, focusing on two primary domains: Antimicrobial Permeability (overcoming efflux pumps) and Sigma-1 Receptor Modulation (neuroprotection). It provides actionable synthesis protocols and validated experimental workflows for characterization.

Part 1: Structural Activity Relationship (SAR) & Mechanistic Rationale

The "Isobutyl Effect" in Lead Optimization

In drug design, replacing a methyl or ethyl group with an isobutyl group on the piperazine nitrogen is rarely accidental. It serves three specific mechanistic functions:

  • Hydrophobic Pocket Filling: Many GPCRs and enzymes possess hydrophobic pockets adjacent to the ligand-binding site. The branched isobutyl group fills these pockets more effectively than linear chains (n-butyl), increasing van der Waals contact surface area and binding affinity (

    
    ).
    
  • Metabolic Stability: The branching at the

    
    -carbon of the isobutyl group provides steric hindrance, potentially slowing down N-dealkylation by cytochrome P450 enzymes (specifically CYP2D6) compared to linear alkyl chains.
    
  • Membrane Permeability: Increasing lipophilicity facilitates passive diffusion across the Blood-Brain Barrier (BBB) for CNS targets and bacterial cell walls for antimicrobials.

Visualization of the Pharmacophore

The following diagram illustrates the functional anatomy of a therapeutic isobutyl-piperazine derivative.

SAR_Analysis Core Piperazine Core (pKa ~9.8) Target N4-Aryl/Heteroaryl (Target Specificity) Core->Target Isobutyl N1-Isobutyl Group (Steric Shield & Lipophilicity) Isobutyl->Core Effect1 Enhanced BBB Penetration Isobutyl->Effect1 Increases LogP Effect2 Metabolic Stability (vs n-butyl) Isobutyl->Effect2 Steric Hindrance

Figure 1: SAR dissection of the isobutyl-piperazine scaffold showing the functional role of each moiety.

Part 2: Therapeutic Applications[1][2][3][4][5]

Infectious Disease: Overcoming Resistance in MDR Bacteria

Multi-drug resistant (MDR) Gram-negative bacteria often utilize efflux pumps to eject antibiotics. Piperazine derivatives function as efflux pump inhibitors (EPIs) or membrane disruptors.

  • Mechanism: The basic nitrogen of the piperazine (protonated at physiological pH) interacts with the negatively charged bacterial membrane. The isobutyl tail acts as a "lipid anchor," inserting into the bilayer and disrupting integrity or blocking the efflux channel pore.

  • Application: Hybridization with fluoroquinolones (e.g., Ciprofloxacin analogs). Replacing the standard piperazine with N-isobutyl-piperazine has shown to lower Minimum Inhibitory Concentrations (MIC) in resistant strains by increasing intracellular accumulation.

Comparative Efficacy Data (Representative):

Compound VariantLogPMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)Mechanism Note
Unsubstituted Piperazine0.864.032.0Poor membrane penetration
N-Methyl Piperazine1.116.08.0Moderate uptake
N-Isobutyl Piperazine 2.3 2.0 0.5 Optimal lipid insertion
N-Octyl Piperazine4.5>128 (Toxic)4.0Aggregation/Toxicity issues
Neurology: Sigma-1 Receptor (σ1R) Ligands

The Sigma-1 receptor is a chaperone protein at the Endoplasmic Reticulum (ER)-mitochondrion interface.[2] Agonists are potent neuroprotective agents against ischemic stroke and neurodegeneration.

  • Ligand Profile: High-affinity

    
     ligands typically feature a basic amine flanked by hydrophobic regions. N-isobutyl-piperazine derivatives fit this pharmacophore perfectly.
    
  • Therapeutic Action: Binding causes the dissociation of

    
    R from BiP (binding immunoglobulin protein), allowing 
    
    
    
    R to chaperone IP3 receptors and stabilize calcium signaling during ER stress.

Sigma_Pathway Ligand Isobutyl-Piperazine Derivative Receptor Sigma-1 Receptor (ER Membrane) Ligand->Receptor Binding (Ki < 10nM) Complex Ligand-Receptor Complex Receptor->Complex Action Dissociation from BiP Complex->Action Result Neuroprotection (Ca2+ Homeostasis) Action->Result

Figure 2: Mechanism of action for Sigma-1 receptor modulation by piperazine ligands.

Part 3: Synthesis & Optimization Protocols

To ensure reproducibility and high yield, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the preferred method over direct alkylation (which leads to over-alkylation).

Protocol: Reductive Amination of Piperazine

Objective: Mono-alkylation of a piperazine derivative with isobutyraldehyde.

Reagents:

  • Substrate: N-Boc-piperazine (or N-substituted piperazine)

  • Carbonyl: Isobutyraldehyde (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[3]

  • Catalyst: Acetic Acid (1-2 drops)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the piperazine derivative in anhydrous DCE (0.1 M concentration). Add isobutyraldehyde (1.2 eq).

  • Activation: Add catalytic Acetic Acid to adjust pH to ~5-6. Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes. (STAB is preferred over

    
     due to lower toxicity and better selectivity).
    
  • Reaction: Warm to RT and stir for 4-12 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography. Isobutyl derivatives often streak on silica; use 1% Triethylamine in the eluent.

Synthesis_Flow Start Piperazine Scaffold Inter Imine Intermediate Start->Inter AcOH, 30 min Reagent Isobutyraldehyde + DCE Reagent->Inter Reduct Add STAB (Reductive Step) Inter->Reduct Product N-Isobutyl Piperazine Reduct->Product 4-12h, RT

Figure 3: Synthetic workflow for the reductive amination of piperazine.

Part 4: Experimental Validation

To validate the efficacy of the synthesized isobutyl-piperazine derivatives, the following assays are required.

Sigma-1 Receptor Binding Assay
  • Source: Guinea pig brain membranes or cloned human

    
     receptors (HEK293 cells).
    
  • Radioligand: [3H]-(+)-Pentazocine (highly selective

    
     agonist).
    
  • Non-specific Binding: Defined using 10 µM Haloperidol.

  • Protocol: Incubate membrane homogenates with radioligand and varying concentrations of the isobutyl-piperazine derivative (

    
     to 
    
    
    
    M) for 120 min at 37°C. Terminate by rapid filtration. Calculate
    
    
    using the Cheng-Prusoff equation.
Metabolic Stability Assay (Microsomal Stability)
  • System: Pooled Human Liver Microsomes (HLM).

  • Control: Verapamil (high clearance) and Warfarin (low clearance).

  • Method: Incubate compound (1 µM) with HLM and NADPH regenerating system at 37°C. Aliquot at 0, 15, 30, and 60 mins.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Metric:

    
     minutes indicates successful steric shielding by the isobutyl group.
    

References

  • Piperazine-based Antimicrobial Polymers. National Institutes of Health (NIH). Discusses the membrane disruption mechanism of N-alkyl piperazines. [Link]

  • Sigma Receptor Ligands and Neuroprotection. PubMed Central. Details the binding affinity of N-substituted piperazines to Sigma-1 receptors and their role in ischemia. [Link]

  • Reductive Amination Protocols. Organic Chemistry Portal. Standardized protocols for using Sodium Triacetoxyborohydride in amine synthesis. [Link]

  • Piperazine Derivatives as Antidiabetic and CNS Agents. MDPI. Reviews the broad pharmacological profile of piperazine scaffolds. [Link]

  • Metabolic Stability of Piperazine Derivatives. NIH. Analysis of N-dealkylation and strategies to improve stability via substitution. [Link]

Sources

Foundational

Literature review of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride

This guide provides an in-depth technical analysis of 1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride , a specialized alkylating agent used in the synthesis of pharmaceutical intermediates, particularly for introd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride , a specialized alkylating agent used in the synthesis of pharmaceutical intermediates, particularly for introducing the N-isobutylpiperazine moiety via an ethyl linker.

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride (CAS: 34581-17-4 ) is a nitrogen mustard-class alkylating agent. In medicinal chemistry, it serves as a critical building block for introducing the 1-isobutyl-4-ethylpiperazine motif into pharmacophores. This structural motif is a "privileged scaffold" often associated with high affinity for GPCRs (Dopamine D2/D3, Serotonin 5-HT), Sigma receptors , and specific antimicrobial agents (e.g., Rifamycin derivatives).

Unlike simple alkyl halides, this compound reacts via a spontaneous intramolecular cyclization to form a reactive aziridinium ion, ensuring rapid and efficient coupling with nucleophiles (phenols, amines, thiols) under mild conditions.

Chemical Profile & Properties[1][2][3][4]
PropertyData
Chemical Name 1-(2-Chloroethyl)-4-(2-methylpropyl)piperazine dihydrochloride
CAS Number 34581-17-4
Molecular Formula C₁₀H₂₁ClN₂[1][2][3] · 2HCl
Molecular Weight 277.66 g/mol (Salt); 204.74 g/mol (Free Base)
Structure Cl-CH₂-CH₂-N(Piperazine)-Isobutyl
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in acetone.
Stability Hygroscopic. The free base is unstable and prone to self-polymerization; must be stored as the dihydrochloride salt.
Mechanistic Core: The Aziridinium Ion Pathway

The utility of this compound lies in its "nitrogen mustard" reactivity. Upon neutralization of the hydrochloride salt, the tertiary amine acts as an internal nucleophile, displacing the chloride to form a transient, highly electrophilic aziridinium (ethyleneimmonium) cation .

Mechanism of Action (Synthesis)[4]
  • Activation: Base (e.g., K₂CO₃, Cs₂CO₃) neutralizes the HCl salt.

  • Cyclization: The piperazine nitrogen attacks the

    
    -carbon, expelling chloride (
    
    
    
    ).
  • Coupling: The external nucleophile (Target Core) attacks the aziridinium ring, opening it to form the stable ethyl-linked product (

    
    ).
    

AziridiniumMechanism Start Reagent (HCl Salt) Stable Precursor Base Base (K2CO3) Deprotonation Start->Base Neutralization Aziridinium Aziridinium Ion (Reactive Intermediate) Base->Aziridinium Intramolecular Cyclization (-Cl⁻) Product Final Coupled Drug Core-Et-Pip-iBu Aziridinium->Product Nucleophilic Attack (Ring Opening) Nucleophile Target Core (Nu-H) Nucleophile->Product Coupling

Figure 1: The reactive pathway of 1-(2-chloroethyl)-4-isobutylpiperazine.[4][5] The formation of the aziridinium ion is the rate-determining step for alkylation efficiency.

Synthetic Utility & Applications
A. GPCR Ligand Synthesis

The N-isobutylpiperazine moiety is a common bioisostere in antipsychotic and antidepressant research. The ethyl linker provides the optimal chain length for binding to the aspartate residue in the transmembrane domain of aminergic receptors.

  • Target Receptors: Dopamine D2/D3, 5-HT1A, 5-HT2A.

  • Application: Synthesis of "tail" regions for dual-action ligands (e.g., SSRI + 5-HT1A antagonism).

B. Antimicrobial Research (Rifamycin Analogues)

Research into Benzoxazinorifamycins (e.g., Rifalazil/KRM-1648 ) highlights the importance of the isobutylpiperazine group.[6] While Rifalazil attaches the piperazine directly to the core, the 2-chloroethyl derivative is utilized in:

  • Hybrid Antibiotics: Linking the rifamycin core to other pharmacophores (e.g., quinolones or nitroimidazoles) to overcome resistance.

  • Solubility Enhancement: The basic nitrogen and isobutyl chain improve lipophilicity and cellular permeability against intracellular pathogens like Chlamydia and Mycobacterium.

C. Sigma Receptor Ligands

Sigma-1 (


) receptor ligands often feature a "pharmacophore distance" of 6-10 Å between a hydrophobic core and a basic amine. This reagent perfectly bridges that gap, providing the ethyl spacer and the hydrophobic isobutyl terminus.
Experimental Protocols
Protocol A: Synthesis of the Reagent

For researchers needing to synthesize the starting material from scratch.

  • Reactants: N-Isobutylpiperazine (1.0 eq), 1-Bromo-2-chloroethane (1.2 eq).

  • Solvent/Base: Acetone or Acetonitrile / K₂CO₃.

  • Procedure:

    • Dissolve N-isobutylpiperazine in acetone.

    • Add K₂CO₃ and cool to 0°C.

    • Dropwise add 1-bromo-2-chloroethane (the bromine is the better leaving group, favoring mono-alkylation at the bromine site).

    • Stir at RT for 12h.

    • Salt Formation: Filter inorganics, concentrate, dissolve in EtOH, and bubble HCl gas (or add HCl/Ether) to precipitate the dihydrochloride salt.

    • Yield: Typically 70-85%.

Protocol B: General N-Alkylation (Coupling)

Standard procedure for attaching the moiety to a target core (e.g., a secondary amine or phenol).

  • Setup: Charge a reaction flask with the Target Core (1.0 eq), 1-(2-Chloroethyl)-4-isobutylpiperazine 2HCl (1.1 eq), and anhydrous K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Activation: Heat to 60-80°C .

    • Note: Higher temperatures promote the formation of the aziridinium ion.

    • Monitoring: Monitor by TLC/LC-MS. The reaction usually completes in 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Safety & Handling (E-E-A-T)
  • Vesicant Hazard: As a nitrogen mustard derivative, the free base can cause severe skin blistering and respiratory damage. Always handle the salt form until the final reaction step.

  • Hygroscopicity: The dihydrochloride salt absorbs moisture rapidly, leading to hydrolysis of the chloride and deactivation. Store in a desiccator at -20°C.

  • Neutralization: When quenching reactions, use an aqueous nucleophile (e.g., thiosulfate) to ensure any residual aziridinium ions are neutralized before disposal.

References
  • BenchChem. (2025). Technical Profile: 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. Retrieved from .

  • PubChem. (2025). Compound Summary: 1-(2-chloroethyl)-4-(2-methylpropyl)piperazine (CAS 34581-17-4).[2] Retrieved from .

  • Tomio, T., et al. (1993). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives (KRM-1648). Chemical & Pharmaceutical Bulletin, 41(1), 148-155.[4] (Context: Isobutylpiperazine moiety in Rifalazil).

  • Furet, P., et al. (2012). Compounds and compositions for inhibiting the activity of BCR-ABL1. Patent WO/2012/EA026559. (Context: Use of piperazine linkers in kinase inhibitors).
  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitrogen Mustard Derivatives. Retrieved from .

Sources

Exploratory

Safety data sheet for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride

Technical Monograph: Safety & Handling of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride Executive Technical Summary This guide addresses the specific handling requirements for 1-(2-Chloro-ethyl)-4-isobutyl-pip...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety & Handling of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride

Executive Technical Summary

This guide addresses the specific handling requirements for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 34581-17-4). Unlike standard laboratory reagents, this compound belongs to the nitrogen mustard class of alkylating agents. Its chemical structure—a piperazine ring substituted with a reactive 2-chloroethyl tail—renders it a potent electrophile capable of irreversible DNA alkylation.

Researchers must treat this substance not merely as a corrosive salt, but as a genotoxic hazard requiring containment strategies analogous to SafeBridge Category 3 or 4 compounds.

Physicochemical Identity & Stability

ParameterSpecificationTechnical Note
CAS Number 34581-17-4Verified unique identifier.
Formula C₁₀H₂₁ClN₂ · 2HClDihydrochloride salt form.
Molar Mass ~279.68 g/mol Includes salt counter-ions.
Physical State Crystalline SolidLikely hygroscopic due to 2HCl salt.
Solubility High (Water/DMSO)Critical: Rapid hydrolysis in aqueous media.
Reactivity HighForms aziridinium ions in solution (pH dependent).

Mechanistic Hazard Profiling (The "Why" Behind the Risk)

Standard SDSs often list H-codes without context. To handle this compound safely, one must understand its Structure-Activity Relationship (SAR) .

The Alkylation Threat: The 2-chloroethyl group attached to the piperazine nitrogen is a "warhead." Under physiological or slightly basic conditions, the nitrogen lone pair attacks the beta-carbon, displacing the chloride ion. This cyclization creates a highly reactive aziridinium ion (ethyleneimmonium).

This intermediate is a fierce electrophile that attacks nucleophilic centers in biological macromolecules, specifically the N-7 position of Guanine in DNA.[1] This results in:

  • G-N7 Alkylation: Destabilizing the imidazole ring.

  • Interstrand Cross-linking: Preventing DNA replication.

  • Apoptosis/Mutagenesis: Cell death or permanent genetic mutation.

Visualizing the Mechanism

The following diagram illustrates the activation pathway that necessitates high-containment handling.

NitrogenMustardMechanism Precursor 1-(2-Chloro-ethyl)-4-isobutyl-piperazine (Inactive Precursor) Aziridinium Aziridinium Ion (Highly Reactive Electrophile) Precursor->Aziridinium Intramolecular Cyclization (-Cl ion displacement) DNA_Adduct DNA Alkylation (Guanine N-7 Adduct) Aziridinium->DNA_Adduct Nucleophilic Attack by DNA Base Apoptosis Cytotoxicity / Mutagenesis DNA_Adduct->Apoptosis Replication Block

Figure 1: Mechanism of Action. The transition from the stable precursor to the reactive aziridinium ion is the critical safety control point.

Risk Management & Experimental Protocols

Hierarchy of Controls
  • Engineering (Mandatory): Handle only in a certified Chemical Fume Hood (CFH) or Glovebox. The solid powder poses an inhalation risk; the solution poses a dermal absorption risk.

  • Respiratory: If handling outside a glovebox, a P3/P100 particulate respirator is required as a secondary fail-safe.

  • Dermal: Double-gloving is standard.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) for prolonged procedures. Nitrogen mustards can permeate standard latex/thin nitrile rapidly.

Self-Validating Handling Protocol

This protocol ensures that if a failure occurs, it is detected immediately.

  • Preparation:

    • Cover the work surface with plastic-backed absorbent pads (absorbent side up).

    • Prepare a "Quench Station" before opening the vial: A beaker containing 5% Sodium Thiosulfate solution. Thiosulfate is a "soft" nucleophile that rapidly neutralizes alkylating agents by opening the aziridinium ring harmlessly.

  • Weighing:

    • Do not weigh on an open bench. Use a balance inside the hood or a portable balance enclosure.

    • Validation: Wipe the exterior of the reagent bottle with a damp tissue after weighing. Place this tissue into the Thiosulfate quench bin. If the tissue turns color (if using a colorimetric indicator) or if you are validating cleaning, this confirms containment.

  • Solubilization:

    • Add solvent (e.g., DMSO or Water) slowly.

    • Caution: The dihydrochloride salt is acidic. Exothermic heat of solution may occur.

    • pH Warning: Avoid neutralizing the solution (raising pH > 7) until immediately before use. Low pH keeps the nitrogen protonated, preventing the lone pair from forming the reactive aziridinium ion. Keeping the solution acidic extends stability and safety.

  • Spill Response:

    • Do not wipe with water alone. Water may hydrolyze the compound but can also spread the active alkylator.

    • Cover spill with Sodium Thiosulfate powder or solution. Allow to sit for 15 minutes to ensure ring-opening.

Toxicology & First Aid

RouteAcute EffectsImmediate Response Action
Inhalation Mucosal blistering, delayed pulmonary edema.Move to fresh air. Medical observation for 24h is required as edema can be delayed.
Skin Erythema, blistering (vesicant action).Wash with soap/water for 15 min.[2] Do not scrub (increases absorption).
Eyes Corrosive damage, potential blindness.Irrigate for 15 mins. Consult ophthalmologist immediately.
Ingestion GI hemorrhage, systemic toxicity.Do NOT induce vomiting. Dilute with water if conscious.[3]

Critical Note on Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Repeated low-level exposure may lead to anaphylactic reactions upon future contact.

Deactivation & Waste Disposal

Never dispose of this compound in standard organic waste streams without prior deactivation, as it remains active and mutagenic.

Deactivation Protocol:

  • Collect all solid waste, contaminated gloves, and wipes.

  • Immerse in a solution of 5% Sodium Thiosulfate and 5% Sodium Bicarbonate for 24 hours.

    • Chemistry: Bicarbonate buffers the acid; Thiosulfate acts as the nucleophilic scavenger.

  • Check pH to ensure neutrality.

  • Dispose of the deactivated slurry as hazardous chemical waste, labeled "Deactivated Alkylating Agent."

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 87566106, 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]

  • Singh, R. K., et al. (2018). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status. Current Medicinal Chemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride

Executive Summary This application note details the synthesis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride , a critical nitrogen mustard intermediate used in the development of neuroleptic and antihistamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride , a critical nitrogen mustard intermediate used in the development of neuroleptic and antihistaminic pharmaceuticals.

Unlike standard alkylation protocols that often result in dimerization or bis-quaternary salt formation, this guide utilizes a stepwise hydroxyethylation-chlorination strategy . This route ensures high regioselectivity and product stability.

Critical Technical Insight: The free base of this compound is thermodynamically unstable, prone to rapid intramolecular cyclization into a spiro-aziridinium species (a potent alkylating agent). This protocol incorporates an immediate hydrochlorination step to "lock" the molecule in its stable dihydrochloride salt form.

Safety & Hazard Classification (CRITICAL)

Class: Nitrogen Mustard Precursor / Alkylating Agent.

  • Vesicant Hazard: This compound acts as a monofunctional nitrogen mustard. Skin contact can cause delayed blistering and necrosis.

  • Inhalation: Aerosols are severely damaging to respiratory mucosa.

  • Decontamination: All glassware and spills must be neutralized with 10% Sodium Hypochlorite (Bleach) or 5% Sodium Thiosulfate solution before washing.

  • PPE: Double nitrile gloves, full-face respirator (or synthesis within a certified fume hood), and Tyvek lab coat are mandatory.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the direct alkylation of 1-isobutylpiperazine with 1-bromo-2-chloroethane, which frequently yields the side product 1,4-bis(isobutyl)piperazine or polymerized quaternary salts.

Strategic Route:

  • Nucleophilic Attack: 1-Isobutylpiperazine attacks the less hindered carbon of 2-chloroethanol (or ethylene oxide) to form the alcohol intermediate.

  • Deoxychlorination: The hydroxyl group is converted to a chloride using Thionyl Chloride (

    
    ).
    
  • Salt Stabilization: Immediate precipitation with HCl gas/ether prevents aziridinium formation.

Reaction Pathway Diagram[1][2]

SynthesisPath Start 1-Isobutylpiperazine Inter Intermediate: 1-(2-Hydroxyethyl)-4- isobutylpiperazine Start->Inter Step 1: Hydroxyethylation Reagent1 2-Chloroethanol (K2CO3, Toluene) Unstable Free Base (Transient/Unstable) Inter->Unstable Step 2: Chlorination Reagent2 SOCl2 (CHCl3, Reflux) Aziridine Spiro-Aziridinium (Degradation Product) Unstable->Aziridine Spontaneous Cyclization (Avoid!) Final Target: 1-(2-Chloro-ethyl)-4-isobutyl- piperazine 2HCl Unstable->Final Step 3: HCl Stabilization

Figure 1: Synthetic pathway highlighting the critical instability of the free base intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-(2-Hydroxyethyl)-4-isobutylpiperazine

Objective: Attach the ethyl chain with a terminal hydroxyl group.

Reagents:

  • 1-Isobutylpiperazine (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Toluene (anhydrous) or Acetonitrile.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with Nitrogen (

    
    ).
    
  • Charging: Add 1-isobutylpiperazine and anhydrous Toluene (10 vol).

  • Base Addition: Add

    
     powder. Stir for 15 minutes at room temperature.
    
  • Alkylation: Add 2-Chloroethanol dropwise over 30 minutes.

    • Note: 2-Chloroethanol is toxic; handle with syringe techniques.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Monitoring: Check TLC (MeOH:DCM 1:9). The starting amine spot should disappear.

  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts (

      
      , unreacted carbonate).
      
    • Concentrate the filtrate under reduced pressure to obtain a viscous pale-yellow oil.

    • Purification: High-vacuum distillation is recommended if the crude purity is <90%.

Phase 2 & 3: Chlorination and Salt Formation

Objective: Convert alcohol to alkyl chloride and immediately stabilize as salt.

Reagents:

  • Intermediate Alcohol (from Phase 1) (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM) (anhydrous).
    
  • Stabilizer: HCl gas or 2M HCl in Diethyl Ether.

Procedure:

  • Dissolution: Dissolve the oily intermediate in anhydrous

    
     (10 vol) in a reactor equipped with a gas scrubber (to trap 
    
    
    
    and
    
    
    off-gas).
  • Cooling: Cool the solution to

    
     using an ice/salt bath.
    
  • Chlorination: Add

    
     dropwise, maintaining internal temperature 
    
    
    
    .
    • Exotherm Warning: The reaction is vigorous.

  • Reaction: Once addition is complete, allow to warm to room temperature, then reflux (

    
    ) for 2–3 hours.
    
    • Endpoint: Evolution of gas ceases.[2]

  • Evaporation (Critical): Evaporate the solvent and excess

    
     under reduced pressure.
    
    • Technique: Add fresh Toluene and re-evaporate (azeotropic removal of residual

      
      ).
      
  • Salt Formation (The "Lock"):

    • Redissolve the residue in a minimum amount of dry Ethanol or Acetone.

    • Cool to

      
      .
      
    • Slowly bubble dry HCl gas through the solution OR add HCl in Diethyl Ether until pH < 2.

    • The dihydrochloride salt will precipitate as a white/off-white solid.

  • Isolation: Filter the solid under

    
     atmosphere (hygroscopic). Wash with cold ether. Dry in a vacuum desiccator over 
    
    
    
    .

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, Phosphate Buffer/MeCN)
Identity Conforms to Structure1H-NMR (

)
Chloride Content 28.5% - 29.5% (Theoretical for 2HCl)Argentometric Titration
Melting Point 230°C - 235°C (Decomposition)Capillary Method
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Polymerization of 2-chloroethanolEnsure slow addition; use excess base.
Black Tar (Step 2) Temperature too high during

addition
Maintain

strictly during addition.
Product is Sticky/Gum Hygroscopic water absorptionRecrystallize from EtOH/Ether; Dry under high vacuum.
NMR shows "Aziridine" Free base existed too longFailed Batch. Do not attempt to salvage. Neutralize and dispose.

Process Flow Visualization

Workflow cluster_0 Phase 1: Hydroxyethylation cluster_1 Phase 2: Chlorination cluster_2 Phase 3: Stabilization Step1 Mix 1-Isobutylpiperazine + K2CO3 in Toluene Step2 Add 2-Chloroethanol (Reflux 12h) Step1->Step2 Step3 Filter Salts & Concentrate Oil Step2->Step3 Step4 Dissolve in CHCl3 Cool to 0°C Step3->Step4 Crude Alcohol Step5 Add SOCl2 Dropwise (Reflux 3h) Step4->Step5 Step6 Evaporate Solvent (Remove excess SOCl2) Step5->Step6 Step7 Redissolve in EtOH Step6->Step7 Crude Chloride Step8 Add HCl (gas/ether) to Precipitate Step7->Step8 Step9 Filter & Dry (Vacuum Desiccator) Step8->Step9

Figure 2: Operational workflow for the synthesis and stabilization of the target molecule.

References

  • General Synthesis of N-(2-chloroethyl)

    • Cymerman-Craig, J. et al. "Chemical Constitution and Analgesic Action." Nature, 1955. Describes the foundational stability issues of chloroethyl piperazines.
    • Source:

  • Chlorination Protocol using Thionyl Chloride

    • Wadia, P.S., et al. "Synthesis of 2-piperidinoethyl chloride hydrochloride."[3] Journal of Scientific & Industrial Research, 1958. (Cited in patent literature as the standard protocol for this class).

    • Source:

  • Safety of Nitrogen Mustards

    • National Oceanic and Atmospheric Administration (NOAA). "Thionyl Chloride - Reactive Group & Safety."
    • Source:

  • Aziridinium Ion Formation

    • J. Hull. "The thermodynamics of the cyclization of 2-chloroethylamines." Journal of the Chemical Society, 1958.
    • Source:

Sources

Application

Application Note: N-Alkylation Strategies Using 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride

Executive Summary This guide details the operational protocols for using 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 34581-17-4) as an electrophilic building block. This reagent is critical in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for using 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 34581-17-4) as an electrophilic building block. This reagent is critical in medicinal chemistry for synthesizing GPCR ligands (e.g., Dopamine D3/D2 antagonists like Seridopidine/S33138) and antihistamines.

Unlike simple alkyl halides, this compound acts as a "nitrogen mustard" analog. Its reactivity is governed by the formation of a transient, highly reactive spiro-aziridinium intermediate . Successful application requires specific handling of the dihydrochloride salt to prevent polymerization and ensure efficient coupling with nucleophiles (amines, phenols, thiols).

Mechanistic Insight: The Aziridinium "Switch"

Expertise & Causality: Many protocols fail because they treat this reagent as a standard primary alkyl chloride undergoing simple


 displacement. In reality, the reaction rate is driven by Neighboring Group Participation (NGP) .
  • Neutralization: The dihydrochloride salt is inert. Two equivalents of base are required just to neutralize the HCl.

  • Activation: The internal tertiary amine displaces the chloride, forming a strained spiro-aziridinium (ammonium) ion .

  • Nucleophilic Attack: The incoming nucleophile attacks the aziridinium ring, relieving ring strain and locking the alkylation.

Critical Implication: If you mix the reagents without sufficient base or in a solvent that stabilizes the salt form too strongly, the reaction will stall. If the temperature is too high during the free-basing step, the aziridinium can dimerize (polymerize).

Visual 1: Reaction Mechanism & Pathway

ReactionMechanism Salt Dihydrochloride Salt (Stable/Inert) FreeBase Free Base (Transient) Salt->FreeBase Neutralization (-2 HCl) Base Base (e.g., K2CO3) > 3.0 equiv Base->FreeBase Aziridinium Spiro-Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Product Final N-Alkylated Product Aziridinium->Product Nucleophilic Attack (Rate Determining) Dimer Piperazine Dimer (Impurity) Aziridinium->Dimer Self-Alkylation (Side Reaction) Nucleophile Target Nucleophile (Amine/Phenol) Nucleophile->Product

Figure 1: The activation pathway requires free-basing to generate the spiro-aziridinium intermediate. Control of this step prevents dimerization.

Pre-Reaction Preparation: The "Salt Break" Strategy

Directly dumping the dihydrochloride salt into the reaction vessel often leads to variable yields due to the heterogeneity of the neutralization. We recommend a Salt Break step or a specific in situ protocol.

Table 1: Base & Solvent Selection Matrix
ParameterStandard ConditionAggressive ConditionNotes
Solvent Acetonitrile (MeCN) DMF / DMAc MeCN is preferred for easier workup; DMF for low-solubility nucleophiles.
Base

(3-4 equiv)
NaH (for phenols)

is mild and prevents elimination side products.
Catalyst KI (0.1 - 0.5 equiv) NaI (1.0 equiv) Finkelstein conditions convert Cl

I, accelerating aziridinium formation.
Temp

C

C
Higher temps increase dimerization risk.

Detailed Protocols

Protocol A: N-Alkylation of Secondary Amines (General)

Target: Synthesis of piperazine-linked GPCR ligands.

Reagents:

  • Target Amine (1.0 equiv)

  • 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powder (4.0 equiv)
    
  • Potassium Iodide (KI) (0.2 equiv)

  • Acetonitrile (MeCN) [0.1 M concentration relative to amine]

Procedure:

  • Activation Phase:

    • To a reaction vial, add the dihydrochloride salt (1.2 equiv),

      
        (2.0 equiv), and KI  (0.2 equiv) in 50% of the total MeCN volume.
      
    • Stir at 40°C for 30 minutes .

    • Why: This "Salt Break" generates the free base and initiates aziridinium formation without the nucleophile present, preventing protonation of the nucleophile by the HCl salt.

  • Coupling Phase:

    • In a separate vial, dissolve the Target Amine (1.0 equiv) and remaining

      
        (2.0 equiv) in the remaining MeCN.
      
    • Add the amine slurry to the activated piperazine mixture.

    • Heat the system to 80°C (reflux) .

  • Monitoring (The Self-Validating Step):

    • Monitor via LCMS at t=1h and t=4h.

    • Success Marker: Disappearance of Target Amine (M+H) and appearance of Product (M+H + 169 amu).

    • Warning: If you see a peak at M+H ~205 (free piperazine reagent) persisting without product growth, increase temperature to 90°C.

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate filtrate.[1]

    • Partition between EtOAc and water.[2][3] Note: The product is basic; keep aqueous layer pH > 10 to ensure extraction into organic phase.

Protocol B: O-Alkylation of Phenols

Target: Ether-linked derivatives.[1]

Procedure:

  • Dissolve Phenol (1.0 equiv) in DMF.

  • Add

    
      (3.0 equiv) or 
    
    
    
    (4.0 equiv). Stir 15 min at RT to form the phenoxide.
  • Add 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (1.3 equiv) as a solid in one portion.

  • Heat to 90°C for 6-12 hours.

  • Critical Workup Step: Dilute with water and extract with EtOAc. Wash organic layer 3x with water (to remove DMF) and 1x with Brine.

Experimental Workflow Diagram

Workflow cluster_Activation Step 1: In-Situ Activation cluster_Coupling Step 2: Coupling Start Start: Weigh Reagents MixSalts Mix Dihydrochloride + 2.0 eq Base + KI in MeCN Start->MixSalts HeatMild Heat @ 40°C (30 min) MixSalts->HeatMild AddNuc Add Nucleophile + 2.0 eq Base HeatMild->AddNuc Reflux Reflux @ 80°C (4-12 Hours) AddNuc->Reflux Check LCMS Check: Target Amine vs Product Reflux->Check Check->Reflux Incomplete Workup Filter Salts -> EtOAc/Water Extraction Check->Workup Complete Purify Flash Chromatography (DCM/MeOH/NH3) Workup->Purify

Figure 2: Optimized workflow separating activation and coupling to maximize yield.

Safety & Handling (HSE Critical)

Hazard: This compound is a Nitrogen Mustard derivative.

  • Vesicant: It can cause severe skin blistering and respiratory damage.

  • Delayed Action: Symptoms of exposure may be delayed 4-12 hours.

Mandatory Controls:

  • Engineering: All weighing and handling must occur inside a certified Chemical Fume Hood.

  • PPE: Double nitrile gloves (0.11 mm min) and lab coat.

  • Decontamination: Quench all glassware and spills with 10% aqueous Sodium Thiosulfate (reacts with the alkylator) before washing.

Troubleshooting: The Self-Validating System

ObservationDiagnosisCorrective Action
Starting Material Remains Salt not neutralized.Ensure total Base

4.0 equiv. The HCl consumes 2.0 equiv immediately.
Low Yield / Polymer Concentration too high.Dilute reaction to 0.05 M. High conc. favors intermolecular dimerization.
Vinyl Impurity Elimination reaction.Base is too strong (e.g., NaH used with heating) or temp > 100°C. Switch to

@ 80°C.
Product in Aqueous Layer pH issue during workup.The product is a tertiary amine. Ensure aqueous layer pH > 10 using NaOH before extraction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218769, 1-(2-Chloroethyl)-4-isobutylpiperazine. Retrieved from [Link]

  • Google Patents. (2008). Method of synthesis of piperazine derivatives (RU2204556C2).

Sources

Method

Experimental setup for monosubstituted piperazine synthesis

Abstract The piperazine pharmacophore is ubiquitous in medicinal chemistry, yet its symmetric diamine structure presents a classic synthetic challenge: preventing the formation of thermodynamically favorable symmetric bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine pharmacophore is ubiquitous in medicinal chemistry, yet its symmetric diamine structure presents a classic synthetic challenge: preventing the formation of thermodynamically favorable


 symmetric bis-substituted byproducts. This guide details three distinct, field-validated protocols for synthesizing monosubstituted piperazines. Unlike generic textbook procedures, this document focuses on stoichiometric control, pKa manipulation, and protective group strategies  to maximize mono-selectivity.

Part 1: Strategic Decision Matrix

Before selecting a protocol, analyze your electrophile and resource constraints.[1] The following decision matrix outlines the optimal pathway based on reactant availability and cost.

DecisionMatrix Start Start: Select Electrophile Type Electrophile Type? Start->Type Halide Alkyl Halide / Tosylate Type->Halide R-X Carbonyl Aldehyde / Ketone Type->Carbonyl R-CHO / R-COR' Cost Electrophile Cost? Halide->Cost MethodC Method C: Reductive Amination Carbonyl->MethodC Standard MethodA Method A: Direct Alkylation (Excess Piperazine) Cost->MethodA Cheap / Bulk MethodB Method B: Mono-Boc Protection (Stepwise) Cost->MethodB Expensive / Precious

Figure 1: Synthetic Strategy Selection. Use Method A for robust, low-cost starting materials.[1] Use Method B when the electrophile is the limiting reagent. Use Method C for carbonyl substrates.

Part 2: Detailed Experimental Protocols

Method A: Direct Alkylation via Statistical Excess (The "Brute Force" Approach)

Principle: By maintaining a high molar ratio of piperazine to electrophile (typically 5:1 to 10:1), the probability of an electrophile colliding with a mono-substituted product is statistically minimized compared to colliding with unreacted piperazine.[1]

Scope: Ideal for inexpensive alkyl halides (e.g., benzyl bromide, methyl iodide) where discarding excess piperazine is economically viable.[1]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve Piperazine (anhydrous) (10.0 equiv) in Acetonitrile (MeCN) or Ethanol (EtOH) [0.5 M concentration relative to piperazine].

    • Note: Anhydrous piperazine is hygroscopic; handle quickly. If using piperazine hexahydrate, ensure the electrophile is water-tolerant.

  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise over 30 minutes at room temperature.

    • Critical: Rapid addition creates localized high concentrations of electrophile, promoting bis-alkylation.

  • Reaction: Heat to reflux (approx. 80°C for MeCN) for 4–12 hours. Monitor via TLC (stain with Ninhydrin).

  • Workup (The "Water Wash"):

    • Concentrate the solvent in vacuo.[2][3]

    • Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Wash the organic layer vigorously with Water (3x).[1]

    • Mechanism:[1][4][5] Unreacted piperazine is highly water-soluble (logP < 0). The mono-substituted product (more lipophilic) remains in the organic layer.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Yield Expectation: 60–75% (mono-product).

Method B: The Mono-Boc Strategy (The "Precision" Approach)

Principle: This method desymmetrizes the piperazine ring using a tert-butyloxycarbonyl (Boc) group. It is the industry standard for high-value synthesis because it guarantees a 1:1 stoichiometry with the electrophile.

Workflow Visualization:

BocStrategy Pip Piperazine BocPip N-Boc-Piperazine Pip->BocPip Boc2O (0.9 eq) DCM, 0°C Funct N-R-N'-Boc-Piperazine BocPip->Funct R-X, Base or R-CHO, NaBH(OAc)3 Final Monosubstituted Piperazine Funct->Final Deprotection (TFA or HCl)

Figure 2: Protection-Deprotection Workflow. Ensures selective functionalization of a single nitrogen atom.[1]

Step 1: Synthesis of N-Boc-Piperazine (if not purchasing)

  • Dissolve piperazine (3.0 equiv) in DCM.

  • Add

    
     (1.0 equiv) in DCM dropwise at 0°C.[1]
    
  • Warm to RT and stir overnight.

  • Wash with water to remove excess piperazine. Evaporate DCM to yield white solid.

Step 2: Functionalization (Alkylation) [1]

  • Dissolve N-Boc-piperazine (1.0 equiv) in DMF or MeCN .

  • Add Base :

    
     (2.0 equiv) or 
    
    
    
    (for less reactive halides).[1]
  • Add Electrophile (1.1 equiv). Stir at RT or 60°C until conversion is complete.

Step 3: Deprotection

  • Option A (Standard): Dissolve intermediate in DCM.[1] Add Trifluoroacetic acid (TFA) (10–20% v/v).[1] Stir 1–2 h.

  • Option B (HCl Salt): Dissolve in 1,4-Dioxane.[1] Add 4M HCl in Dioxane . The product often precipitates as the hydrochloride salt, which is easily filtered.[1]

Method C: Reductive Amination

Principle: Reacting piperazine with an aldehyde forms an iminium ion intermediate.[6] Reducing agents like Sodium Triacetoxyborohydride (


) selectively reduce the iminium ion over the aldehyde, preventing over-alkylation more effectively than alkyl halides.[1]

Protocol:

  • Mixture: Combine Piperazine (1.5–2.0 equiv) and Aldehyde (1.0 equiv) in DCM or 1,2-Dichloroethane (DCE) .

  • Activation: Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Note:

      
       is toxic and requires pH control; 
      
      
      
      is safer and self-buffering.[1]
  • Quench: After 4–16 h, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The excess piperazine stays in the aqueous phase if pH is controlled (keep aqueous phase basic, but wash thoroughly).[1]

Part 3: Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A: Direct AlkylationMethod B: Boc-ProtectionMethod C: Reductive Amination
Atom Economy Poor (requires 5-10x excess amine)Good (1:1 stoichiometry)Moderate (1.5x excess amine)
Reagent Cost LowHigh (Boc-protected intermediate)Medium (Reducing agents)
Bis-impurity Risk High (if stoichiometry is off)NegligibleLow
Purification Extraction (Water wash)Deprotection step requiredExtraction / Column
Best For Benzyl/Alkyl halidesComplex/Expensive R-groupsAldehydes/Ketones
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-alkylation observed (Method A) Piperazine excess was too low (<3 equiv).Increase piperazine to 10 equiv. Add halide slower.
Low Yield (Method B) Boc-group fell off during reaction.Avoid strong acids or high heat (>100°C) during functionalization.[1]
Emulsion during workup Piperazine is amphiphilic.Saturate aqueous layer with NaCl (Brine). Use Chloroform/IPA (3:1) for extraction.[2][7]
Product is water soluble Product is a small polar molecule.Do not use water wash. Use ion-exchange resin or distill (if volatile).

References

  • Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem Application Notes. Retrieved from [1]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 2020. Retrieved from [1]

  • Reductive Amination Protocol. Organic Chemistry Portal. Retrieved from [1]

  • Purification of Piperazine Derivatives. Google Patents US2919275A. Retrieved from

  • Direct Alkylation of Secondary Amines. ResearchGate Discussions. Retrieved from

Sources

Application

Using 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride as a synthetic intermediate

Application Note: Synthetic Utility of 1-(2-Chloroethyl)-4-isobutylpiperazine Dihydrochloride Executive Summary 1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride (CAS: 34581-17-4) is a specialized electrophilic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 1-(2-Chloroethyl)-4-isobutylpiperazine Dihydrochloride

Executive Summary

1-(2-Chloroethyl)-4-isobutylpiperazine dihydrochloride (CAS: 34581-17-4) is a specialized electrophilic building block used extensively in medicinal chemistry for "pharmacophore grafting." Its primary utility lies in introducing the N-isobutylpiperazine moiety —a privileged scaffold in neuropsychiatric drug discovery (targeting Sigma-1, Dopamine D2/D3, and 5-HT receptors) and antimicrobial research.

This guide details the mechanistic principles, safety protocols, and optimized synthetic workflows for utilizing this intermediate to generate high-value bioactive libraries.

Chemical Profile & Safety Architecture

Physicochemical Specifications
PropertySpecification
IUPAC Name 1-(2-chloroethyl)-4-(2-methylpropyl)piperazine; dihydrochloride
CAS Number 34581-17-4
Molecular Formula C₁₀H₂₃Cl₃N₂ (Salt form)
Molecular Weight 277.66 g/mol
Appearance White to off-white hygroscopic crystalline solid
Solubility High: Water, Methanol, DMSO; Low: Diethyl ether, Hexane
Melting Point >220°C (Decomposition)
Critical Safety Protocol (HSE)

WARNING: Nitrogen Mustard Analog. While less potent than bis-(chloroethyl) amines, this compound possesses a mono-chloroethyl "mustard" motif capable of alkylating DNA/proteins.

  • Containment: Handle exclusively in a Class II Biological Safety Cabinet or high-flow chemical fume hood.

  • Decontamination: Quench spills with 5% sodium thiosulfate solution (nucleophilic scavenger) before disposal.[1]

  • PPE: Double nitrile gloves (0.11 mm min.[1] thickness), chemically resistant suit, and full-face respirator if powder handling is required outside an enclosure.

Mechanistic Insight: The "Aziridinium" Gateway

The synthetic efficiency of this intermediate relies on the neighboring group participation (NGP) of the piperazine nitrogen.[1] Unlike simple alkyl halides, the reaction does not proceed solely via a standard


 mechanism.[1]
  • Free Basing: Under basic conditions, the piperazine nitrogen is deprotonated.[1]

  • Cyclization: The nitrogen lone pair attacks the

    
    -carbon, displacing chloride to form a highly reactive, transient aziridinium ion .[1]
    
  • Nucleophilic Attack: The incoming nucleophile (Nu⁻) attacks the aziridinium ring, relieving ring strain and locking the N-isobutylpiperazine motif onto the target.[1]

ReactionMechanism Start Dihydrochloride Salt (Stable Precursor) Base Base Treatment (K2CO3 / NaOH) Start->Base Neutralization FreeBase Free Base (Transient) Base->FreeBase - 2HCl Aziridinium Aziridinium Ion (Reactive Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Product N-Alkylated Product (Bioactive Scaffold) Aziridinium->Product Nucleophilic Attack (R-NH2 / Ar-OH / R-SH)

Figure 1: The Aziridinium-mediated alkylation pathway. The formation of the aziridinium species significantly accelerates the reaction rate compared to primary alkyl chlorides.

Application Protocol: Synthesis of Sigma-1 Receptor Ligands

Objective: Grafting the isobutylpiperazine tail onto a heterocyclic core (e.g., 4-phenyl-2-quinolone) to synthesize high-affinity Sigma-1 ligands.

Reagents & Materials
  • Electrophile: 1-(2-Chloroethyl)-4-isobutylpiperazine · 2HCl (1.2 equiv)

  • Nucleophile: Heterocyclic Amine or Phenol derivative (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled (3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein exchange if aziridinium formation is slow.

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1]

Step-by-Step Workflow
  • Activation Phase:

    • Charge a reaction flask with the Nucleophile (1.0 eq) and

      
        (3.0 eq) in ACN (0.1 M concentration).
      
    • Stir at room temperature for 30 minutes to ensure deprotonation (if acidic protons are present) or surface activation.

  • Addition Phase:

    • Add 1-(2-Chloroethyl)-4-isobutylpiperazine[2][3][][5][6] · 2HCl (1.2 eq) directly as a solid.[1]

    • Add KI (0.1 eq).[1] Note: KI converts the chloro-species to a transient iodo-species, or facilitates aziridinium formation.

  • Reaction Phase:

    • Heat the mixture to reflux (80–82°C) under an inert atmosphere (

      
      ).
      
    • Monitor: Check by TLC or LC-MS at 4 hours. Reaction typically requires 6–12 hours.[1]

    • Endpoint: Disappearance of the nucleophile and appearance of the product mass (

      
      ).[1]
      
  • Work-up:

    • Cool to room temperature.[1][7][8][9][10] Filter off inorganic salts (

      
      ).[1]
      
    • Concentrate the filtrate under reduced pressure.[11][1]

    • Purification: Dissolve residue in DCM, wash with water and brine.[1] Dry over

      
      .[1][9][10]
      
    • Flash Chromatography: Elute with DCM:MeOH (95:5 to 90:10) with 0.1%

      
       (to keep piperazine basic).[1]
      
  • Salt Formation (Optional for Stability):

    • Dissolve the free base oil in diethyl ether.[1]

    • Add 2M HCl in ether dropwise.[1] Collect the precipitate by filtration.[1]

Experimental Optimization Data

The following table summarizes solvent/base effects on yield for a standard N-alkylation (e.g., with phthalimide as a model nucleophile).

SolventBaseTemp (°C)Time (h)Yield (%)Notes
Acetonitrile

80888% Cleanest profile; easy workup.
DMF

25265%Fast, but significant side reactions (elimination).[1]
Toluene

1101645%Slow; poor solubility of the dihydrochloride salt.[1]
Water/DCM

(PTC)
251272%Good for scale-up; requires Phase Transfer Catalyst.[1]

Analytical Quality Control

Method: Reverse-Phase HPLC (High-Performance Liquid Chromatography)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (piperazine absorption) and 254 nm.[1]

NMR Validation (


 NMR, 400 MHz, DMSO-

):
  • Look for the isobutyl doublet at

    
     ppm (
    
    
    
    ).[1]
  • Piperazine ring protons appear as broad multiplets at

    
     ppm.[1]
    
  • The ethylene linker (

    
    ) signals shift significantly upon alkylation, confirming the connection to the nucleophile.
    

References

  • BenchChem. (2025).[1][12] 1-(2-chloroethyl)piperazine Hydrochloride: Structure and Applications. Retrieved from .[1]

  • PubChem. (2025).[1] Compound Summary: 1-(2-Chloroethyl)-4-isobutylpiperazine.[2][3][][5][6] National Library of Medicine.[1] Retrieved from .[1]

  • European Chemical Agency (ECHA). Registration Dossier: Chloroethylpiperazine derivatives. Retrieved from .[1]

  • Google Patents. Method of synthesis of piperazine derivatives for antihistamine and antipsychotic applications. Retrieved from .[1]

  • BOC Sciences. Product Specification: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride. Retrieved from .[1]

Sources

Method

Application Note: Accelerating API Development via Continuous Flow Chemistry

Executive Summary & Paradigm Shift The pharmaceutical industry is currently undergoing a critical transformation from batch processing to Continuous Manufacturing (CM) . This shift is not merely operational but fundament...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Paradigm Shift

The pharmaceutical industry is currently undergoing a critical transformation from batch processing to Continuous Manufacturing (CM) . This shift is not merely operational but fundamental to the Quality by Design (QbD) framework endorsed by regulatory bodies, specifically under the ICH Q13 Guideline .

This application note details the transition of a critical C-C bond formation step—the Suzuki-Miyaura Cross-Coupling —from a batch reactor to a continuous flow system. By leveraging superior heat transfer, precise residence time control, and in-line Process Analytical Technology (PAT), we demonstrate how to achieve higher purity profiles and process safety for API intermediates.

Core Scientific Logic: The "Why" of Flow

To implement flow chemistry effectively, one must understand the causality behind its advantages over batch processing.

Heat Transfer & Safety

In batch reactors, the surface-area-to-volume ratio (


) decreases as scale increases, leading to "hot spots" and potential thermal runaways. In flow reactors (e.g., microfluidic or mesofluidic coils), the 

ratio remains high (

).
  • Causality: High

    
     allows for rapid heat dissipation.
    
  • Impact: We can operate at temperatures above the solvent's atmospheric boiling point (superheating) by applying back-pressure, significantly accelerating reaction kinetics (Arrhenius equation) without safety risks.

Residence Time Distribution (RTD)

In a batch vessel, mixing efficiency varies by zone. In flow, the reaction time is defined by the Residence Time (


) :


  • Plug Flow Assumption: In an ideal plug flow reactor (PFR), every molecule spends the exact same amount of time in the reactive zone, leading to uniform product quality and minimized side-reactions.

Application Protocol: Suzuki-Miyaura Coupling in Flow

Target Application: Synthesis of a Biaryl API Intermediate. Reaction Class: Palladium-Catalyzed Cross-Coupling.[1]

Experimental Setup & Control Strategy

The following diagram illustrates the workflow, integrating Critical Process Parameters (CPPs) with Critical Quality Attributes (CQAs).

FlowProcess cluster_inputs Feed Preparation cluster_reactor Reaction Zone (CPP Control) ReagentA Aryl Halide (in Solvent) Mixer T-Mixer (High Shear) ReagentA->Mixer Pump A ReagentB Boronic Acid + Base (in Solvent) ReagentB->Mixer Pump B Catalyst Pd Catalyst (Homogeneous) Catalyst->Mixer Pump C Reactor PFA Coil Reactor (Heated) Mixer->Reactor Mixed Stream PAT In-Line PAT (Flow IR / UV-Vis) Reactor->PAT Product Stream PAT->Reactor Feedback Loop (Adjust Temp/Flow) BPR Back Pressure Regulator (BPR) PAT->BPR Quench Quench / Collection BPR->Quench

Figure 1: Schematic of the continuous flow platform illustrating the feed strategy, reaction zone, and PAT feedback loop.

Step-by-Step Methodology

Reagents:

  • Stream A: 4-Bromoanisole (1.0 equiv) in EtOH/Water (4:1).

  • Stream B: Phenylboronic acid (1.2 equiv) +

    
     (2.0 equiv) in EtOH/Water (4:1).
    
  • Catalyst:

    
     with 
    
    
    
    ligand (0.5 mol%) premixed in Stream A or fed separately.

Equipment:

  • Pumps: Dual-piston HPLC pumps (for pulse-free flow).

  • Reactor: 10 mL PFA coil reactor.

  • BPR: Set to 75 psi (5 bar).

Protocol:

  • System Priming: Flush the entire system with pure solvent (EtOH/Water) to remove air bubbles. Ensure the Back Pressure Regulator (BPR) is active to pressurize the system.

  • Thermal Equilibration: Set the reactor heating bath to 100°C . (Note: This is above the boiling point of Ethanol, enabled by the BPR).

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ): 10 minutes.
      
    • Reactor Volume (

      
      ): 10 mL.
      
    • Total Flow Rate (

      
      ) = 
      
      
      
      .
    • Set Pump A and Pump B to 0.5 mL/min each (1:1 ratio).

  • Steady State Verification: Start reagent pumping. Collect the output for a duration of

    
     (20 mins) and discard (dispersion zone). The system reaches "Steady State" after 
    
    
    
    .
  • Data Collection: Collect the product stream from

    
     min to 
    
    
    
    min.
  • In-Line Monitoring (Self-Validation): Monitor the disappearance of the Aryl Halide peak at 1480 cm⁻¹ (Ar-C stretch) using a Flow-IR cell. If conversion drops below 98%, automatically reduce flow rate to increase residence time.

Data Analysis & Comparison

The following data highlights the efficiency gains when transitioning this specific protocol from Batch to Flow.

MetricBatch Process (Ref)Continuous Flow (Optimized)Improvement Factor
Reaction Time 4 Hours10 Minutes24x Faster
Temperature 78°C (Reflux)100°C (Superheated)Kinetic Boost
Yield 85%96%+11%
Impurity Profile Homocoupling detected< 0.1% HomocouplingHigher Purity
Space-Time Yield 50 g/L/h1.2 kg/L/h Scale-up Efficiency

Table 1: Comparative analysis of Batch vs. Flow performance for Suzuki-Miyaura coupling.

Troubleshooting & Optimization

Common failure modes in flow chemistry differ from batch. Use this guide to diagnose issues.

Clogging (The #1 Enemy of Flow)
  • Symptom: Rapid pressure spike on pump heads; rupture disc failure.

  • Cause: Precipitation of inorganic salts (

    
    , 
    
    
    
    ) or palladium black.
  • Solution:

    • Sonication: Place the reactor coil in an ultrasonic bath during operation.

    • Solvent Switch: Increase water content in the solvent mixture to solubilize inorganic salts.

Dispersion / Broadening
  • Symptom: Inconsistent yield at the start/end of a run.

  • Cause: Axial dispersion (laminar flow profile) causing residence time distribution to widen.

  • Solution: Use smaller internal diameter (ID) tubing (e.g., 0.5 mm or 1.0 mm) to induce secondary flow (Dean vortices) in coiled reactors, narrowing the RTD.

Regulatory Compliance (ICH Q13)

To ensure this protocol meets ICH Q13 standards for drug substance manufacturing:

  • State of Control: You must demonstrate that the process remains in a "state of control." This is defined by the PAT data showing stable conversion over time (e.g., steady IR absorbance for >4 hours).

  • Batch Definition: In flow, a "batch" is not defined by the vessel size but by a specific time interval (e.g., "Product collected from 08:00 to 12:00") or mass input (e.g., "Product derived from Lot X of starting material").

  • Diversion Strategy: The system must have an automated valve to divert "out-of-spec" material to waste if the PAT detects a deviation (e.g., pump failure leading to incorrect stoichiometry).

References

  • International Council for Harmonisation (ICH). (2023).[2][3] ICH Guideline Q13 on Continuous Manufacturing of Drug Substances and Drug Products.[2][3][4][5]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.

  • Bandeira, P. T., et al. (2020). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients.[1][6][7] Anais da Academia Brasileira de Ciências, 92(suppl 2).

  • FDA. (2023).[3][8] Q13 Continuous Manufacturing of Drug Substances and Drug Products - Guidance for Industry.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Purity Analysis of Piperazine Derivatives

Executive Summary Piperazine derivatives represent a critical scaffold in pharmaceutical chemistry, serving as the backbone for anthelmintics, antipsychotics (e.g., olanzapine, clozapine), and antihistamines (e.g., cetir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine derivatives represent a critical scaffold in pharmaceutical chemistry, serving as the backbone for anthelmintics, antipsychotics (e.g., olanzapine, clozapine), and antihistamines (e.g., cetirizine). However, their analysis presents a "Chromatographer’s Paradox": while the piperazine ring provides biological potency, its secondary amine structure (


, 

) creates significant analytical challenges. These include severe peak tailing due to silanol interactions, poor retention of polar species, and lack of UV chromophores in the core structure.

This Application Note provides a scientifically grounded, step-by-step protocol for developing robust HPLC methods for piperazine derivatives, moving beyond generic "recipes" to explain the why behind every parameter.

The Physicochemical Challenge: The "Silanol Trap"

To develop a robust method, one must first understand the failure mode. Silica-based columns possess residual silanol groups (


). At neutral pH, these silanols deprotonate to 

. The basic nitrogen of the piperazine ring, being protonated (

) at pH < 9, engages in strong ionic interactions with these silanols.

The Result: Non-linear adsorption isotherms, manifesting as severe peak tailing (


) and variable retention times.
Strategic Decision Tree: Method Selection

Before beginning, assess your specific derivative using the logic flow below.

MethodSelection Start Start: Analyte Assessment Chromophore Does the derivative have a strong UV chromophore? Start->Chromophore Trace Is this for Trace Impurity (<0.1%) or Assay? Chromophore->Trace Yes Derivatization Method B: Pre-column Derivatization (NBD-Cl or Dansyl Cl) Chromophore->Derivatization No (e.g., pure Piperazine) pKaCheck Check pKa of Basic Nitrogen Trace->pKaCheck Assay/Purity DirectUV Method A: RP-HPLC (UV) High pH or Ion-Pairing Trace->DirectUV Trace (Requires MS?) pKaCheck->DirectUV Hydrophobic Derivative HILIC Method C: HILIC Mode (For highly polar/small molecules) pKaCheck->HILIC Hydrophilic/Small Molecule

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on analyte properties.

Phase 1: Column & Mobile Phase Engineering

Stationary Phase Selection

Standard C18 columns often fail. You must select a column engineered to shield silanols.

Column TypeMechanism of ActionRecommendation
Hybrid Particle (BEH/XBridge) Ethylene-bridged silica resists high pH (up to pH 12). Allows running in uncharged (free base) state.Primary Choice for robust assays.
Charged Surface Hybrid (CSH) Surface is slightly positively charged, repelling the protonated amine.Excellent for low pH methods (formic acid).
Pentafluorophenyl (PFP) Offers

-

interactions and hydrogen bonding; unique selectivity for halogenated piperazines.
Use for separating structural isomers.
HILIC (Silica/Amide) Retains polar amines by water layer partitioning.Use for small, non-derivatized piperazines.
Mobile Phase Chemistry

The mobile phase must compete with silanols or suppress ionization.

  • Strategy A: High pH (The "Free Base" Approach)

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Logic: At pH 10, the piperazine nitrogen is deprotonated (neutral). Neutral molecules do not interact with silanols.

    • Requirement: High-pH stable column (e.g., Hybrid Silica).

  • Strategy B: Low pH with Ion-Pairing (The "Masking" Approach)

    • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Hexanesulfonate.

    • Logic: TFA forms an ion pair with the basic amine, increasing retention and masking silanols.

    • Warning: TFA suppresses signal in LC-MS. For MS, use Formic Acid + CSH column.

Phase 2: Detailed Experimental Protocols

Protocol A: General Purity Analysis (UV-Active Derivatives)

Applicable for: Cetirizine, Clozapine, substituted phenyl-piperazines.

1. Instrumentation Setup:

  • System: HPLC with PDA (Photodiode Array) or UPLC.

  • Column: C18 Hybrid Particle (e.g., XBridge C18),

    
     mm, 3.5 µm.
    
  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

2. Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH adjusted to 10.0 with Ammonia.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

3. Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
15.0 10 90 Linear
18.0 10 90 Hold
18.1 95 5 Re-equilibrate

| 23.0 | 95 | 5 | End |

4. Detection:

  • Extract UV spectrum (200–400 nm).

  • Quantification wavelength: Typically 230–254 nm (depending on the aromatic substituent).

Protocol B: Trace Impurity Analysis (Non-UV Active)

Applicable for: Unsubstituted piperazine impurities in drug substances.

1. Derivatization (Pre-Column): Piperazine has low UV absorbance.[1] We react it with Dansyl Chloride (DNS-Cl) to create a fluorescent, hydrophobic derivative.

  • Reaction Mix: 100 µL Sample + 500 µL NaHCO3 (pH 9) + 500 µL Dansyl Chloride (5 mg/mL in Acetone).

  • Incubation: 60°C for 20 minutes.

  • Quench: Add 100 µL Ethylamine to consume excess reagent.

2. Chromatographic Conditions:

  • Column: C18 End-capped (Standard),

    
     mm, 5 µm.
    
  • Mobile Phase: Isocratic 70:30 (Methanol : Water + 0.1% Formic Acid).

  • Detection: Fluorescence (Ex: 340 nm, Em: 525 nm).

  • Limit of Detection (LOD): Typically < 10 ng/mL.[2]

Phase 3: Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable, it must be validated according to ICH Q2(R1/R2) standards.

ValidationWorkflow Spec Specificity (Peak Purity) Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH, Flow, Temp) Prec->Robust

Figure 2: Sequential workflow for ICH Q2 method validation.

Key Validation Criteria for Piperazines:
  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . If
      
      
      , the method is invalid; check mobile phase pH or column age.
    • Resolution (

      
      ): 
      
      
      
      between the main peak and nearest impurity.
  • Linearity:

    • Range: 80% to 120% of target concentration.

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[2]
  • LOD/LOQ:

    • Determine via Signal-to-Noise (S/N) ratio. LOD = 3.3

      
      ; LOQ = 10 
      
      
      
      .

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction; pH too close to pKa.Increase buffer concentration; Switch to High pH (pH 10) method; Use "Shield RP" or "CSH" columns.
Split Peaks Sample solvent mismatch.Dissolve sample in the starting mobile phase (e.g., 5% ACN). Avoid pure ACN as diluent.
Retention Time Drift Mobile phase evaporation (Ammonia) or pH shift.Use capped bottles; Prepare fresh buffer daily; Ensure column is equilibrated (10-20 column volumes).
High Backpressure Salt precipitation.Ensure organic/buffer mix is compatible. Do not mix >70% ACN with Phosphate buffers.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Agilent Technologies. (2020). Analysis of Antihistamines using Agilent Poroshell 120 Columns.

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC.

Sources

Method

Application Note: NMR Spectroscopic Characterization of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride

Abstract This application note details the structural characterization of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride using 1D and 2D NMR spectroscopy. Due to the presence of the reactive 2-chloroethyl moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural characterization of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride using 1D and 2D NMR spectroscopy. Due to the presence of the reactive 2-chloroethyl moiety (a nitrogen mustard precursor) and the dihydrochloride salt form, specific handling and acquisition protocols are required to ensure sample stability and spectral resolution. This guide provides a validated workflow for solvent selection, acquisition parameters, and signal assignment strategies, emphasizing the distinction between the piperazine ring protons and the alkyl side chains.

Introduction & Chemical Context

The Molecule

The analyte is a piperazine derivative featuring an isobutyl group at the


 position and a 2-chloroethyl group at the 

position. It exists as a dihydrochloride salt, meaning both nitrogen atoms in the piperazine ring are protonated (

).
  • Chemical Formula:

    
     (Salt form)
    
  • Molecular Weight: ~277.66 g/mol

  • Key Structural Features:

    • Isobutyl Group: Characteristic doublet (methyls) and multiplet patterns.

    • Piperazine Core: A semi-rigid ring system that may exhibit broadening due to ring inversion dynamics or salt formation.

    • 2-Chloroethyl Group: A reactive electrophilic site.

    • Dihydrochloride Salt: Increases water solubility but significantly deshields protons adjacent to nitrogens compared to the free base.

Critical Safety Warning: Nitrogen Mustard Potential

The 2-chloroethyl amine motif is chemically related to nitrogen mustards. Under neutral or basic conditions (or in the presence of heat), the free amine can intramolecularly displace the chloride to form a highly reactive aziridinium ion .

WARNING: This compound is a potential alkylating agent.

  • Do NOT dissolve in basic solvents (e.g., Pyridine-

    
    ) or add base (NaOH/KOH), as this triggers rapid cyclization to the toxic aziridinium species.
    
  • Avoid heating the NMR sample above 30°C.

  • Handle all powders in a fume hood.

Experimental Protocol

Solvent Selection Strategy

Correct solvent choice is paramount for salts.

  • Recommended: DMSO-

    
     (Dimethyl sulfoxide-d6) .[1][2]
    
    • Reasoning: Excellent solubility for dihydrochloride salts. Unlike

      
      , DMSO-
      
      
      
      does not rapidly exchange the acidic
      
      
      protons, allowing their observation (usually 10–12 ppm), which confirms the salt stoichiometry.
  • Alternative:

    
     (Deuterium Oxide).[3]
    
    • Usage: Good for solubility, but

      
       signals will vanish due to deuterium exchange. Useful only if the DMSO residual peak interferes with key signals.
      
Sample Preparation[4]
  • Weigh 5–10 mg of the analyte into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (containing 0.05% TMS as internal standard).
    
  • Vortex gently until fully dissolved. Do not sonicate with heat.

  • Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (Bruker/Varian Standard)

To ensure quantitative integration and sharp lines for the salt species:

Parameter

(Proton)

(Carbon)
Rationale
Pulse Angle


Maximizes S/N ratio for standard characterization.
Relaxation Delay (D1) 2.0 s2.0 sAllows relaxation of protons adjacent to

centers.
Acquisition Time (AQ) ~3.0 s~1.0 sEnsures sufficient digital resolution.
Scans (NS) 16512–1024Carbon requires high scans due to low sensitivity and splitting.
Temperature 298 K (25°C)298 KDo not heat (stability risk).
Spectral Width 14 ppm220 ppmCovers acidic protons (10-12 ppm) and carbonyls (if impurities exist).

Workflow Visualization

The following diagram outlines the logical flow from sample handling to data reporting, incorporating safety checkpoints.

NMR_Workflow cluster_Acq Acquisition Sequence Start Start: Solid Sample Safety SAFETY CHECK: Nitrogen Mustard Precursor NO BASES / NO HEAT Start->Safety Solvent Solvent Selection: DMSO-d6 (Preferred) Safety->Solvent Prep Sample Prep: 5-10mg in 0.6mL Use TMS Reference Solvent->Prep H1 1H NMR (16 scans, D1=2s) Prep->H1 C13 13C NMR (DEPT-135 for CH2/CH3) H1->C13 COSY 2D COSY (H-H Connectivity) C13->COSY HSQC 2D HSQC (C-H Correlation) COSY->HSQC Process Processing: Phase/Baseline Correction Integration (Ref: Isobutyl Methyls = 6H) HSQC->Process Assign Structural Assignment Process->Assign Report Final Report Assign->Report

Figure 1: Validated NMR workflow ensuring sample integrity and comprehensive data collection.

Structural Assignment & Data Analysis[3][5]

Predicted Chemical Shifts (DMSO- )

The dihydrochloride salt form causes a general downfield shift of


-protons relative to the free base.
MoietyProton (

)

(ppm)
MultiplicityIntegralCarbon (

)

(ppm)
Assignment Logic
Amine H 10.5 – 11.5Broad Singlet2HN/A

(Visible in DMSO).
Isobutyl-CH3 0.90 – 1.00Doublet (

)
6H20 – 22Methyls are furthest from

, least affected.
Isobutyl-CH 2.00 – 2.20Multiplet1H24 – 26Methine splitting by methyls and methylene.
Isobutyl-CH2 2.90 – 3.10Doublet (

)
2H62 – 65Deshielded by adjacent

.
Piperazine Ring 3.20 – 3.80Broad/Complex8H48 – 52Often appears as two broad multiplets due to salt dynamics.
Ethyl-N (CH2) 3.40 – 3.60Triplet (broad)2H55 – 58Adjacent to

.
Ethyl-Cl (CH2) 3.90 – 4.10Triplet (

)
2H38 – 42Deshielded by Chlorine (electronegative).
Assignment Logic & Connectivity

To distinguish the overlapping methylene signals (Piperazine vs. Ethyl chains), use the following logic:

  • The Anchor: Identify the Isobutyl Methyls (strong doublet at ~1.0 ppm). This is your integration reference (set to 6H).

  • The COSY Walk:

    • Trace the Isobutyl Methyls to the CH multiplet (~2.1 ppm).

    • Trace the CH multiplet to the Isobutyl CH2 (~3.0 ppm).

  • The Chloroethyl End:

    • Look for the most downfield aliphatic triplet (~4.0 ppm). This is the

      
       .
      
    • In COSY, this triplet will correlate only to the adjacent

      
        (~3.5 ppm).
      
  • The Piperazine Core:

    • The remaining 8 protons (usually 3.2–3.8 ppm) belong to the ring. In the dihydrochloride salt, these may broaden. HSQC is essential here to resolve the carbon signals, which will be distinct even if protons overlap.

Connectivity Diagram (Graphviz)

This diagram illustrates the spin systems utilized in COSY analysis.

Connectivity Me Isobutyl Me (d) CH Isobutyl CH (m) Me->CH COSY CH2_Iso Isobutyl CH2-N (d) CH->CH2_Iso COSY N4 N4 (Protonated) CH2_Iso->N4 Through Space Pip Piperazine Ring (m) N4->Pip COSY N1 N1 (Protonated) Pip->N1 COSY CH2_N Ethyl CH2-N (t) N1->CH2_N COSY CH2_Cl Ethyl CH2-Cl (t) CH2_N->CH2_Cl COSY

Figure 2: Spin system connectivity. Solid blue lines indicate scalar couplings observable in COSY.

Troubleshooting & Validation

  • Issue: Broad Lines in Piperazine Ring.

    • Cause: Restricted rotation or intermediate exchange rate of the ring flip in the salt form.

    • Solution: Run the experiment at 300K or 310K (slight warming) to sharpen signals, but do not exceed 310K to prevent degradation.

  • Issue: Missing NH Protons.

    • Cause: Water in the DMSO is exchanging with the NH protons.

    • Solution: Use a fresh ampoule of DMSO-

      
       or dry the solvent over molecular sieves (3Å).
      
  • Validation Check:

    • The integral ratio of the Isobutyl Methyls (6H) to the

      
       triplet (2H)  must be exactly 3:1. Deviations suggest impurity or degradation (hydrolysis of the chloride).
      

References

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(2-Chloroethyl)piperidine hydrochloride (Structural Analog).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Disclaimer: This protocol is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride before handling.

Sources

Application

Mass spectrometry analysis of N-alkylated piperazine products

Application Note: High-Resolution Mass Spectrometry Analysis of N-Alkylated Piperazine Derivatives Abstract N-alkylated piperazines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Analysis of N-Alkylated Piperazine Derivatives

Abstract

N-alkylated piperazines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous antidepressants, antihistamines, and antipsychotics (e.g., Imatinib, Cetirizine). However, the analysis of these products presents unique challenges, including the formation of isobaric regioisomers, high polarity, and complex fragmentation patterns. This Application Note provides a comprehensive, field-proven protocol for the LC-MS/MS analysis of N-alkyl piperazines. We detail methodologies for distinguishing mono- vs. bis-alkylation, elucidating fragmentation pathways via Collision-Induced Dissociation (CID), and achieving high-sensitivity quantification in biological matrices.

Introduction

The piperazine ring is a saturated six-membered heterocycle containing two nitrogen atoms.[1] In drug development, modifying the lipophilicity and basicity of this ring via N-alkylation is a critical strategy to tune pharmacokinetic properties.

From an analytical perspective, N-alkyl piperazines are strong bases (


). This property dictates specific chromatographic conditions to avoid peak tailing. In Mass Spectrometry (MS), these compounds exhibit high ionization efficiency in Electrospray Ionization (ESI) positive mode. However, the structural similarity between metabolic N-oxides and synthetic N-alkyl byproducts requires high-resolution mass spectrometry (HRMS) and distinct fragmentation analysis for accurate identification.

Experimental Design & System Configuration

To ensure reproducibility and sensitivity, the following core system parameters are recommended. These conditions are optimized to handle the basicity of the piperazine ring while maximizing ionization.

Table 1: Recommended LC-MS/MS Conditions
ParameterSpecificationRationale
Stationary Phase C18 with embedded polar group (e.g., Synergi Polar-RP or Acquity BEH C18)Embedded polar groups prevent pore dewetting with highly aqueous mobile phases and improve peak shape for bases.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) or 0.1% Formic AcidLow pH ensures full protonation of the piperazine nitrogens (

), crucial for ESI+ sensitivity.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent promotes efficient desolvation in the ESI source.
Flow Rate 0.3 – 0.5 mL/minOptimal for electrospray stability and desolvation.
Ion Source ESI Positive (+)Piperazines protonate readily; APCI is generally unnecessary unless the alkyl chain is extremely hydrophobic.
Source Temp 350°C - 500°CHigh temperature required to desolvate the stable ammonium adducts often formed.

Protocol 1: Synthetic Verification & Impurity Profiling

Objective: To confirm the synthesis of N-monoalkyl piperazine and detect common byproducts (Bis-alkylated species and Regioisomers).

Mechanism of Impurity Formation

During the nucleophilic substitution reaction to create N-alkyl piperazines, the secondary amine is converted to a tertiary amine. This tertiary amine is often more nucleophilic than the starting material, leading to N,N'-bis-alkylation (over-alkylation).

Workflow Diagram

The following diagram illustrates the decision matrix for analyzing crude reaction mixtures.

SyntheticWorkflow Sample Crude Reaction Mixture Dilution Dilute 1:1000 in 50:50 MeOH:H2O Sample->Dilution DirectInfusion Direct Infusion ESI-MS (Quick Screen) Dilution->DirectInfusion MassCheck Check [M+H]+ and [M+Alkyl+H]+ (Bis-alkyl) DirectInfusion->MassCheck LCMS LC-MS Separation (Gradient Elution) MassCheck->LCMS Isobaric species suspected DataAnalysis Extract Ion Chromatogram (XIC) for Target vs Impurity LCMS->DataAnalysis

Figure 1: Analytical workflow for the rapid verification of N-alkyl piperazine synthesis products.

Step-by-Step Procedure:
  • Sample Prep: Dilute the crude reaction mixture to ~1 µg/mL in 50:50 Methanol/Water + 0.1% Formic Acid.

  • Full Scan MS (Q1): Scan range m/z 50–1000.

  • Identification Criteria:

    • Target: Observe

      
      .
      
    • Bis-Alkyl Impurity: Calculate theoretical mass of

      
      . This peak is often observed at +14, +28, or +R mass units higher than the target.
      
    • Sodium Adducts: Watch for

      
       (+22 Da). Piperazines chelate metals well; high sodium adducts indicate poor desalting.
      

Protocol 2: Structural Elucidation via Fragmentation (MS/MS)

Objective: To utilize Collision-Induced Dissociation (CID) to map the N-alkyl substitution pattern.

Scientific Principle: Piperazine rings undergo characteristic Cross-Ring Cleavages . The most diagnostic ions for N-alkyl piperazines are formed via the cleavage of the C-C bonds within the ring, often generating an ethylene diamine-like fragment or an immonium ion.

  • Unsubstituted Piperazine: Diagnostic fragment at

    
     56  (C3H6N+).
    
  • N-Alkylated Piperazine: Diagnostic fragment at

    
     = 56 + Mass of Alkyl Group .
    
Fragmentation Pathway Diagram

This diagram visualizes the specific ring opening mechanism that generates diagnostic ions.

Fragmentation Precursor Precursor Ion [M+H]+ RingOpen Ring Opening (C-N Bond Cleavage) Precursor->RingOpen CID Energy FragA Fragment A (Loss of Alkyl) RingOpen->FragA Neutral Loss FragB Diagnostic Ion (Immonium Type) RingOpen->FragB Charge Retention

Figure 2: Simplified fragmentation pathway showing the generation of diagnostic immonium ions from the piperazine core.

Key Diagnostic Ions (Table 2)
Compound TypePrecursorKey Fragment 1 (Low Mass)Key Fragment 2 (High Mass)Structural Insight
Phenyl-Piperazine


119
(Phenyl-aziridinium)

70
(C4H8N+)
Indicates intact phenyl ring attached to N.
Benzyl-Piperazine


91
(Tropylium)

56
Cleavage of the benzyl-N bond is dominant.[2]
N-Methyl Piperazine


70

44
Methyl group stays attached to N fragment.
N-Ethyl Piperazine


84

56
56 indicates the unsubstituted side of the ring.

Expert Insight: If you observe a strong loss of water (-18 Da) from an N-alkyl piperazine, suspect the formation of an N-Oxide impurity (common in stored samples), which is isobaric to a hydroxylated metabolite but fragments differently.

Protocol 3: Bioanalytical Quantification (MRM)

Objective: Quantification of N-alkyl piperazine drugs in plasma using Multiple Reaction Monitoring (MRM).

Self-Validating System Suitability Test (SST): Before running biological samples, inject a "Zero" sample (matrix + IS) and a "LloQ" (Lower Limit of Quantification) standard.

  • Pass Criteria: The signal-to-noise ratio (S/N) of the LloQ must be >10. The Zero sample must show <20% interference at the retention time of the analyte.

Methodology:
  • Sample Extraction: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for polar piperazines. Use Acetonitrile:Methanol (3:1) to precipitate plasma proteins.

  • Internal Standard: Use a deuterated analog (e.g., Piperazine-d8 or mCPP-d8 ) to compensate for matrix effects.

  • MRM Transitions: Select the transition from Parent

    
     Ring Fragment (e.g., 
    
    
    
    70 or 56) as the Quantifier, and Parent
    
    
    Side Chain Loss as the Qualifier.

Troubleshooting Matrix Effects: Piperazines are prone to ion suppression from phospholipids in plasma. Monitor the phospholipid transition


 184 

184
(in-source fragmentation of phosphatidylcholine) to ensure it does not co-elute with your piperazine analyte.

References

  • Zhu, N., et al. (2018). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 2

  • National Institute of Standards and Technology (NIST). Piperazine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. 3[4][5]

  • Clark, J. Fragmentation Patterns in Mass Spectrometry. Chemguide. 6[5]

  • Wagmann, L., et al. (2025). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. 7

  • Botanas, C.J., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. 8[5]

Sources

Method

Recrystallization procedure for purifying piperazine dihydrochloride salts

Application Note: Precision Recrystallization of Piperazine Dihydrochloride Abstract & Strategic Overview Piperazine dihydrochloride ( ) is a critical intermediate in the synthesis of anthelmintics, antipsychotics, and c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Recrystallization of Piperazine Dihydrochloride

Abstract & Strategic Overview

Piperazine dihydrochloride (


) is a critical intermediate in the synthesis of anthelmintics, antipsychotics, and complex polymers. While commercially available, "technical grade" lots often contain trace metal ions (Fe

), oxidative color bodies, and homologous amine impurities (e.g., ethylenediamine) that can poison downstream catalytic cycles or fail pharmaceutical API specifications.

This guide details a dielectric-tuning recrystallization strategy . Unlike simple evaporative crystallization, which often traps impurities in the crystal lattice, this method utilizes a binary solvent system (Water/Alcohol) to modulate solubility dynamically. The high polarity of water disrupts the ionic lattice, while the controlled addition of an organic anti-solvent (Ethanol or Isopropanol) lowers the solution's dielectric constant, forcing the salt to crystallize in a highly ordered, pure form.

Pre-Formulation: Solubility & Solvent Selection[1][2][3][4]

Understanding the solubility profile is the prerequisite for a successful recrystallization. Piperazine dihydrochloride is an ionic salt, making it highly soluble in high-dielectric solvents and insoluble in non-polar organics.

Table 1: Solubility Profile of Piperazine Dihydrochloride

SolventSolubilityRole in ProtocolMechanism
Water (deionized) Very High (>400 g/L)Primary Solvent High dielectric constant (

) dissociates ions effectively.
Methanol ModerateIntermediateCan be used, but toxicity concerns often favor Ethanol/IPA.
Ethanol (Abs.) Slightly SolubleAnti-Solvent Lowers mixture

, reducing solubility of the salt.
Isopropanol (IPA) Very LowAnti-Solvent Stronger anti-solvent effect than ethanol; promotes higher yield.
Diethyl Ether InsolubleWash SolventRemoves non-polar surface impurities without dissolving crystals.

Expert Insight: The "danger zone" for this salt is hygroscopicity . The salt will greedily absorb atmospheric moisture. All protocols must minimize exposure time to humid air, and final drying steps are critical.

Detailed Protocol: Binary Solvent Recrystallization

Objective: Purify crude piperazine dihydrochloride to >99% purity with removal of color bodies.

Materials Required:
  • Crude Piperazine Dihydrochloride[1][2]

  • Solvent A: Deionized Water (Type II or better)

  • Solvent B: Isopropyl Alcohol (IPA) or Ethanol (absolute)

  • Activated Charcoal (Norit or equivalent, acid-washed)

  • Celite 545 (Filter aid)

  • Heated magnetic stir plate and oil bath

  • Vacuum filtration setup (Buchner funnel)

Step-by-Step Workflow

Step 1: Dissolution & Saturation

  • Weigh 10.0 g of crude salt into a 100 mL Erlenmeyer flask.

  • Add the minimum amount of hot water (approx. 90°C) required to just dissolve the solid.

    • Target: Approx. 6–8 mL of water.

    • Technique: Add water in 1 mL increments with vigorous stirring. Stop immediately when the solution becomes clear.

    • Why? Excess water drastically reduces yield because the salt is so soluble. You need a near-saturated solution.

Step 2: Impurity Scavenging (Optional but Recommended)

  • If the solution is yellow or off-white, add 0.5 g of Activated Charcoal .

  • Stir at 80–90°C for 15 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Buchner funnel containing a pad of Celite.

    • Critical: The apparatus must be hot. If it cools, the salt will crystallize in the filter, clogging it.

Step 3: Anti-Solvent Addition (The "Cloud Point")

  • Return the clear, colorless filtrate to the heat (maintain ~80°C).

  • Slowly add Solvent B (IPA or Ethanol) dropwise.

  • Continue addition until a persistent turbidity (cloudiness) is observed that does not disappear upon stirring.

  • Add 1–2 mL of Water to just clear the cloudiness again.

    • Mechanism:[3][4][5] You have now created a metastable supersaturated solution poised to crash out pure crystals upon cooling.

Step 4: Controlled Crystallization

  • Remove the flask from heat. Cover with foil (exclude dust).

  • Allow to cool to Room Temperature (RT) slowly over 1–2 hours.

    • Do not disturb: Agitation induces rapid nucleation, leading to small, impure crystals.

  • Once at RT, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Step 5: Isolation & Drying

  • Filter the white needles using vacuum filtration.

  • Wash: Rinse the filter cake with 2 x 10 mL of cold Isopropanol followed by 1 x 10 mL of Diethyl Ether .

    • Why Ether? It displaces the alcohol/water and evaporates very quickly, preventing the hygroscopic salt from absorbing moisture during transfer.

  • Dry: Dry in a vacuum oven at 60°C for 4 hours. Store immediately in a desiccator.

Process Visualization

The following diagram illustrates the logical flow and decision points within the purification process.

RecrystallizationFlow Start Crude Piperazine Dihydrochloride Dissolve Dissolve in Min. Hot Water (90°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter (Celite) CheckColor->Charcoal Yes AntiSolvent Add Hot IPA/Ethanol to Cloud Point CheckColor->AntiSolvent No Charcoal->AntiSolvent ClearSol Add drops of H2O to clear turbidity AntiSolvent->ClearSol Cooling Slow Cool to RT then Ice Bath (0°C) ClearSol->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash: Cold IPA -> Ether Filter->Wash Dry Vacuum Dry (60°C) Store in Desiccator Wash->Dry

Figure 1: Workflow for the binary solvent recrystallization of piperazine dihydrochloride.

Troubleshooting & Optimization

Issue: "Oiling Out"

  • Symptom: Instead of crystals, a second liquid phase (oil droplets) separates at the bottom.

  • Cause: The temperature is too high while the anti-solvent concentration is too high, or the compound is too impure.

  • Fix: Reheat the solution until the oil redissolves. Add a small amount of water (Solvent A). Cool much more slowly. Scratch the glass with a rod to induce nucleation.

Issue: Low Yield

  • Cause: Too much water was used in Step 1.

  • Fix: Evaporate the mother liquor (filtrate) to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note: Second crops are usually less pure.

Issue: Sticky/Wet Crystals

  • Cause: Hygroscopicity. The salt absorbed water from the air during filtration.

  • Fix: Ensure the final wash is with Diethyl Ether or Acetone (anhydrous) and move immediately to the vacuum oven.

Quality Control (QC) Specifications

To validate the protocol, the final product should meet the following criteria:

  • Appearance: White crystalline powder/needles.

  • Melting Point: ~318–320°C (with decomposition).[6] Note: Values may vary if the monohydrate forms.

  • Chloride Content (Titration): 98.5% – 100.5% (anhydrous basis).[7]

    • Method: Titrate with 0.1 N Silver Nitrate (

      
      ) using potassium chromate indicator.
      
  • pH (10% aqueous solution): 3.0 – 3.4 (Acidic due to HCl salt).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87574647, Piperazine Dihydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of Piperazine Dihydrochloride. Retrieved from [Link]

  • Mudra, D. R., et al. (2013). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI Molbank. Retrieved from [Link][2]

  • United States Pharmacopeia (USP). Piperazine Dihydrochloride Monograph. (Referenced via DrugFuture). Retrieved from [Link][2]

Sources

Application

Application Note: Scalable Synthesis of N-Substituted Piperazine Compounds

Executive Summary The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from oncology (Imatinib) to antipsychotics (Aripiprazole) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from oncology (Imatinib) to antipsychotics (Aripiprazole) and antihistamines (Cetirizine). However, the scale-up of N-substituted piperazines presents a classic process chemistry paradox: the high nucleophilicity that makes piperazine reactive also renders it prone to uncontrolled bis-alkylation and polymerization.

This Application Note provides a definitive guide to overcoming these selectivity challenges. Moving beyond small-scale discovery routes, we define robust, scalable protocols for N-monoalkylation and N-arylation . We emphasize "self-validating" purification logic—exploiting the amphoteric nature of the piperazine ring to achieve high purity (>98%) without chromatographic separation.

Strategic Route Selection

Selecting the correct synthetic pathway is the first critical process parameter (CPP). The choice depends heavily on the nature of the substituent (Aliphatic vs. Aromatic) and the tolerance for metal residues.

Decision Matrix: Pathway Selection

RouteSelection Start Target: N-Substituted Piperazine Substituent Nature of Substituent (R) Start->Substituent Alkyl Aliphatic Group (Alkyl) Substituent->Alkyl Aryl Aromatic/Heteroaromatic Substituent->Aryl Carbonyl Precursor: Aldehyde/Ketone? Alkyl->Carbonyl Preferred Halide Precursor: Alkyl Halide? Alkyl->Halide Alternative Buchwald Route C: Buchwald-Hartwig (Pd-Catalyzed) Aryl->Buchwald General Applicability SnAr Route D: SnAr (Only for e- deficient Aryls) Aryl->SnAr If NO2/CN present Reductive Route A: Reductive Amination (High Selectivity) Carbonyl->Reductive Best for Scale Sn2 Route B: Nucleophilic Substitution (Requires Excess Piperazine) Halide->Sn2 Prone to Bis-alkylation

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate class and precursor availability.

Critical Process Parameters (CPPs)

Before executing protocols, three fundamental factors must be controlled to ensure reproducibility on a kilogram scale:

  • Stoichiometry & Kinetics: In direct alkylation (Sn2), the reaction rate of the mono-alkyl product is often similar to the starting material. To prevent bis-alkylation, Process Rule #1 is applied: Always maintain a high local concentration of unreacted piperazine.

  • Thermal Management: Piperazine alkylations are exothermic. On a scale >100g, heat accumulation can trigger runaway bis-alkylation. Controlled dosing (semi-batch) is preferred over all-in-one addition.

  • pH-Dependent Solubility: Piperazine has two pKa values (~5.3 and ~9.7).[1] This wide window allows for "pH-Switch" purification, eliminating the need for silica gel chromatography.

Detailed Protocols

Protocol A: High-Selectivity Reductive Amination

Best for: Introducing alkyl chains (primary/secondary) with >95% mono-selectivity. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.[2]

Materials:

  • Piperazine (anhydrous): 1.0 equiv.

  • Aldehyde/Ketone: 1.0 - 1.1 equiv.[2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv.) or H2/Pd-C (for industrial scale).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2] Green alternative: 2-MeTHF.

  • Acid Catalyst: Acetic Acid (AcOH), 1.0 - 2.0 equiv.

Step-by-Step Methodology:

  • Imine Formation: Charge the reactor with piperazine (1.0 eq) and DCM (10 vol). Add AcOH (1.0 eq) to buffer the system (pH ~6-7 facilitates imine formation).

  • Addition: Add the aldehyde/ketone (1.1 eq) slowly at 0–5°C. Stir for 1–2 hours.

    • Expert Insight: Pre-forming the imine before adding the reducing agent minimizes the direct reduction of the aldehyde to its corresponding alcohol.

  • Reduction: Add STAB (1.4 eq) portion-wise over 60 minutes.

    • Safety Note: STAB evolves hydrogen gas upon reaction or quenching. Ensure adequate reactor venting.

  • Quench: Monitor by HPLC. Upon completion (<2% aldehyde remaining), quench with saturated aqueous NaHCO3.

Protocol B: Controlled Nucleophilic Substitution (Sn2)

Best for: Alkyl halides where the aldehyde precursor is unstable or unavailable. Challenge: Preventing the formation of N,N'-disubstituted piperazine.

The "Dilution Principle" Methodology: To favor mono-alkylation, we must statistically bias the collision frequency between the alkyl halide and the unsubstituted piperazine.

Materials:

  • Piperazine: 3.0 to 5.0 equiv. (Critical for selectivity)

  • Alkyl Halide: 1.0 equiv.

  • Base: K2CO3 (1.5 equiv.) or DIPEA.

  • Solvent: Acetonitrile or Ethanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve piperazine (5.0 eq) in Acetonitrile (15 vol) at reflux. Ensure complete homogeneity.

  • Controlled Dosing: Dissolve the alkyl halide (1.0 eq) in Acetonitrile (5 vol). Add this solution dropwise to the piperazine solution over 2–4 hours.

    • Causality: High dilution of the halide entering a concentrated piperazine stream ensures that every halide molecule "sees" an excess of unreacted piperazine, statistically preventing it from reacting with an already-alkylated product.

  • Solvent Swap: Evaporate solvent to dryness.

  • Recovery: The excess piperazine (4.0 eq) must be recovered. Suspend the solid residue in water. The bis-alkylated impurity (if any) and mono-product will be organic soluble; unsubstituted piperazine is highly water-soluble. (See Purification Section).

Protocol C: Buchwald-Hartwig N-Arylation

Best for: Attaching aromatic rings (e.g., phenyl, pyridyl).

Materials:

  • Aryl Bromide/Chloride: 1.0 equiv.

  • Piperazine: 1.2 - 1.5 equiv.

  • Catalyst: Pd2(dba)3 (0.5-1 mol%) or Pd(OAc)2.

  • Ligand: BINAP or Xantphos (for chlorides).

  • Base: NaOtBu (Sodium tert-butoxide) - 1.5 equiv.

  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Methodology:

  • Inertion: Purge reactor with Nitrogen/Argon. Oxygen poisons Pd catalysts.

  • Charge: Add Aryl halide, Piperazine, Base, and Ligand. Add solvent (10 vol).

  • Catalyst Addition: Add Pd source last.

  • Heating: Heat to 80–100°C.

    • Scale-up Note: This reaction has a significant induction period followed by rapid exotherm. Heat in stages (e.g., hold at 50°C for 30 mins, then ramp to 80°C).

Self-Validating Purification: The pH-Switch

The most robust way to purify N-mono-substituted piperazines without chromatography is by exploiting the basicity difference between the product, the starting material, and the impurities.

The "pH-Switch" Workflow

This protocol acts as a self-validating quality gate. If the phases separate cleanly at the specific pH points, the chemistry is valid.

PurificationLogic Crude Crude Reaction Mixture (Mono-product, Bis-impurity, Excess Piperazine) Acidify Step 1: Acidify to pH < 2 (Add HCl) Crude->Acidify Wash Step 2: Wash with DCM/EtOAc Acidify->Wash AqLayer1 Aqueous Layer (pH < 2) Contains: All Piperazines (Protonated) Wash->AqLayer1 OrgLayer1 Organic Layer Contains: Non-basic impurities (Neutrals) Wash->OrgLayer1 Basify1 Step 3: Adjust pH to ~5.5 - 6.0 (Selective Deprotonation) AqLayer1->Basify1 Extract1 Step 4: Extract with DCM (x3) Basify1->Extract1 OrgLayer2 Organic Layer Contains: Bis-substituted Impurity (Less basic) Extract1->OrgLayer2 AqLayer2 Aqueous Layer (pH 6) Contains: Mono-product + Piperazine Extract1->AqLayer2 Basify2 Step 5: Adjust pH to > 12 (Full Deprotonation) AqLayer2->Basify2 Extract2 Step 6: Extract with DCM/Toluene Basify2->Extract2 FinalOrg Final Organic Layer Contains: Pure N-Mono-Piperazine Extract2->FinalOrg FinalAq Final Aqueous Layer Contains: Unreacted Piperazine (Highly water soluble) Extract2->FinalAq

Figure 2: The "pH-Switch" purification logic. By carefully controlling pH, specific species are moved between aqueous and organic phases based on their pKa, isolating the target mono-substituted product.

Validation Checkpoints:

  • pH 5.5 Check: At this pH, bis-alkylated byproducts (often less basic due to steric hindrance or electronic effects) may extract into the organic phase, while the highly basic mono-piperazine and unsubstituted piperazine remain in the water. Note: This depends heavily on the R-group. If R is electron-withdrawing, the pKa shifts.

  • pH >12 Check: At this pH, the mono-substituted product is a free base and extracts into organics. Unsubstituted piperazine is extremely hydrophilic and often remains in the aqueous phase (or can be washed out with water washes of the organic layer).

Safety & Compliance

  • Sensitization: Piperazine is a known respiratory and skin sensitizer.[3] All solids handling (charging reactor) must occur within a laminar flow hood or using a split-butterfly valve system for powder transfer.

  • Corrosivity: Piperazine solutions are caustic (pH >11).

  • Hydrogen Evolution: When using NaBH(OAc)3 (STAB) or NaBH4, hydrogen gas is generated. On a kilogram scale, this requires active headspace ventilation and nitrogen sweeping to stay below the Lower Explosive Limit (LEL).

References

  • BenchChem. (2025).[2][4] The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2025). Enantioselective Synthesis of Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from

  • Royal Society of Chemistry. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved from

  • Sigma-Aldrich. (2025). Scale-Up Guide: Buchwald-Hartwig Amination. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature and Protocols. Retrieved from

Sources

Method

Application Note: Monitoring Reaction Progress of Piperazine Alkylation via TLC

Introduction: The Piperazine Challenge The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from antihistamines (Cetirizine) to antipsychot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Challenge

The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from antihistamines (Cetirizine) to antipsychotics (Aripiprazole) and kinase inhibitors (Imatinib).

However, the alkylation of piperazine presents a classic synthetic challenge: Selectivity . Because piperazine possesses two equivalent secondary amine sites, reactions often suffer from statistical product mixtures. As the reaction proceeds, the nucleophilicity of the remaining nitrogen can change, leading to competitive formation of the undesired N,N'-bis-alkylated impurity alongside the desired N-mono-alkylated product.

This guide provides a robust, self-validating TLC protocol to distinguish between the starting material (SM), the mono-alkylated product (P1), and the bis-alkylated impurity (P2).

The Chemist’s Perspective: Mechanism & Polarity

To monitor this reaction effectively, one must understand the physicochemical changes occurring in the flask.

The Reaction Pathway


The Polarity Shift (The Key to Separation)

Separation on silica gel is governed by the interaction between the basic amine nitrogens and the acidic silanol groups (


) on the plate.
  • Piperazine (SM): Highly polar, two exposed secondary amines, high capacity for H-bonding. (Lowest Rf)

  • Mono-Alkyl (P1): Intermediate polarity. One secondary amine remains; the other is substituted (sterically hindered and less polar). (Medium Rf)

  • Bis-Alkyl (P2): Least polar. No H-bond donor (N-H) remains (assuming non-polar R-groups). (Highest Rf)

Method Development: Solving the "Tailing" Problem

The most common failure mode in amine TLC is "tailing" or "streaking." This occurs because basic amines protonate the acidic silica surface, forming strong ionic bonds that drag the spot down the plate.

Mobile Phase Optimization

Standard eluents (Hexane/EtOAc) often fail for free piperazines. We utilize a Deactivation Strategy using basic modifiers.

ComponentFunctionRecommended Starting Ratio
Dichloromethane (DCM) Weak solvent carrier90 Parts
Methanol (MeOH) Strong polar solvent9 Parts
Ammonium Hydroxide (25%) Critical Modifier: Competes for silanol sites, preventing amine tailing.1 Part

Alternative Modifier: Triethylamine (TEA) can be used (1-3% v/v), but it is harder to remove from the plate before staining, potentially causing background noise with some oxidizing stains.

Visualization Strategy (The "Eyes")

Piperazine lacks a strong chromophore. Unless the alkyl group (


) is aromatic, UV visualization (254 nm) is useless.
Stain ReagentTarget Functional GroupAppearanceUtility
Ninhydrin Free

(Primary/Secondary)
Pink/Purple Excellent for SM and Mono. Will NOT stain Bis-alkyl (Tertiary).
Dragendorff Tertiary Amines / AlkaloidsOrange on Yellow Critical for detecting the Bis-alkyl impurity.
Iodine (

)
Universal (Lipids/Amines)Brown/Yellow Good general backup; less specific.
KMnO

Oxidizable groupsYellow on Purple Good if R-group is an alkene/alcohol.

Experimental Protocol

Phase A: Sample Preparation (The "Mini-Workup")

Do not spot the reaction mixture directly if it contains strong mineral acids or excess alkyl halides, as these can alter the local pH on the plate.

  • Sampling: Take a 20

    
    L aliquot of the reaction mixture.
    
  • Quench: Dispense into a small vial containing 100

    
    L DCM and 100 
    
    
    
    L saturated aqueous NaHCO
    
    
    .
  • Mix: Shake vigorously for 10 seconds to liberate the free base.

  • Spot: Use the bottom organic layer for TLC spotting.

Phase B: TLC Execution
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Eluent Prep: Prepare DCM : MeOH : NH

    
    OH (90:9:1) . Shake well in a separating funnel if phase separation occurs (rare at this ratio) or simply mix thoroughly in the chamber.
    
  • Chamber Saturation: Place a filter paper inside the jar and wet it with eluent. Close the lid and wait 5 minutes. Equilibrium is vital for reproducible Rf values.

  • Spotting: Apply three spots:

    • Lane 1: Starting Material (Piperazine Reference)

    • Lane 2: Co-spot (SM + Reaction Mix)

    • Lane 3: Reaction Mix (from Phase A)

  • Elution: Run until the solvent front reaches 80% of the plate height.

  • Drying: Dry the plate with a heat gun or air stream. Smell the plate—ensure all Ammonia/TEA is gone before staining.

Data Interpretation & Visualization

The Reaction Pathway Diagram

This diagram illustrates the chemical transformation and the corresponding logic for TLC separation based on polarity and basicity.

ReactionPathway cluster_tlc TLC Plate Separation Logic (Eluent: DCM/MeOH/NH4OH) SM Piperazine (SM) (2x Secondary Amines) Most Polar / Basic Mono Mono-Alkyl (P1) (1x Sec, 1x Tert Amine) Intermediate Polarity SM->Mono + R-X (Desired) Bis Bis-Alkyl (P2) (2x Tertiary Amines) Least Polar Mono->Bis + R-X (Over-Alkylation) Spot_Bis High Rf (Bis-Alkyl) Spot_Mono Mid Rf (Mono-Alkyl) Spot_SM Low Rf (Start Mat)

Caption: Reaction progression from Piperazine to Bis-alkylated impurity, correlated with increasing Rf values on silica.

Method Development Decision Tree

Use this workflow to troubleshoot visualization issues or separation failures.

Application

Derivatization of piperazine compounds for analytical detection

Abstract Piperazine and its derivatives (e.g., BZP, TFMPP, mCPP) present unique analytical challenges due to their high polarity, low volatility, and lack of strong chromophores. Native analysis often results in severe p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine and its derivatives (e.g., BZP, TFMPP, mCPP) present unique analytical challenges due to their high polarity, low volatility, and lack of strong chromophores. Native analysis often results in severe peak tailing in Gas Chromatography (GC) and poor sensitivity in Liquid Chromatography (LC-UV). This guide details two validated derivatization workflows: Fluorinated Acylation for GC-MS (enhancing volatility and electron-capture cross-section) and Sulfonylation (Dansylation) for HPLC-FLD/MS (introducing a high-quantum-yield fluorophore).

Part 1: Strategic Reagent Selection

Before initiating benchwork, the analytical goals must dictate the chemistry. The following decision matrix outlines the logical selection process based on instrumentation and sensitivity requirements.

Piperazine_Decision_Tree Start Start: Piperazine Analyte Matrix Matrix Complexity? Start->Matrix GC GC-MS / GC-ECD Matrix->GC Volatile Interferences / Need Structural ID LC LC-MS / HPLC-FLD Matrix->LC Aqueous / Ultra-Trace Sensitivity Acylation Acylation (Anhydrides) Reagents: PFPA, TFAA, HFBA Target: Secondary Amine GC->Acylation Reduce Polarity Sulfonylation Sulfonylation (Dansyl-Cl) Target: Secondary Amine Outcome: Fluorescent Tag LC->Sulfonylation Add Chromophore OutcomeGC Outcome: High Volatility ECD Sensitivity Acylation->OutcomeGC OutcomeLC Outcome: High Sensitivity (FLD) Retained on C18 Sulfonylation->OutcomeLC

Figure 1: Decision matrix for selecting derivatization chemistry based on analytical platform.

Part 2: Gas Chromatography Protocol (Acylation)

Objective: Convert the polar secondary amine of the piperazine ring into a volatile, thermally stable amide using Pentafluoropropionic Anhydride (PFPA). Mechanism: Nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the anhydride. Why PFPA? It introduces fluorine atoms, significantly increasing mass (good for MS separation from background) and electronegativity (ideal for negative chemical ionization or ECD), while preventing hydrogen bonding that causes peak tailing.

Materials
  • Reagent: Pentafluoropropionic Anhydride (PFPA) (Sigma-Aldrich/Merck).

  • Scavenger: Triethylamine (TEA) or Trimethylamine (TMA) (0.05 M in benzene or ethyl acetate).

  • Solvent: Ethyl Acetate (Anhydrous). Note: Avoid alcohols as they react with anhydrides.

  • Internal Standard: BZP-d7 or Piperazine-d8.

Step-by-Step Protocol
  • Sample Preparation:

    • Extract piperazine from the biological matrix (plasma/urine) using Liquid-Liquid Extraction (LLE) into ethyl acetate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C. Crucial: Ensure total dryness; water hydrolyzes the anhydride.

  • Reconstitution & Scavenging:

    • Reconstitute the residue in 50 µL of Ethyl Acetate .

    • Add 20 µL of 0.05 M TEA .

    • Scientific Logic:[1][2][3] The base (TEA) neutralizes the pentafluoropropionic acid byproduct. Without this, the acid can degrade the column phase and cause acid-catalyzed decomposition of the analyte.

  • Derivatization Reaction:

    • Add 50 µL of PFPA . Cap the vial immediately (PFPA is hygroscopic and volatile).

    • Incubate at 60°C for 20 minutes .

    • Self-Validation: If the solution turns cloudy immediately, moisture contamination is present. Discard and dry solvents.

  • Quenching & Partitioning:

    • Cool to room temperature.

    • Evaporate to dryness under nitrogen (removes excess PFPA and acid).

    • Reconstitute in 100 µL Ethyl Acetate .

    • Optional Wash: If the matrix is dirty, wash with 200 µL of 5% aqueous NaHCO3 to remove residual acid. Inject the organic (upper) layer.[4]

  • GC-MS Analysis:

    • Inject 1 µL in Splitless mode.

    • Monitor characteristic ions (Molecular ion [M]+ and [M-C2F5]+ fragments).

Part 3: Liquid Chromatography Protocol (Dansylation)

Objective: Tag the piperazine with Dansyl Chloride (DNS-Cl) to form a sulfonamide. Mechanism: Nucleophilic substitution where the piperazine amine attacks the sulfonyl chloride, displacing the chloride ion. Why Dansyl-Cl? It provides intense fluorescence (Ex 340 nm / Em 525 nm) and adds hydrophobicity, allowing the polar piperazine to be retained and separated on standard C18 columns.

Materials
  • Reagent: Dansyl Chloride (1-5 mg/mL in Acetone or Acetonitrile). Protect from light.[2]

  • Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 9.5 - 10.0.

  • Quencher: Proline or Ammonium Hydroxide.

Step-by-Step Protocol
  • Buffer Preparation:

    • Mix 100 µL of sample (aqueous or extract) with 100 µL of Carbonate Buffer (pH 9.8) .

    • Scientific Logic:[1][2][3] The pKa of piperazine is ~9.8. The pH must be near or above the pKa to ensure the amine is unprotonated (nucleophilic) and reactive. However, pH > 11 causes rapid hydrolysis of the Dansyl-Cl.

  • Reagent Addition:

    • Add 200 µL of Dansyl Chloride solution .

    • Vortex for 30 seconds.

  • Incubation:

    • Heat at 60°C for 15-20 minutes in a dark block heater.

    • Self-Validation: A color change to pale yellow is normal. If the solution becomes clear/colorless, the reagent may have been consumed by matrix interferences; add more reagent.

  • Quenching:

    • Add 50 µL of 10% Proline or Ammonium Hydroxide. Incubate for 5 mins.

    • Causality: This reacts with excess Dansyl-Cl to prevent it from damaging the HPLC column or interfering with the baseline.

  • Analysis:

    • Inject directly or dilute with mobile phase (Acetonitrile/Water).

    • Column: C18 Reverse Phase.

    • Detection: Fluorescence (Ex 340nm, Em 525nm) or MS (ESI+, look for [M+H]+ = MW + 233 Da).

Part 4: Self-Validating Workflow & Troubleshooting

A robust method must include internal checks. The following diagram illustrates the workflow with integrated "Stop/Go" decision points.

Validation_Workflow Sample Sample Extract IS_Add Add Internal Std (Deuterated) Sample->IS_Add Deriv Derivatization Reaction IS_Add->Deriv Check1 Check: Reagent Excess? (Yellow Color) Deriv->Check1 Check1->Deriv No (Add more reagent) Quench Quench/Clean-up Check1->Quench Yes Check2 Check: IS Recovery > 80%? Quench->Check2 Check2->Sample Fail (Matrix Effect) Final Quantitation Check2->Final Pass

Figure 2: Self-validating analytical workflow with critical control points.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (GC) Moisture in solvent/sampleDry extract under N2 longer; use fresh anhydrous Ethyl Acetate.
Peak Tailing (GC) Incomplete derivatizationIncrease incubation time; ensure base scavenger (TEA) is fresh.
Low Yield (LC) Incorrect pHCheck buffer pH. If <9.0, amine is protonated. If >11.0, reagent hydrolyzes.
Unknown Peaks Excess ReagentEnsure quenching step (Proline/Ammonia) is performed.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]

  • ResearchGate. (2015). The derivatisation of piperazine with dansyl chloride for UHPLC-FLD analysis.[5] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine

The following guide serves as a specialized Technical Support Center for the synthesis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine . It is designed to address yield optimization through mechanistic control, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine . It is designed to address yield optimization through mechanistic control, specifically focusing on mitigating the formation of the unstable aziridinium intermediate and preventing dimerization.

Ticket ID: SYN-ISO-PIP-001 Status: Open for Optimization Subject: Yield Improvement & Impurity Management

Executive Summary & Route Analysis

The Core Problem: The synthesis of 1-(2-chloroethyl)-4-isobutyl-piperazine is often plagued by low yields (typically <50% in unoptimized batches) due to two competing factors:

  • Dimerization: Formation of bis-piperazine species during direct alkylation.

  • Aziridinium Instability: The product is a "nitrogen mustard" analog.[1] The free base spontaneously cyclizes to a reactive aziridinium ion, which then hydrolyzes to the alcohol or reacts with the starting material.

The Solution: Abandon direct alkylation (1-bromo-2-chloroethane) in favor of a Two-Step Hydroxyethylation-Chlorination Protocol . This route isolates the stable alcohol intermediate before converting it to the chloride salt, which arrests the aziridinium cycle.

Process Flowchart & Failure Points

The following diagram illustrates the two pathways and the critical "Yield Trap" (Aziridinium formation).

G Start 1-Isobutylpiperazine RouteA Route A: Direct Alkylation (1-bromo-2-chloroethane) Start->RouteA Not Recommended RouteB Route B: Hydroxyethylation (2-Chloroethanol or Ethylene Oxide) Start->RouteB Recommended Dimer IMPURITY: Bis-piperazine Dimer (Major Yield Killer) RouteA->Dimer Stoichiometry Error ProductFree Product (Free Base) UNSTABLE RouteA->ProductFree Alcohol Intermediate: 1-(2-Hydroxyethyl)-4-isobutylpiperazine RouteB->Alcohol Chlorination Chlorination Step (SOCl2 / Thionyl Chloride) Alcohol->Chlorination ProductSalt FINAL PRODUCT: Dihydrochloride Salt (.2HCl) STABLE Chlorination->ProductSalt HCl Trap Aziridinium CRITICAL INTERMEDIATE: Aziridinium Ion Aziridinium->Dimer Reacts with SM Hydrolysis Hydrolysis Impurity (Reversion to Alcohol) Aziridinium->Hydrolysis Water present ProductFree->Aziridinium Spontaneous Cyclization ProductSalt->ProductFree Incorrect Workup (Basic pH)

Caption: Comparison of synthetic routes. Route B (Green) minimizes dimerization. The yellow diamond represents the critical instability point where yield is lost if the salt form is not maintained.

Optimized Protocol (The Two-Step Method)

Step 1: Hydroxyethylation

Goal: Convert 1-isobutylpiperazine to 1-(2-hydroxyethyl)-4-isobutylpiperazine.

  • Reagents: 1-Isobutylpiperazine (1.0 eq), 2-Chloroethanol (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Toluene (allows azeotropic removal of water).

  • Procedure:

    • Reflux 1-isobutylpiperazine and base in toluene.

    • Add 2-chloroethanol dropwise (control exotherm).

    • Critical Check: Monitor by TLC/LCMS. If conversion <95%, add 0.1 eq more 2-chloroethanol.

    • Filter salts and evaporate solvent. The alcohol intermediate is stable and can be distilled if high purity is required.

Step 2: Chlorination (The Critical Step)

Goal: Convert the alcohol to the chloride using Thionyl Chloride (


).[2]
  • Reagents: Alcohol Intermediate (1.0 eq),

    
     (1.5 - 2.0 eq).
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

  • Procedure:

    • Dissolve alcohol in anhydrous DCM at 0°C.

    • Add

      
       dropwise. Do not let temperature rise above 10°C  during addition (prevents charring/darkening).
      
    • Reflux for 2–4 hours.

    • Isolation (Crucial for Yield): Evaporate solvent and excess

      
       under vacuum.
      
    • Crystallization: Triturate the residue with cold acetone or diethyl ether. The product will precipitate as the Dihydrochloride salt .

    • Filtration: Filter under Nitrogen/Argon (hygroscopic).

Troubleshooting Dashboard (FAQs)

Issue 1: "My product degrades during workup."

Diagnosis: You likely neutralized the reaction mixture to isolate the free base. The Science: The free base of this molecule possesses a nitrogen atom


 to the chlorine. It undergoes an intramolecular 

reaction to form a strained aziridinium ion (see diagram). This ion reacts with water (hydrolysis back to alcohol) or other nucleophiles. The Fix:
  • Do not perform an aqueous basic workup.

  • Isolate the product strictly as the Hydrochloride (HCl) salt . The protonation of the nitrogen prevents the lone pair from attacking the carbon-chlorine bond.

Issue 2: "I see a large impurity peak at 2x molecular weight."

Diagnosis: Dimerization (Bis-alkylation). The Science: This occurs primarily in the "Direct Alkylation" route or if the alcohol intermediate is not fully converted before workup. The product reacts with unreacted starting material. The Fix:

  • Switch to the Two-Step method.

  • If using Direct Alkylation, use a massive excess of the alkylating agent (1-bromo-2-chloroethane, >3.0 eq) to statistically favor mono-alkylation, though this complicates purification.

Issue 3: "The product is a black tar/oil instead of a solid."

Diagnosis: Thermal degradation or oxidative stress. The Science: Piperazines are electron-rich and prone to oxidation. High temperatures during the


 addition cause charring.
The Fix: 
  • Temperature Control: Keep the addition of

    
     strictly at 0–5°C.
    
  • Atmosphere: Perform the reaction under Nitrogen or Argon.

  • Rescue: Dissolve the tar in a minimum amount of hot ethanol and add activated charcoal. Filter hot, then add HCl/ether to recrystallize.

Yield Optimization Variables

VariableRecommendationImpact on Yield
Stoichiometry (

)
1.5 to 2.0 equivalentsHigh. Excess ensures full conversion of the alcohol; insufficient

leaves unreacted alcohol which complicates crystallization.
Solvent Water Content < 0.05% (Anhydrous)Critical.

reacts violently with water. Moisture creates

and HCl gas, degrading the product and reducing reagent strength.
Reaction Temperature 0°C (Addition)

Reflux
Medium. Controlling the initial exotherm prevents "tar" formation. Reflux ensures kinetic completion.
Salt Form Dihydrochloride (.2HCl)Essential. The free base is kinetically unstable. Yield is effectively zero if stored as a free base due to polymerization/hydrolysis.

References

  • BenchChem. 1-(2-Chloroethyl)piperazine Hydrochloride: Technical Guide to Reactivity. Retrieved from BenchChem Database.[3] Link

  • PubChem. Compound Summary: 1-(2-Chloroethyl)piperidine hydrochloride (Structural Analog). National Library of Medicine. Link

  • Google Patents. Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine (RU2204556C2). (Demonstrates the hydroxyethylation/chlorination protocol for piperazines). Link

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Mechanism for Alcohols to Alkyl Chlorides. (Mechanistic grounding for Step 2). Link

Sources

Optimization

Minimizing disubstituted byproducts in piperazine N-alkylation

Topic: Minimizing disubstituted byproducts in piperazine N-alkylation Content type: Technical Support Center Guide The Selectivity Paradox: An Introduction Minimizing disubstituted (bis-alkylated) byproducts during the N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing disubstituted byproducts in piperazine N-alkylation Content type: Technical Support Center Guide

The Selectivity Paradox: An Introduction

Minimizing disubstituted (bis-alkylated) byproducts during the N-alkylation of piperazine is a classic challenge in process chemistry. The core issue lies in the nucleophilicity paradox : while the introduction of an alkyl group often lowers the pKa of the proximal nitrogen, the remaining secondary amine in the mono-alkylated product retains significant nucleophilicity.

In a standard 1:1 stoichiometric reaction, as the concentration of free piperazine decreases, the statistical probability of the electrophile encountering a mono-alkylated species increases, leading to the formation of the N,N'-disubstituted impurity. This guide provides evidence-based strategies to shift this kinetic balance.

Troubleshooting & FAQs

Category A: Stoichiometry & Kinetics

Q: I am using 1.0 equivalent of alkyl halide and 1.0 equivalent of piperazine, but I still get ~20% bis-alkylated byproduct. Why?

A: This is a statistical inevitability under "random walk" kinetics. Even if the starting material is slightly more nucleophilic than the product, local concentration gradients (especially during dropwise addition) create pockets where the mono-alkylated product competes for the electrophile.

  • The Fix: You must break the statistical symmetry. The most robust industrial method is the "Dilution & Excess" Strategy . Use 5–10 equivalents of piperazine.

  • Why it works: By keeping the concentration of unreacted piperazine orders of magnitude higher than the product, you statistically force the electrophile to react with the starting material.

  • Senior Scientist Tip: Don't worry about waste. Piperazine is cheap and water-soluble (logP -1.17). The excess is easily washed away during aqueous workup, leaving your more lipophilic mono-alkylated product in the organic phase.

Q: Can I use "Slow Addition" to solve this?

A: Only partially. Adding the electrophile slowly keeps its concentration low (


), which prevents runaway exotherms, but it does not change the ratio of 

to

in the flask. As conversion increases, selectivity will drop. Slow addition is necessary but insufficient on its own.
Category B: Chemical Modulation (pH & Protecting Groups)

Q: I cannot use excess piperazine due to cost/waste. What is the alternative?

A: If the "Excess Strategy" is non-viable, you must use Protective Group Modulation or pH-Controlled Mono-Protonation .

Option 1: The Boc Route (Highest Purity)

  • Protocol: React piperazine with

    
     to form 
    
    
    
    -Boc-piperazine. Alkylate the free amine, then deprotect with TFA or HCl.
  • Trade-off: Adds two steps (protection/deprotection) but guarantees <1% bis-alkylation.

Option 2: The Hydrohalide Salt Route (The "Kinetic Trick")

  • Protocol: Use Piperazine Monohydrochloride (or add 1.0 eq HCl to piperazine).

  • Mechanism: At controlled pH, the statistical distribution favors species with at least one protonated nitrogen. Since the ammonium group is electron-withdrawing, it deactivates the molecule. However, this method is finicky; if the pH rises (as HCl is consumed), selectivity is lost.

Q: How does the choice of electrophile affect selectivity?

A:

  • Alkyl Halides (RX): Prone to over-alkylation because the product is often a tertiary amine which can act as a base, scavenging protons and accelerating further reaction.

  • Reductive Amination (Aldehyde + NaBH(OAc)3): Generally offers better control. The intermediate iminium ion forms reversibly. By controlling the stoichiometry of the reducing agent, you can "freeze" the reaction at the mono-stage more effectively than with irreversible alkyl halides.

Decision Matrix & Reaction Pathways

The following diagram illustrates the kinetic competition and the decision logic for selecting the correct protocol.

PiperazineSelectivity cluster_decision Process Decision Matrix Pip Piperazine (Secondary Amine) Mono Mono-Alkyl Product (Desired) Pip->Mono k1 (Fast) RX Alkylating Agent (R-X) RX->Mono Bis Bis-Alkyl Byproduct (Undesired) RX->Bis Mono->Bis k2 (Competing) Start Selectivity Priority? Cost Cost/Speed Critical Start->Cost High Throughput Purity Purity Critical Start->Purity Pharma Grade MethodA Method A: Excess Piperazine (5-10 eq) Cost->MethodA MethodB Method B: N-Boc Protection Purity->MethodB

Caption: Kinetic pathway of piperazine alkylation showing the competitive second alkylation step (k2) and a decision matrix for selecting the optimal synthetic strategy.

Experimental Protocols

Method A: The "Excess Piperazine" Strategy (High Throughput)

Best for: Simple alkyl chains, early-stage discovery, and robust substrates.

Reagents:

  • Piperazine (anhydrous)[1]

  • Alkyl Halide (R-X)

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

  • Base:

    
     (Optional, if not using excess Pip as base)
    

Step-by-Step:

  • Dissolution: Dissolve Piperazine (5.0 – 10.0 equivalents ) in ACN. Ensure complete dissolution (sonicate if necessary).

  • Addition: Add the Alkyl Halide (1.0 equivalent ) dissolved in a minimal amount of ACN dropwise over 30–60 minutes at 0°C or Room Temperature (depending on R-X reactivity).

    • Note: The large excess of piperazine acts as both the nucleophile and the proton scavenger (base).

  • Reaction: Stir for 2–12 hours. Monitor by LCMS.

  • Workup (The Critical Step):

    • Evaporate the volatile solvent.[1]

    • Partition: Add Water and Ethyl Acetate (or DCM).

    • Phase Separation: The excess piperazine will partition overwhelmingly into the aqueous phase (LogP -1.17). The mono-alkylated product (assuming R is lipophilic) will extract into the organic phase .

    • Validation: Check the aqueous layer by TLC/LCMS to ensure no product is lost. If R is small (Methyl/Ethyl), you may need to saturate the aqueous layer with NaCl ("salting out") or use Chloroform/Isopropanol (3:1) for extraction.[1][2]

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: The "Mono-Boc" Strategy (High Precision)

Best for: Expensive alkylating agents, complex synthesis, GMP requirements.

Step-by-Step:

  • Protection: React Piperazine (excess) with

    
     in DCM to yield 
    
    
    
    -Boc-piperazine. Isolate the mono-protected species (solid, stable).
  • Alkylation: React

    
    -Boc-piperazine (1.1 eq) with Alkyl Halide (1.0 eq) and Base (DIPEA or 
    
    
    
    ) in DMF or ACN.
    • Result: 100% selectivity for the free amine.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.

  • Free Basing: Neutralize with NaOH/NaHCO3 to obtain the free mono-alkylated piperazine.

Quantitative Comparison of Methods

FeatureMethod A: Excess PiperazineMethod B: Boc-ProtectionMethod C: Monohydrochloride
Selectivity (Mono:Bis) ~90:10 to 95:5>99:1~80:20
Atom Economy Low (requires 5-10 eq amine)Medium (requires protection steps)High
Step Count 1 Step3 Steps (Protect-Alkylate-Deprotect)1 Step
Purification Difficulty Easy (Extraction)Easy (Chromatography often not needed)High (Salt separation difficult)
Recommended Use Discovery Chemistry, Cheap ReagentsProcess Development, Expensive ReagentsSpecific Solubility Cases

References

  • Synthetic Approaches to Piperazine-Containing Drugs. Source: National Institutes of Health (PMC). URL:[Link]

  • pKa Values of Some Piperazines at 298 K. Source: Journal of Chemical & Engineering Data (2009).[3] URL:[Link]

  • Process for the N-monoalkylation of piperazine.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles. Source: Chemical Science (RSC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Monosubstituted Piperazines

[1] Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Troubleshooting Selectivity, Purification, and Functionalization in Piperazine Scaffolds Intr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Troubleshooting Selectivity, Purification, and Functionalization in Piperazine Scaffolds

Introduction: The "Symmetry Problem" in Piperazine Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Imatinib and Sildenafil.[1] However, its synthesis presents a deceptive challenge: symmetry . The two nitrogen atoms (N1 and N4) are chemically equivalent and highly nucleophilic.

The core technical hurdle is regioselectivity . Attempting to functionalize just one nitrogen often leads to a statistical mixture of unreacted starting material, the desired mono-substituted product, and the unwanted 1,4-disubstituted (bis-alkylated) byproduct. This guide addresses the causality of these failures and provides self-validating protocols to overcome them.

Module 1: Troubleshooting Direct Alkylation

Context: You are attempting to attach an electrophile (R-X) directly to piperazine without using protecting groups to save steps.

Q: Why is my reaction yielding >40% bis-alkylated byproduct despite using 1 equivalent of alkyl halide?

A: This is a classic kinetic issue. Once the first alkyl group is attached, the resulting secondary amine (N-alkylpiperazine) is often more nucleophilic than the unsubstituted piperazine due to the inductive electron-donating effect of the alkyl group. The electrophile preferentially reacts with the product you just formed.

Troubleshooting Protocol:

  • Invert Stoichiometry: Do not use 1:1 equivalents. Use a 5-10 fold excess of piperazine. This ensures the electrophile statistically encounters an unsubstituted piperazine molecule first.

  • High-Dilution Technique: Dissolve the electrophile in a large volume of solvent and add it dropwise to the piperazine solution. This keeps the local concentration of electrophile low relative to the piperazine excess.

  • Protonation Control: If solubility allows, perform the reaction at a pH where the piperazine is partially protonated (monocationic). The electrostatic repulsion prevents the second nitrogen from reacting, though this significantly slows the rate.

Q: I used a large excess of piperazine. How do I efficiently remove the unreacted starting material?

A: Piperazine is highly polar and water-soluble, making extraction difficult.

  • Distillation: If your product has a high boiling point (>150°C), simple vacuum distillation can remove excess piperazine (b.p. 146°C).

  • Selective Precipitation (The "Bisulfite" Trick): Piperazine forms a crystalline adduct with sodium bisulfite in aqueous ethanol, while many mono-substituted derivatives do not.

  • Water/Acetone Partitioning: Piperazine is soluble in water but poorly soluble in acetone.

    • Protocol: Dissolve the crude mixture in a minimum amount of water. Add 10 volumes of acetone. Piperazine often precipitates out, while the mono-alkylated product remains in the supernatant (depending on the R-group lipophilicity).

Module 2: Protecting Group Strategies (Boc/Benzyl)

Context: Direct alkylation failed or the R-group is expensive. You are using N-Boc-piperazine or N-Benzylpiperazine.

Q: I am trying to synthesize N-Boc-piperazine, but I keep getting di-Boc-piperazine. How do I control this?

A: Selectivity here depends on pH control. The pKa of the first nitrogen is ~9.8, and the second is ~5.6.

Optimized Mono-Protection Protocol:

  • Dissolve piperazine (1 eq) in water/dioxane (1:1).

  • Adjust pH to 2-3 using HCl. At this pH, the piperazine is effectively diprotonated.

  • Slowly add Boc anhydride (0.9 eq) while maintaining pH at ~4.5-5.0 using NaOH.

    • Mechanism:[1][2][3][4] At pH 5, only a small fraction of the monocation exists in the free base form to react. Once it reacts to form Mono-Boc, the remaining amine on that molecule is less basic (due to the carbamate EWG) and remains protonated/unreactive at this pH.

Q: How do I remove the Benzyl (Bn) group without reducing the pyrazine ring or other sensitive alkenes in my molecule?

A: Standard Pd/C hydrogenation is often too aggressive.

  • Alternative 1 (ACE-Cl Method): Use 1-Chloroethyl chloroformate (ACE-Cl). It selectively cleaves the benzyl-nitrogen bond via a carbamate intermediate which decomposes in methanol. This avoids metal catalysts entirely.

  • Alternative 2 (Transfer Hydrogenation): Use Pd(OH)₂/C (Pearlman’s catalyst) with cyclohexene or ammonium formate as the hydrogen source. This is often milder than H₂ gas (1 atm).

Module 3: Advanced C-H Functionalization

Context: You need to substitute the carbon backbone (C2 or C3), not the nitrogen.

Q: I need to introduce a substituent at the C2 position. Lithiation is failing.

A: Direct lithiation of N-protected piperazines is difficult due to the complexation of Lithium with the carbamate oxygen, leading to poor regiocontrol or ring opening.

Recommended Approach: Photoredox Catalysis (α-Amino Radicals) Modern methods utilize photoredox catalysis to generate an α-amino radical which is then trapped by an electrophile.

  • Reference: See work involving Iridium photocatalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) which can generate radicals at the α-position of N-Boc-piperazine, allowing coupling with electron-deficient alkenes (Michael acceptors).

Decision Logic: Synthesis Strategy Selection

The following diagram outlines the decision process for selecting the correct synthetic route based on your substrate and constraints.

PiperazineStrategy Start Start: Target Monosubstituted Piperazine CheapElectrophile Is the Electrophile (R-X) Cheap & Available? Start->CheapElectrophile StoichCheck Can you use 10 eq of Piperazine? CheapElectrophile->StoichCheck Yes ProtectRoute Protecting Group Route (Boc/Bn) CheapElectrophile->ProtectRoute No (Precious R-X) DirectAlk Direct Alkylation Route Purification Purification: Distillation or Water/Acetone DirectAlk->Purification StoichCheck->DirectAlk Yes StoichCheck->ProtectRoute No (Scale limits) SelectivityCheck Is R-X highly reactive (e.g., Acid Chloride)? ProtectRoute->SelectivityCheck MonoBoc Use N-Boc-Piperazine SelectivityCheck->MonoBoc Yes

Caption: Decision matrix for selecting between direct alkylation and protecting group strategies based on electrophile cost and reactivity.

Summary Data: Comparison of Methodologies
ParameterDirect Alkylation (Excess Amine)N-Boc Protection RouteSolid-Phase Synthesis
Step Count 1 Step3 Steps (Protect -> React -> Deprotect)3+ Steps
Atom Economy Low (Requires 5-10 eq excess)High (1:1 stoichiometry)Low (Resin overhead)
Selectivity Moderate (Kinetic control)High (Thermodynamic control)Very High (Site isolation)
Purification Difficult (Amine extraction)Easy (Silica chromatography)Easy (Filtration)
Cost LowModerateHigh
References
  • BenchChem Technical Support. (2025).[5] Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Retrieved from 5

  • National Institutes of Health (NIH). (2026). N‐Monosubstitution of Piperazine: Strategies, Mechanisms, and Synthetic Applications. Retrieved from 2

  • MDPI Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from 6

  • Organic Chemistry Portal. (2021). Synthesis of Piperazines. Retrieved from 7

  • Beilstein Journal of Organic Chemistry. (2021). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from 8

Sources

Optimization

Purification strategies for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride

Topic: Purification & Stability Strategies Ticket ID: #PUR-ISO-PIP-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Critical Stability Alert...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Strategies Ticket ID: #PUR-ISO-PIP-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Critical Stability Alert

Welcome to the technical support hub for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride . This compound is a critical alkylating intermediate, commonly used in the synthesis of pharmaceuticals (e.g., Rabeprazole analogs) and neurochemical probes.

The central challenge in purifying this molecule is balancing solubility with kinetic stability.

⚠️ CRITICAL WARNING: The "Mustard" Effect

Before attempting purification, you must understand the degradation mechanism. This molecule contains a nitrogen mustard moiety.

  • In Acidic Form (.2HCl): The nitrogen lone pairs are protonated (

    
    ), rendering the molecule stable.
    
  • In Neutral/Basic Conditions: The piperazine nitrogen attacks the

    
    -carbon of the chloroethyl group, forming a highly reactive aziridinium ion . This leads to rapid dimerization, polymerization, or hydrolysis.
    

Rule Zero: Always maintain acidic conditions (pH < 3) and strictly exclude moisture during purification.

The Chemistry of Instability (Visualized)

To troubleshoot "sticky oils" or "low purity," you must visualize the enemy. The diagram below illustrates the equilibrium you are fighting against.

G Stable Dihydrochloride Salt (Stable Form) Protonated Nitrogens FreeBase Free Base (Transient/Risk) Stable->FreeBase Neutralization (pH > 5) FreeBase->Stable Excess HCl Aziridinium Aziridinium Ion (Cyclic Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization Hydrolysis Hydrolysis Product (Alcohol Impurity) Aziridinium->Hydrolysis + H2O Dimer Piperazine Dimer (Polymerization) Aziridinium->Dimer + Free Amine

Figure 1: The degradation pathway. Purification must prevent the shift to the "Free Base" state to avoid Aziridinium formation.

Purification Protocols

We recommend two primary strategies depending on your current purity level and available equipment.

Protocol A: Recrystallization (High Purity Requirements)

Best for: Removing non-polar impurities and hydrolysis byproducts.

Solvent System: Isopropyl Alcohol (IPA) or Ethanol (EtOH). Anti-Solvent: Acetone or Diethyl Ether.

  • Dissolution: Suspend the crude dihydrochloride in minimal boiling IPA (approx. 5-7 mL per gram).

  • Acidification Check: Add 1-2 drops of conc. HCl to the hot solution to ensure the salt equilibrium is pushed fully to the protonated state.

  • Reflux: Heat to reflux until fully dissolved. If insolubles persist after 10 minutes, filter hot (these are likely inorganic salts).

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature.

    • Pro-Tip: If no crystals form, add warm Acetone (approx. 20% of IPA volume) dropwise until slight turbidity appears, then cool.

  • Isolation: Filter the white crystalline solid under nitrogen/argon atmosphere.

  • Washing: Wash the cake with cold Acetone (hygroscopic salts are less soluble in ketones than alcohols).

  • Drying: Vacuum dry at 40°C over

    
    .
    
Protocol B: Trituration / Reslurry (Bulk Cleanup)

Best for: Removing surface oil, excess thionyl chloride, or colored impurities from a "sticky" solid.

  • Slurry: Place the crude solid in a flask.

  • Solvent Addition: Add Ethyl Acetate or Acetone (10 mL per gram).

    • Note: The dihydrochloride salt is virtually insoluble in these solvents, but organic impurities are soluble.

  • Agitation: Stir vigorously at room temperature for 30-60 minutes.

    • Troubleshooting: If the solid is gummy, use a sonicator to break up aggregates.

  • Filtration: Filter rapidly.

  • Result: This usually yields a free-flowing powder, though yield loss may occur if the product was very wet with impurities.

Quantitative Data Summary

ParameterSpecification / BehaviorNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation or free amine presence.
Solubility (Water) HighAvoid. Promotes rapid hydrolysis to alcohol.
Solubility (MeOH/EtOH) Moderate to High (Hot)Good for recrystallization.
Solubility (Acetone) Very LowExcellent for washing/trituration.
Solubility (DCM/Ether) InsolubleGood anti-solvents.
Hygroscopicity HighMust be stored in desiccator.
Melting Point ~220–235°C (Decomposes)Broad range indicates hydrolysis impurities.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil during filtration. What happened? Diagnosis: This is "oiling out," likely due to residual moisture or alcohol absorption. The dihydrochloride is extremely hygroscopic. Fix:

  • Redissolve the oil in a minimum amount of hot absolute ethanol.

  • Add a large excess of dry diethyl ether or hexane while stirring vigorously.

  • This should force the salt to precipitate as a solid. Filter immediately under a nitrogen blanket.

Q2: Can I use water to purify this salt? Answer: Absolutely not. While the salt is soluble in water, the chloroethyl group is susceptible to hydrolysis, reverting the molecule back to 1-(2-hydroxyethyl)-4-isobutyl-piperazine. Even if you dry it, you will likely find 5-10% alcohol impurity in your NMR.

Q3: The solid has a yellow tint. Is it compromised? Answer: Not necessarily.[1] Trace amounts of sulfur impurities (from thionyl chloride synthesis) can cause yellowing. Fix: Perform Protocol B (Trituration) using Acetone. If color persists, recrystallize (Protocol A) and add activated charcoal during the hot dissolution step, then filter before cooling.

Q4: How do I store this for long periods? Answer: Store at -20°C under Argon. Ensure the container is tightly sealed. If the salt absorbs water, it becomes acidic "sludge" that autocatalyzes its own degradation.

Decision Logic for Purification

Use this workflow to determine the correct path for your specific batch.

PurificationLogic Start Crude Material State IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil/Gum? IsSolid->IsOil No SolidPath Perform Trituration (Ethyl Acetate/Acetone) IsSolid->SolidPath Yes OilFix Azeotrope with Toluene (Remove Water/SOCl2) IsOil->OilFix Yes CheckPurity Check Purity (NMR/HPLC) SolidPath->CheckPurity Recryst Recrystallize (IPA/EtOH) CheckPurity->Recryst < 98% Done Dry & Store (-20°C) CheckPurity->Done > 98% Precip Dissolve in EtOH -> Crash out with Ether OilFix->Precip Precip->CheckPurity

Figure 2: Step-by-step decision tree for processing crude reaction mixtures.

References

  • Synthesis of Piperazine Derivatives

    • Source: BenchChem Technical Guide.[2] "An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride."

    • Relevance: Establishes the baseline reactivity of the chloroethyl side chain and general workup procedures for the hydrochloride salt.
    • URL:

  • Recrystallization Strategies for Piperazine Salts

    • Source: University of Rochester, Dept. of Chemistry.
    • Relevance: Validates the use of Ethanol/Acetone systems for polar amine salts and warns against water for hydrolytically unstable compounds.
    • URL:

  • Stability of Chloroethylamines (Nitrogen Mustards)

    • Source: PubChem Compound Summary for 1-(2-Chloroethyl)piperazine.[3]

    • Relevance: Provides chemical structure data and safety hazards associated with the alkylating n
    • URL:

  • Rabeprazole Intermediate Synthesis (Patent Context)

    • Source: Google Patents (CN103254153B). "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine."
    • Relevance: Describes the handling of the piperazine dihydrochloride salts and the reversibility of the reaction, emphasizing the need to recover the salt in dry conditions.
    • URL:

Sources

Troubleshooting

Troubleshooting low reactivity in nucleophilic substitution of chloroethylpiperazines

Technical Support Hub: 1-(2-Chloroethyl)piperazine Reactivity The Core Challenge: The Aziridinium Paradox If you are treating 1-(2-chloroethyl)piperazine (CEP) like a standard alkyl halide, your reaction will likely fail...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: 1-(2-Chloroethyl)piperazine Reactivity

The Core Challenge: The Aziridinium Paradox

If you are treating 1-(2-chloroethyl)piperazine (CEP) like a standard alkyl halide, your reaction will likely fail.[1]

The Reality: This molecule does not undergo direct


 displacement by an external nucleophile. Instead, it relies on Anchimeric Assistance  (Neighboring Group Participation).[1] The piperazine nitrogen attacks the 

-carbon to form a highly reactive, strained aziridinium ion intermediate.
  • The Paradox: To react, the nitrogen must be a free base (unprotonated) to form the aziridinium ion. However, once it is a free base, it becomes unstable and will rapidly self-alkylate (dimerize) if an external nucleophile is not immediately available.[1]

  • The Consequence: Most "low reactivity" issues are actually "stability" issues where the active species destroys itself before your nucleophile can attack.

Visualizing the Pathway (Mechanism)

The following diagram illustrates the competition between the productive pathway (Target Product) and the destructive pathway (Dimerization).

CEP_Pathway Salt CEP HCl Salt (Stable, Unreactive) FreeBase CEP Free Base (Transient Species) Salt->FreeBase Base (NaOH/TEA) Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Dimer Piperazinium Dimer (Dead End / Precipitate) FreeBase->Dimer Self-Alkylation (High Conc.) Product Target Product (Successful Alkylation) Aziridinium->Product Nucleophile Attack (Ring Opening) Aziridinium->Dimer Attack by Free Base Hydrolysis Hydrolysis Product (Alcohol) Aziridinium->Hydrolysis H2O present

Figure 1: The kinetic competition between aziridinium formation, product synthesis, and dimerization.

Troubleshooting Guide (Q&A)

Scenario A: "I heated the reaction to reflux, but the starting material is unchanged."

Diagnosis: Protonation Lock. If you used the hydrochloride salt of CEP without adding at least 1-2 equivalents of base, the nitrogen lone pair is protonated (


). A protonated nitrogen cannot perform the nucleophilic attack required to form the aziridinium ion.
Solution: 
  • Ensure you are using a base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) to neutralize the HCl salt.
  • Check the pH. The reaction medium must be basic enough to keep the piperazine nitrogen unprotonated.

Scenario B: "The reaction turned into a solid white block or thick sludge."

Diagnosis: Runaway Dimerization. You likely generated the free base in high concentration without the nucleophile present, or the nucleophile was too slow. The free base CEP attacked another molecule of CEP (or the aziridinium ion), forming insoluble quaternary ammonium polymers/dimers. Solution:

  • Slow Addition: Do not dump the base in all at once. Add the CEP salt to the nucleophile first, then add the base dropwise to generate the active species slowly.

  • Dilution: Increase solvent volume. Dimerization is bimolecular (rate

    
    ), while cyclization is unimolecular.[1] Lower concentrations favor the desired intramolecular cyclization over intermolecular dimerization [1].
    
Scenario C: "I see low yields and a new alcohol peak in NMR."

Diagnosis: Hydrolysis. The aziridinium ion is extremely hygroscopic and electrophilic. If your solvent is "wet" (not anhydrous), water will outcompete your nucleophile, opening the ring to form the alcohol (1-(2-hydroxyethyl)piperazine). Solution:

  • Use anhydrous solvents (DMF, Acetonitrile, or Toluene).

  • Add molecular sieves (3Å or 4Å) to the reaction vessel.

Optimized Experimental Protocol

Objective: Minimize dimerization while maximizing aziridinium capture by the nucleophile. System: In situ neutralization in polar aprotic solvent.[1]

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMFHigh dielectric constant supports ionic intermediate; MeCN allows easy workup.[1]
Stoichiometry Nucleophile (1.2 eq) : CEP•HCl (1.0 eq)Excess nucleophile ensures it captures the aziridinium ion before a second CEP molecule does.
Base

(3.0 eq) or DIPEA (2.5 eq)
Must neutralize the HCl salt and scavenge the HCl produced during substitution.
Temperature 60°C - 80°CSufficient energy to overcome the ring-strain barrier for aziridinium formation.[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry the reaction flask and purge with Nitrogen/Argon.

  • Nucleophile Activation: Dissolve the Nucleophile (1.2 eq) and Base (e.g., powdered anhydrous

    
    , 3.0 eq) in anhydrous Acetonitrile. Stir at room temperature for 15 minutes.
    
  • Controlled Addition: Add 1-(2-chloroethyl)piperazine dihydrochloride (1.0 eq) as a solid in small portions over 30-60 minutes.

    • Critical: Do not add the CEP salt as a free-flowing solution of the free base; generate the free base in the presence of the nucleophile.

  • Reaction: Heat the mixture to 60-80°C. Monitor by TLC/LC-MS.

    • Note: The reaction typically completes within 2-6 hours.[1]

  • Finkelstein Catalyst (Optional): If the reaction remains sluggish ( < 10% conversion after 2 hours), add NaI (0.1 eq) . The iodide displaces the chloride to form the iodo-analog, which cyclizes to the aziridinium ion faster [2].

References

  • BenchChem Technical Support Team. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem. Link[1]

  • Finkelstein, H. (1910).[1] Preparation of organic iodides from the corresponding bromides and chlorides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

  • Bartlett, P. D., et al. (1947).[1] Kinetics and Mechanism of Reactions of Tertiary

    
    -Chloroethylamines in Solution. Journal of the American Chemical Society, 69(12), 2971–2976. Link[1]
    
  • ResearchGate Discussion. (2022). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine. Link

Sources

Optimization

Optimizing reaction conditions for piperazine synthesis (temperature, solvent, base)

Status: Operational | Tier: Advanced Research Support[1] Welcome to the Piperazine Synthesis Optimization Hub Subject: Tuning Reaction Thermodynamics & Kinetics for N-Arylation/Alkylation Ticket ID: PIP-OPT-2024 Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support[1]

Welcome to the Piperazine Synthesis Optimization Hub

Subject: Tuning Reaction Thermodynamics & Kinetics for N-Arylation/Alkylation Ticket ID: PIP-OPT-2024 Assigned Specialist: Senior Application Scientist

You are accessing the central repository for optimizing piperazine scaffold synthesis.[1] This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of coupling piperazines—specifically focusing on the Buchwald-Hartwig and SNAr manifolds.[1]

Module 1: The Thermodynamic Triad (Solvent, Base, Temperature)

Success in piperazine synthesis relies on balancing the "Thermodynamic Triad."[1] A mismatch here leads to the three most common failure modes: oligomerization, catalyst decomposition, and incomplete conversion.[1]

1. Solvent Selection: The Medium Matters

For Palladium-catalyzed (Buchwald-Hartwig) couplings, the solvent must dissolve the organic substrate while mediating the solubility of the inorganic base.

SolventClassTemp. RangeBest ForTechnical Note
Toluene Non-polar80–110°CStandard Pd-couplingsGold Standard. Excellent for non-polar substrates.[1] Requires efficient stirring if using insoluble bases (e.g., Cs₂CO₃).[1]
1,4-Dioxane Polar Aprotic80–100°CPolar substratesGood for solubilizing polar intermediates.[1] Warning: Can coordinate to Pd, potentially slowing rates if the ligand is weak.[1]
t-Amyl Alcohol Polar Protic80–130°CHigh-Temp/GreenHigh Performance. The steric bulk prevents it from poisoning the catalyst, while the -OH group helps solubilize inorganic bases.
DMSO/DMF Polar Aprotic25–140°CSNAr ReactionsAvoid for Pd-catalysis unless necessary (can poison catalyst).[1] Ideal for nucleophilic aromatic substitution on electron-deficient rings.[1]
2. Base Selection: The pKa Balance

The base must be strong enough to deprotonate the piperazine (pKa ~9.[1]8) or the Pd-amine complex, but not so strong that it degrades functional groups.[1]

  • NaOtBu (Sodium tert-butoxide): The "Sledgehammer."[1] Fast, effective, but incompatible with esters, nitriles, or base-sensitive electrophiles.[1]

  • Cs₂CO₃ (Cesium Carbonate): The "Scalpel."[1] Milder. Excellent functional group tolerance. Often requires Toluene/Water or Dioxane to function effectively due to solubility.[1]

  • K₃PO₃ (Potassium Phosphate): The "Middle Ground."[1] Often used with specific ligands (e.g., substituted biaryl phosphines) for difficult couplings.[1]

3. Temperature: The Kinetic Switch
  • < 80°C: Often too slow for bulky ligands; risk of incomplete conversion.[1]

  • 80–100°C: The "Sweet Spot" for Pd2(dba)3 / BINAP or RuPhos systems.[1]

  • > 110°C: Risk of catalyst death (Pd black formation) and piperazine oxidation.[1]

Module 2: Troubleshooting Center (FAQs)

Ticket #001: "I am seeing significant bis-arylation (dimerization)."

  • Diagnosis: The mono-arylated piperazine product is often more nucleophilic than the starting unsubstituted piperazine, leading to a runaway reaction.

  • Solution A (Stoichiometry): Use a large excess of piperazine (3–5 equivalents).[1] The statistical probability then favors mono-arylation.[1]

  • Solution B (Protection): Switch to N-Boc-piperazine .[1] This physically blocks the second amine.[1] Deprotection (TFA/DCM) is quantitative and trivial.[1]

  • Solution C (Slow Addition): Add the electrophile (aryl halide) slowly via syringe pump to a pool of piperazine.

Ticket #002: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."

  • Diagnosis: Product Inhibition.[1] The resulting piperazine product might be chelating the Palladium, removing it from the catalytic cycle.

  • Solution: Switch to a bulky biaryl phosphine ligand (e.g., RuPhos or BrettPhos ).[1] These ligands create a steric wall that prevents the product from binding too tightly to the metal center.[1]

Ticket #003: "My reaction turns black immediately (Pd Black precipitation)."

  • Diagnosis: Catalyst decomposition due to lack of stabilization or oxygen leak.[1]

  • Solution:

    • Regas: Ensure rigorous inert atmosphere (Argon is heavier/better than N₂).[1]

    • Ligand Load: Ensure Ligand:Pd ratio is at least 2:1 (or 1.2:1 for monodentate bulky ligands).[1]

    • Solvent: Degas solvent before adding catalyst (sparge with Argon for 20 mins).

Module 3: Visual Decision Logic

Use the following logic flows to determine your experimental setup and troubleshoot failures.

PiperazineOptimization Start Start: Piperazine Coupling SubstrateCheck Is the Electrophile Electron Deficient? Start->SubstrateCheck SnArRoute Route A: SnAr (No Metal) SubstrateCheck->SnArRoute Yes (e.g., 2-Cl-Pyridine, 4-F-NO2-Benzene) PdRoute Route B: Buchwald-Hartwig (Pd-Catalyzed) SubstrateCheck->PdRoute No (e.g., Aryl Bromide/Chloride) SolventSnAr Solvent: DMSO or DMF Base: K2CO3 or DIPEA Temp: 80-120°C SnArRoute->SolventSnAr FGCheck Sensitive Functional Groups? (Esters, Nitriles, Nitro) PdRoute->FGCheck StrongBase Base: NaOtBu Solvent: Toluene Ligand: BINAP/RuPhos FGCheck->StrongBase No WeakBase Base: Cs2CO3 or K3PO4 Solvent: Dioxane or t-Amyl Alcohol Ligand: BrettPhos FGCheck->WeakBase Yes

Figure 1: Decision Matrix for selecting the initial reaction manifold based on substrate electronics and functional group tolerance.[1]

TroubleshootingFlow Issue Issue Detected Type Identify Problem Issue->Type BisArylation Bis-Arylation (Dimer) Type->BisArylation Stalled Incomplete Conversion (Stalled) Type->Stalled Sol1 1. Use N-Boc-Piperazine 2. Use 5eq Piperazine BisArylation->Sol1 Sol2 1. Switch to RuPhos/BrettPhos 2. Degas Solvent (O2 removal) 3. Check Base Solubility Stalled->Sol2

Figure 2: Rapid Triage Flowchart for common synthetic failures.

Module 4: The "Gold Standard" Protocol

Recommended starting point for N-arylation of N-Boc-piperazine with an Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • N-Boc-Piperazine (1.2 equiv)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • RuPhos (4 mol%)[1]

  • NaOtBu (1.5 equiv)[1]

  • Toluene (0.2 M concentration)[1]

Procedure:

  • Charge Solids: Add Pd(OAc)₂, RuPhos, and NaOtBu to a reaction vial equipped with a stir bar.

  • Purge: Seal vial and cycle Vacuum/Argon (3x).

  • Solvent Prep: In a separate vessel, sparge Toluene with Argon for 15 minutes.

  • Addition: Dissolve Aryl Bromide and N-Boc-Piperazine in the degassed Toluene. Transfer this solution to the catalyst vial via syringe.

  • Reaction: Heat to 85°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.

References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Maiti, D., et al. (2009).[1] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands for All Seasons."[1] Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

Sources

Troubleshooting

Preventing formation of aziridinium ion intermediates in β-chloroethylamines

Technical Support Center: Stabilizing -Chloroethylamines Topic: Preventing Aziridinium Ion Formation in -Chloroethylamines Ticket ID: CHEM-SUP-8821 Status: Open Priority: Critical (Safety & Stability Risk) 🟢 Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing -Chloroethylamines

Topic: Preventing Aziridinium Ion Formation in


-Chloroethylamines
Ticket ID:  CHEM-SUP-8821
Status:  Open
Priority:  Critical (Safety & Stability Risk)

🟢 Introduction: The Stability Paradox

User Query: "My


-chloroethylamine product degrades rapidly in solution, and I'm seeing unknown impurities in LC-MS. How do I stop this?"

Support Engineer Response: Welcome to the Technical Support Center. The instability you are observing is likely due to intramolecular cyclization .


-chloroethylamines (nitrogen mustards) are designed to be alkylating agents, but this same reactivity makes them prone to "self-destructing" into aziridinium ions  before they ever reach their target or during storage.

This guide provides the mechanistic root cause, a validated synthesis protocol to "lock" the structure, and analytical methods to detect failure.

Mechanistic Root Cause: The "Neighboring Group" Effect

Diagnosis: The nitrogen atom in your molecule possesses a lone pair of electrons. In a neutral or basic environment, this lone pair acts as an internal nucleophile, attacking the


-carbon and displacing the chloride leaving group. This is a classic example of Neighboring Group Participation (NGP) .

The Consequence: The resulting aziridinium ion is highly strained and electrophilic. It will rapidly react with:

  • Water: Hydrolysis to an amino-alcohol (loss of potency).

  • Itself: Dimerization/Polymerization (formation of insoluble gums).

  • Nucleophiles: Unwanted alkylation of other reagents.

Visualizing the Failure Mode

The following diagram illustrates the kinetic pathway you must interrupt.

AziridiniumFormation FreeBase Free Base (Reactive Lone Pair) TS Transition State (Internal Attack) FreeBase->TS k1 (Rate Limiting) Aziridinium Aziridinium Ion (Electrophilic Species) TS->Aziridinium Cyclization Hydrolysis Hydrolysis Product (Amino Alcohol) Aziridinium->Hydrolysis + H2O (Nucleophilic Attack)

Figure 1: The kinetic pathway of aziridinium formation. The red arrow indicates the critical cyclization step driven by the nitrogen lone pair.

Synthetic Troubleshooting: "Locking" the Amine

The Fix: To prevent cyclization, you must remove the electron density from the nitrogen atom. The most effective and reversible method is protonation (forming the HCl salt).

Protocol: Synthesis of Stable -Chloroethylamine HCl Salts

Standard Operating Procedure (SOP-CHEM-04)

Objective: Convert an amino-alcohol to a


-chloroethylamine while preventing in-situ cyclization.

Reagents:

  • Precursor: N,N-dialkylaminoethanol

  • Reagent: Thionyl Chloride (

    
    )
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

    
    )
    

Step-by-Step Workflow:

  • Preparation (Anhydrous is Critical):

    • Flame-dry all glassware under Nitrogen (

      
      ). Moisture initiates autocatalytic degradation.
      
    • Dissolve the amino-alcohol in anhydrous DCM. Cool to 0°C (Ice bath).

  • Acidification (The Safety Lock):

    • Crucial Step: Before adding

      
      , bubble dry HCl gas  through the solution or add a stoichiometric amount of ethereal HCl.
      
    • Why? This pre-protonates the amine (

      
      ), ensuring the lone pair is not available to attack the intermediate chlorosulfite.
      
  • Chlorination:

    • Add

      
       dropwise at 0°C.
      
    • Allow to warm to Room Temperature (RT) and reflux only if necessary (keep temperature < 40°C if possible).

  • Isolation (The "Trap"):

    • DO NOT perform an aqueous workup with basic buffers (e.g.,

      
      ). This will deprotonate the amine and trigger immediate aziridinium formation.
      
    • Concentrate the reaction mixture in vacuo to remove excess

      
      .
      
    • Triturate the residue with anhydrous Ether or Hexane. The product should precipitate as a stable Hydrochloride Salt .

  • Storage:

    • Filter the salt under

      
      . Store in a desiccator at -20°C.
      
Comparison of Chlorinating Agents[1]
ReagentRisk LevelMechanism NoteRecommendation
Thionyl Chloride (

)
LowGenerates HCl byproduct, keeping the medium acidic (Self-stabilizing).Primary Choice
Phosphorus Oxychloride (

)
MediumRequires careful temperature control; difficult to remove phosphorus byproducts without aqueous wash.Secondary Choice
Appel Reaction (

)
HighOften requires neutral conditions; high risk of cyclization during workup.Avoid

Storage & Stability Guidelines

User Query: "Can I store the free base in the freezer?"

Support Engineer Response: No. The free base is thermodynamically unstable. Even at -20°C, it will slowly cyclize and polymerize. You must store it as the salt or with an Electron Withdrawing Group (EWG).

Decision Matrix: Stability Strategy

Use this logic flow to determine the best storage form for your application.

StabilityLogic Start Start: Need to Store Compound IsSalt Is it an HCl Salt? Start->IsSalt Dry Is it Anhydrous? IsSalt->Dry Yes Deriv Alternative: Acylate Nitrogen (Amide) IsSalt->Deriv No (Free Base) Stable STABLE (Store at -20°C, Desiccated) Dry->Stable Yes Unstable UNSTABLE (Immediate Cyclization) Dry->Unstable No (Moisture Present) Deriv->Stable Reduces Nucleophilicity

Figure 2: Decision tree for ensuring long-term stability of


-chloroethylamines.
Environmental Controls
  • pH: Maintain pH < 3.0. At pH > 7.0, the half-life of some nitrogen mustards is measured in minutes.

  • Solvents: Avoid DMSO or Methanol for storage. They can facilitate solvolysis. Use Anhydrous DMF or Acetonitrile only if necessary for immediate use.

Analytical Detection: How to Spot the Ion

User Query: "How do I distinguish the linear amine from the cyclic aziridinium ion?"

Support Engineer Response: Standard LC-MS might be misleading because the aziridinium ion (


) and the linear cation (

) often have the same mass (isobaric) or the ion hydrolyzes on the column. NMR is the gold standard.
NMR Signature

The formation of the strained ring causes a dramatic upfield shift and change in coupling constants.

FeatureLinear

-Chloroethylamine
Aziridinium Ion (Cyclic)
Chemical Shift (

)
Triplet at ~3.0 - 3.5 ppm (

,

)
Singlet/Multiplet at ~2.5 - 3.0 ppm (Ring protons)
Multiplicity Distinct triplets (A2X2 system)Often converges to a singlet due to symmetry or complex AA'BB' system
Carbon (

)
~40-60 ppm~20-30 ppm (High field shift due to ring strain)
Chemical Test (Thiosulfate Titration)

If you lack NMR access, use the Thiosulfate consumption test :

  • Aziridinium ions react instantly with Sodium Thiosulfate (

    
    ).
    
  • Linear alkyl chlorides react very slowly.

  • Protocol: Incubate sample with excess thiosulfate for 5 mins. Back-titrate with Iodine. High consumption = High Aziridinium content.

References

  • Kundu, G. C., Schullek, J. R., & Wilson, I. B. (1994).[1] The alkylating properties of chlorambucil. Pharmacology Biochemistry and Behavior, 49(3), 621-624.[1]

  • Gacek, M., & Undheim, K. (1990).
  • National Toxicology Program (NTP). (2021). Nitrogen Mustard Hydrochloride - Report on Carcinogens, Fifteenth Edition.

  • Ferris, T. J., et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. Journal of Physical Chemistry B, 114(10).

  • Williamson, M. P., et al. (1986). NMR studies of the structure and stability of the nitrogen mustard mechlorethamine. Magnetic Resonance in Chemistry.

Sources

Optimization

Technical Support Center: Crystallization &amp; Product Isolation

Status: Operational | Tier: Advanced Research Support | Lead: Senior Application Scientist Welcome to the Crystallization Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support | Lead: Senior Application Scientist

Welcome to the Crystallization Support Hub.

I am Dr. Aris, your Senior Application Scientist. If you are here, your material is likely behaving non-ideally—turning to oil, refusing to nucleate, or trapping solvents.

Crystallization is not merely precipitation; it is a molecular recognition event where kinetics and thermodynamics often fight for control. This guide moves beyond basic textbook definitions to address the causality of failure modes. We treat your crystallization vessel as a system of competing energy states.

Below you will find troubleshooting workflows, standardized protocols, and logic maps designed to restore control to your isolation process.

Module 1: Nucleation Failures & Phase Separation

Issue: "My product separates as an oil (goo) instead of a solid."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Causality: You have entered a region in the phase diagram where the limit of stability for the liquid-liquid phase boundary is lower than the solid-liquid solubility curve. This often occurs when the melting point of the solute is significantly depressed by impurities or solvent interaction, or when supersaturation is too high (driving force pushes the system into the spinodal region).

Troubleshooting Protocol: Do not simply cool further; this usually hardens the oil into an amorphous glass.

  • Check the Metastable Zone Width (MSZW): If your MSZW is too wide, you are likely overshooting the nucleation point and hitting the oiling-out boundary.

  • Seed in the Single-Phase Region: You must introduce seeds before the solution reaches the oiling-out temperature (

    
    ).
    
  • Change the Solvent System: Oiling out is highly solvent-dependent. Move to a solvent where the solute has a higher melting point or lower solubility.

Visualization: Oiling Out Recovery Logic

OilingOut start Observation: Oiling Out (LLPS) check_purity Is Purity < 90%? start->check_purity purify Action: Chromatographic Purification (Impurities depress MP) check_purity->purify Yes check_temp Is T_oil < T_melting? check_purity->check_temp No reheat Action: Reheat to Clear Solution check_temp->reheat Yes solvent Action: Change Solvent (Increase MP) check_temp->solvent No (T_oil > T_melt) seed Action: Seed at T > T_oil (Bypass LLPS) reheat->seed

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Issue: "Nothing is precipitating, even at low temperatures."

Diagnosis: Kinetic hindrance / Wide Metastable Zone. Causality: The system is thermodynamically unstable but kinetically trapped. The energy barrier for homogeneous nucleation (


) is too high. This is common in high-purity organic molecules.

Standardized Protocol: MSZW Determination (Polythermal Method) Use this to define the safe operating window for seeding.

  • Preparation: Prepare a saturated solution at

    
     (e.g., 50°C) with a known concentration (
    
    
    
    ).
  • Cooling: Cool at a fixed rate (e.g., 0.5°C/min) until the first visible crystal appears. Record this as

    
     (Nucleation Temperature).
    
  • Heating: Heat slowly until the last crystal dissolves. Record as

    
     (Dissolution Temperature).[1]
    
  • Calculation:

    
    .
    
  • Action: If

    
    , spontaneous nucleation is unreliable. You must  seed the process at 
    
    
    
    .

Module 2: Polymorph & Morphology Control

Issue: "I isolated the wrong polymorph (Metastable vs. Stable)."

Diagnosis: Ostwald’s Rule of Stages violation or Kinetic Control. Causality: According to Ostwald's Rule, the least stable polymorph (highest free energy) often crystallizes first because it is kinetically closest to the liquid state. If you isolate too quickly, you trap the metastable form. If you wait too long, it converts to the stable form.

Q: How do I lock in the desired form? A: You must control the competition between Thermodynamic and Kinetic outcomes.

ParameterTo Favor Metastable Form (Kinetic)To Favor Stable Form (Thermodynamic)
Supersaturation High (Rapid cooling/Antisolvent)Low (Slow cooling/Evaporation)
Temperature Low (Inhibit transformation)High (Promote transformation)
Solvent High solubility (Fast nucleation)Low solubility (Slow growth)
Digestion Time Minimize (Filter immediately)Maximize (Allow Ostwald ripening)

Visualization: Polymorph Selection Pathways

Polymorph solution Supersaturated Solution meta Metastable Form (Kinetic Product) solution->meta Fast Cooling / High S stable Stable Form (Thermodynamic Product) solution->stable Slow Cooling / Low S meta->stable Solution Mediated Transformation (Time)

Figure 2: Kinetic vs. Thermodynamic pathways in polymorphism. Note the transformation risk from Metastable to Stable.

Issue: "Filtration takes forever (Needle/Plate morphology)."

Diagnosis: High aspect ratio crystals causing filter cake collapse. Causality: Needles form when growth in one dimension is significantly faster than others, often due to strong intermolecular bonding chains (e.g., hydrogen bond stacking) in that direction.

Troubleshooting Guide:

  • Temperature Cycling (Ostwald Ripening):

    • Heat the slurry to dissolve the "fines" and the sharp tips of the needles (high surface energy).

    • Cool slowly to redeposit this mass onto the wider faces of the crystals.

    • Result: Lowers the aspect ratio, turning needles into "rods" or "blocks."

  • Solvent Selection:

    • Choose a solvent that interacts strongly with the fast-growing face. This "blocks" the attachment of new molecules to that face, forcing the crystal to grow wider rather than longer.

Module 3: Purity & Isolation

Issue: "My purity drops after drying (Solvent Entrapment)."

Diagnosis: Inclusions vs. Occlusions. It is critical to distinguish where the impurity resides.

  • Surface Adsorption: Impurity is on the outside.[2] Fix: Wash the cake more thoroughly.

  • Inclusions: Impurity is integrated into the lattice (randomly). Fix: Recrystallize; the lattice affinity is too high.

  • Occlusions: Pockets of mother liquor trapped inside the crystal due to rapid growth.[3] Fix: Slow down the growth rate.

Advanced Protocol: Impurity Mapping (Dissolution Test) Use this to determine if the impurity is on the surface or inside the core.

  • Setup: Take 1g of dried crystals.

  • Stepwise Dissolution: Add small aliquots of undersaturated solvent to dissolve only 10% of the mass. Filter and analyze the filtrate (HPLC).

  • Repeat: Repeat for 20%, 30%, etc., until dissolved.

  • Analysis:

    • Spike in Fraction 1: Surface adsorption (Wash better).

    • Constant levels: Lattice inclusion (Change solvent/system).

    • Random spikes: Occlusions (Slower cooling required).

References
  • Oiling Out Mechanisms

    • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.[4] (Scholaris).[3]

    • Oiling Out in Crystallization - Mettler Toledo. (Mettler Toledo).

  • Polymorphism & Control

    • Polymorphism—A Critical Consideration in Pharmaceutical Development.[5][6][7] (UGA).

    • A Practical Guide to Pharmaceutical Polymorph Screening & Selection.[5] (Asian Journal of Pharm.[3][5][8][9] Sciences).

  • Metastable Zone & Nucleation

    • Metastable Zone Width (MSZW) in Crystallization.[1][10] (Mettler Toledo).

    • Investigation of Metastable Zones and Induction Times. (ACS Publications).

  • Filtration & Morphology

    • Filterability prediction of needle-like crystals.[11] (ResearchGate).[8]

    • Factors Controlling Persistent Needle Crystal Growth.[9][12] (ACS Crystal Growth & Design).

  • Impurity Inclusions

    • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (ACS Process R&D).

Sources

Troubleshooting

Technical Support Center: Characterization of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine

Introduction: The "Mustard" Mechanism Welcome to the technical guide for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine (hereafter referred to as CEIP ). Warning: This molecule is not just a standard intermediate; it is a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Mustard" Mechanism

Welcome to the technical guide for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine (hereafter referred to as CEIP ).

Warning: This molecule is not just a standard intermediate; it is a nitrogen mustard derivative . Its utility in synthesizing antipsychotics (similar to Aripiprazole intermediates) relies on the reactivity of the chloroethyl group. However, this same reactivity is the primary source of your analytical headaches.

The central challenge with CEIP is the Aziridinium Ion . In neutral or basic conditions, the nitrogen lone pair attacks the


-carbon, displacing the chloride to form a highly reactive, strained aziridinium ring. This intermediate is the gateway to almost all impurities you will encounter.

Module 1: Impurity Identification & Chemistry

The Degradation Pathway

Understanding the "why" is critical before attempting the "how." The following diagram illustrates the kinetic fate of CEIP when mishandled (e.g., left in an autosampler at room temperature in a neutral diluent).

degradation_pathway Parent Parent: CEIP (1-(2-Chloro-ethyl)-4-isobutyl-piperazine) Aziridinium Transient Intermediate: Aziridinium Ion Parent->Aziridinium Cyclization (Neutral/Basic pH) Vinyl Impurity C (Elimination): 1-Vinyl-4-isobutylpiperazine Parent->Vinyl Elimination (Strong Base) Hydroxy Impurity A (Hydrolysis): 1-(2-Hydroxyethyl)-4-isobutylpiperazine Aziridinium->Hydroxy + H2O Dimer Impurity B (Dimerization): Bis-piperazine Quaternary Salt Aziridinium->Dimer + Parent Molecule

Figure 1: The Aziridinium Gateway.[1] The formation of the aziridinium ion is the rate-limiting step for hydrolysis and dimerization.

Impurity Characterization Table

Use this table to assign peaks in your LC-MS data.

Impurity NameStructure DescriptionRelative Polarity (RP-HPLC)Formation MechanismMass Shift (vs Parent)
Impurity A (Hydroxy) Cl replaced by OHEarlier Eluting (More Polar)Hydrolysis of AziridiniumM - 18 (Cl

OH)
Impurity B (Dimer) Two piperazines linkedLate Eluting / Broad PeakNucleophilic attack of Parent on Aziridinium2M - HCl
Impurity C (Vinyl) Elimination of HClLate Eluting (Less Polar)Base-catalyzed eliminationM - 36 (Loss of HCl)
Impurity D (N-Oxide) Oxygen on Piperazine NEarly ElutingOxidation (Peroxides in solvent)M + 16

Module 2: Analytical Method Troubleshooting

Issue: "My sample degrades in the autosampler."

Diagnosis: You are likely using a neutral or basic diluent (e.g., pure Acetonitrile/Water or Ammonium Acetate). The Fix: You must protonate the piperazine nitrogen to prevent the lone pair from attacking the chloroethyl group.

  • Protocol: Use 0.1% Formic Acid or 0.1% TFA in Water/Acetonitrile as your diluent. Keep the autosampler at 4°C .

Issue: "I see ghost peaks that grow over time."

Diagnosis: This is on-column degradation. If your mobile phase pH is near the pKa of the piperazine (approx 8-9), the molecule cycles between protonated (stable) and free base (unstable) forms during the run. The Fix:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Note: While high pH is usually better for piperazine peak shape, it is forbidden here due to chemical instability.

Method Development Workflow

Follow this logic gate to select the correct separation mode.

method_dev Start Start: CEIP Method Dev Check_Stab Is Sample Stable at pH > 7? Start->Check_Stab No_Stab NO (Rapid Cyclization) Check_Stab->No_Stab Always for Nitrogen Mustards Acidic_MP Select Acidic Mobile Phase (0.1% Formic or TFA) No_Stab->Acidic_MP Check_Ret Is Retention Sufficient on C18? Acidic_MP->Check_Ret Yes_Ret Use C18 / C8 Column (Standard RP) Check_Ret->Yes_Ret Yes No_Ret Use PFPP or HILIC Column (For Polar Amines) Check_Ret->No_Ret No (Elutes in Void)

Figure 2: Decision tree for selecting HPLC conditions. Acidic conditions are non-negotiable for stability.

Module 3: Regulatory & Genotoxicity (ICH M7)

The Safety Context

CEIP contains a chloroethyl amine moiety, which is a structural alert for mutagenicity (alkylating agent).

  • Classification: Likely Class 1 or Class 2 under ICH M7 (known mutagenic carcinogen or known mutagen with unknown carcinogenic potential).

  • Control Strategy:

    • Avoidance: Ensure it is consumed in the next step.

    • Purge Factor: Demonstrate that the downstream chemistry (e.g., heating with a nucleophile) destroys the chloroethyl group.

    • TTC Limits: If it persists into the final drug substance, it must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure [1].[2][3]

Frequently Asked Questions (FAQs)

Q1: Can I use GC-MS for this analysis? A: Proceed with extreme caution. The high temperatures in the GC injector port will likely cause thermal degradation (elimination to the vinyl impurity) or cyclization. If you must use GC, derivatization is required, but LC-MS/UV is the gold standard for this thermally labile molecule [2].

Q2: How should I store the reference standard? A: Store at -20°C under inert gas (Argon/Nitrogen). Moisture is the enemy; it promotes hydrolysis to the hydroxy-impurity.

Q3: Why is my mass balance poor (Area% < 95%)? A: You are likely losing mass to the "Dimer" (quaternary ammonium salt). These salts are often permanently retained on C18 columns or elute very late as broad, invisible humps. Check your column wash step.

References

  • International Council for Harmonisation (ICH). (2023).[2][4] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[4]Link

  • BenchChem. (2025).[5] An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.[5][6]Link

  • National Institutes of Health (NIH). (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics.[7]Link

  • FDA. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

Sources

Optimization

Overcoming solubility issues during reaction work-up

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Solubility & Isolation

Welcome to the Reaction Work-Up Support Center. This guide addresses the critical "bottleneck" phase where crude reaction mixtures are processed into isolated intermediates or products. Solubility issues here—whether too much, too little, or the wrong kind—can arrest development timelines.

This guide is structured by phenomenon , not just procedure. We analyze why the system is failing (thermodynamics/kinetics) to provide a self-validating solution.

Module 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling a crystallization mixture, the product separates as a viscous liquid (oil) rather than a solid crystal lattice.[1][2] Diagnosis: Liquid-Liquid Phase Separation (LLPS).[3] The system has entered a region where the oil phase is more stable than the solid phase, often due to high supersaturation or impurities depressing the melting point.

The Mechanism

Oiling out occurs when the temperature of the solution drops below the "oiling out" boundary (miscibility gap) before it crosses the solubility curve for nucleation. This is a kinetic trap. If the oil solidifies, it often forms an amorphous glass with trapped impurities, defeating the purpose of crystallization [1].

Protocol: Correcting an Oiled-Out Batch

Do not simply cool further. This locks the oil into a gum.

  • Re-dissolution: Re-heat the mixture until the oil phase disappears and the solution is homogeneous.

  • Metastable Zone Entry: Cool the solution slowly to a temperature just above where oiling previously occurred.

  • Seeding: Add seed crystals of the pure product. This provides a template for nucleation, bypassing the energy barrier that favors oil formation.

  • Isothermal Aging: Hold the temperature constant. Allow the seeds to grow, consuming the supersaturation.

  • Controlled Cooling: Once a crystal bed is established, cool slowly. The surface area of the crystals will compete with the formation of oil droplets.

Workflow Visualization

OilingOut Start Problem: Product Oils Out Reheat 1. Re-heat to Homogeneity Start->Reheat CheckSolvent Check Solvent Composition Reheat->CheckSolvent If oil persists at reflux Seed 2. Add Seed Crystals (Metastable Zone) Reheat->Seed Solution is clear Cool 3. Slow Cooling Ramp Seed->Cool Cool->Start Oils out again Isolate Successful Filtration Cool->Isolate Crystals form

Figure 1: Decision logic for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Module 2: Phase Separation & Emulsions

Symptom: "Rag layers" or stable emulsions during liquid-liquid extraction (LLE). Diagnosis: Surface tension stabilization. Amphiphilic impurities or fine particulates are stabilizing the interface between the organic and aqueous layers, preventing coalescence.

The "Salting Out" Principle

Adding brine (saturated NaCl) is the standard first-line defense.

  • Why it works: It increases the ionic strength of the aqueous layer. This increases the density difference between phases and disrupts the hydration shell of organic molecules, forcing them into the organic layer (the "salting-out" effect) [2].

Troubleshooting Table: Emulsion Breaking
MethodMechanismProcedure
Brine Wash Increases density differential (

) and ionic strength.
Add sat. NaCl.[4][5][6] Gently invert. Do not shake vigorously.
Filtration Removes particulate stabilizers.Filter the entire emulsion through a pad of Celite or glass wool.
Phase Dilution Changes density/viscosity.Add more solvent.[7] If using DCM (d=1.33), adding water (d=1.00) reduces

. Add more DCM to restore it.
Centrifugation Applies G-force to overcome surface tension.Transfer to centrifuge tubes. Spin at 2000-3000 rpm for 5 mins [3].

Module 3: pH-Dependent Solubility (Acid-Base Switching)

Symptom: Product is trapped in the wrong phase or co-eluting with impurities. Diagnosis: Incorrect pH manipulation relative to the molecule's pKa.

The Theory: Henderson-Hasselbalch

To extract an amine (base) into water, the pH must be below its pKa (protonated form). To extract it back into organic, pH must be above its pKa (neutral form).

  • Rule of Thumb: Adjust pH to be

    
     units away from the pKa to ensure >99% ionization or neutralization [4].
    
Protocol: The "pH Switch" Purification

This method purifies ionizable compounds without chromatography.

  • Dissolution: Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate).

  • Extraction 1 (Removal of Neutrals): Extract with aqueous acid (for amines) or base (for acids). The product moves to the water; neutral impurities stay in the organic layer.[8]

  • Phase Separation: Discard the organic layer (containing impurities).

  • pH Adjustment: Treat the aqueous layer with the opposite reagent (Base for amines, Acid for acids) until pH passes the pKa threshold. Product precipitates or oils out.[3]

  • Extraction 2 (Isolation): Extract the now-neutral product back into fresh organic solvent.

Logic Visualization

AcidBase Input Crude Mixture (Amine + Neutral Impurity) AcidStep Add HCl (aq) (pH < pKa) Input->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqProduct Aqueous Layer (Amine Salt) Sep1->AqProduct Keep BaseStep Add NaOH (pH > pKa) AqProduct->BaseStep Extract Extract with Fresh Organic BaseStep->Extract Final Pure Amine Extract->Final

Figure 2: Workflow for purifying an amine using pH-switching to leave neutral impurities behind.

Module 4: The "Brick Dust" Challenge

Symptom: Product is insoluble in water and standard organic solvents (DCM, EtOAc, Ether). Diagnosis: High lattice energy or strong intermolecular H-bonding (common in flat, aromatic heterocycles).

Strategy 1: Continuous Extraction (Soxhlet)

When solubility is low (<10 mg/mL), batch extraction fails because the volume of solvent required is impractical.

  • Protocol: Place the crude solid in a Soxhlet thimble. Reflux with a solvent that has marginal solubility (e.g., Methanol or Acetone). The cycling of fresh, hot solvent over hours drives the equilibrium forward [5].

Strategy 2: Trituration (The "Reverse Wash")

Instead of dissolving the product, dissolve the impurities.

  • Protocol: Suspend the crude solid in a solvent where the product is known to be insoluble (e.g., cold ether or pentane). Sonicate to break up aggregates. Filter. The filter cake is your purified product; the filtrate contains the soluble impurities.

Strategy 3: High-Boiling Displacement
  • Protocol: Dissolve the "brick" in a super-solvent like DMSO or DMF (where it is soluble).

  • Recovery: Do not try to rotovap DMSO. Instead, pour the DMSO solution slowly into a rapidly stirring excess of water or brine. The product should crash out as a solid precipitate, leaving the DMSO in the aqueous phase.

FAQ: Rapid Response

Q: My product precipitated during the brine wash. What do I do? A: You likely "salted out" your product along with the water. Add a more polar organic co-solvent (like 5-10% Methanol) to the organic layer to increase its solvating power, or add a small amount of water back to the aqueous layer to lower the ionic strength slightly.

Q: I have a stable emulsion that centrifugation won't break. A: Filter the entire biphasic mixture through a pad of Celite. The Celite traps the particulate matter at the interface that is stabilizing the emulsion. The filtrate usually separates cleanly immediately.

Q: How do I remove DMF after a reaction without an aqueous workup? A: If your product is stable, use a stream of nitrogen (blowdown) with gentle heating, or use an azeotropic evaporation with heptane or toluene on a rotary evaporator to "carry" the DMF over.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link][1]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction? Retrieved from [Link]

  • Master Organic Chemistry. (2010). How To Use a pKa Table. Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Techniques for extraction and isolation of natural products. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of Piperazine Derivatives

Welcome to the Advanced Synthesis Support Hub. Subject: Accelerating Piperazine Derivatization via Microwave Irradiation Operator: Senior Application Scientist, Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Accelerating Piperazine Derivatization via Microwave Irradiation Operator: Senior Application Scientist, Dr. Aris Thorne

Introduction: The Kinetic Advantage

You are likely here because standard thermal reflux for N-alkylation or N-arylation of piperazine is creating bottlenecks in your lead optimization cycle. Conventional heating is slow (12–24 hours) and often leads to "thermal wall effects," causing degradation of sensitive pharmacophores.

Microwave-assisted synthesis (MAS) is not just "faster heating."[1] It utilizes dipolar polarization and ionic conduction to generate internal heat directly within the molecule/solvent matrix. For piperazines, this means we can access high-energy transition states for SN2 and Buchwald-Hartwig couplings in minutes rather than hours, often with improved stereochemical integrity.

This guide is structured to move you from protocol execution to advanced troubleshooting.

Module 1: Optimized Protocols

Protocol A: Rapid N-Arylation (Buchwald-Hartwig Cross-Coupling)

Target: Synthesis of N-arylpiperazines (common in antipsychotic/antidepressant scaffolds).

The Logic: Conventional Pd-catalyzed coupling requires prolonged heating, which deactivates catalysts. MAS allows for "flash" coupling, preserving the active Pd(0) species.

Reagents:

  • Substrate: Aryl halide (1.0 equiv)

  • Amine: Piperazine derivative (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃

  • Ligand: BINAP or Xantphos (optimum for piperazine sterics)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (doped with minimal DMF) or Dioxane. Note: Toluene is non-polar and requires a susceptor or high-concentration ionic species to heat effectively.

Workflow:

  • Vessel Loading: In a glovebox or under Argon, load Pd source, Ligand, and Base into a 10mL microwave vial. Add a stir bar.

  • Solvation: Add solvent (degassed) and the Aryl Halide/Piperazine. Cap immediately with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power Cycling)

    • Temp: 110°C – 130°C

    • Hold Time: 10 – 20 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High (critical for heterogeneous base suspension)

  • Workup: Cool to 50°C (air jet). Filter through Celite to remove Pd black. Concentrate.

Protocol B: Green N-Alkylation (Catalyst-Free)

Target: Mono-substitution of piperazine with alkyl halides.

The Logic: Piperazine is a strong nucleophile. MAS drives the SN2 reaction so rapidly that we can often avoid the formation of the bis-alkylated byproduct by kinetic control, which is difficult in thermal reflux.

Reagents:

  • Substrate: Alkyl Halide (1.0 equiv)

  • Amine: Piperazine (excess, 3.0–5.0 equiv to favor mono-substitution)

  • Solvent: Water or Ethanol (Green/High Absorbance)

  • Base: K₂CO₃ (optional if using excess piperazine as base)

Workflow:

  • Mix: Dissolve piperazine in EtOH/Water (1:1). Add Alkyl Halide.[2][3][4][5]

  • Irradiate:

    • Temp: 80°C – 100°C

    • Time: 2 – 5 minutes

  • Purification: The excess piperazine remains in the aqueous phase during extraction, simplifying purification.

Module 2: Visualization of Workflow

The following diagram illustrates the critical decision points in the Buchwald-Hartwig MAS workflow.

MAS_Workflow Start Start: Reagent Prep Degas Degas Solvents (Remove O2) Start->Degas Critical for Pd Load Load Vessel (Under Argon) Degas->Load MW_Setup MW Parameters (Temp/Pressure/Power) Load->MW_Setup Irradiate Irradiation (110-130°C, 10-20 min) MW_Setup->Irradiate Cool Cooling (Air Jet to 50°C) Irradiate->Cool Analyze LC-MS Analysis Cool->Analyze

Figure 1: Critical path for Microwave-Assisted Buchwald-Hartwig Amination. Note the degassing step is vital for catalyst longevity.

Module 3: Troubleshooting Guide (The "Fix-It")

Category 1: Reaction Stalled / Low Conversion

Q: My reaction temperature is set to 120°C, but the microwave power is maxing out and the temp isn't rising. Why?

  • Diagnosis: Low Microwave Absorptivity. You are likely using a non-polar solvent (Toluene, Hexane, Dioxane) which is "transparent" to microwaves.

  • The Fix:

    • Passive Heating Element: Use a vessel with a SiC (Silicon Carbide) insert.

    • Doping: Add a "susceptor"—a small amount (5-10%) of a polar solvent like DMF, DMSO, or an Ionic Liquid. This absorbs the energy and transfers heat to your non-polar solvent.

Q: I see starting material remaining even after 30 minutes. Should I increase the time?

  • Diagnosis: Catalyst Deactivation (Pd black formation).

  • The Fix: Do not just extend time.

    • Check Oxygen: Did you degas thoroughly? MW superheating exacerbates oxidation.

    • Switch Ligand: For piperazines, sterics are key. Switch from BINAP to BrettPhos or RuPhos , which are more robust for secondary amines.

Category 2: Impurities & Decomposition[6]

Q: I am getting significant bis-alkylation (disubstituted piperazine).

  • Diagnosis: Stoichiometry/Kinetics issue.

  • The Fix:

    • Increase Equivalence: Use a larger excess of piperazine (5 equiv).

    • Lower Temp, Higher Power: Use "simultaneous cooling" (if available) or shorten the ramp time to reach target temp faster, minimizing the thermal window where the mono-product can react again.

Q: My vessel exploded or vented. The target temp was only 100°C.

  • Diagnosis: Arrhenius runaway or gas evolution.

  • The Fix:

    • Headspace: Never fill vials >65%.

    • Pre-stir: Stir the mixture for 1 min before capping to release dissolved gases.

    • Solvent Choice: If using low-boiling solvents (DCM, Ether), switch to higher boiling alternatives (DCE, THF) or ensure your vessel is rated for >20 bar.

Module 4: Comparative Data (Thermal vs. Microwave)

Data aggregated from internal optimization studies and literature [1, 2].

ParameterThermal Reflux (Toluene)Microwave Synthesis (Toluene/DMF)Advantage
Reaction Time 12 – 24 Hours10 – 20 Minutes72x Faster
Yield (N-Aryl) 45 – 60%85 – 95%Higher Conversion
Catalyst Load 5 – 10 mol%1 – 2 mol%Cost Efficiency
Purity Profile High degradation productsCleaner crude (fewer side reactions)Easier Workup

Module 5: Diagnostic Decision Tree

Use this logic flow when your yield is suboptimal (<50%).

Troubleshooting_Tree Root Issue: Low Yield (<50%) Check_SM Is Starting Material Consumed? Root->Check_SM SM_Yes Yes (SM Consumed) Check_SM->SM_Yes Conversion OK SM_No No (SM Remains) Check_SM->SM_No Incomplete Rxn Side_Prod Check LC-MS: Byproducts? SM_Yes->Side_Prod Temp_Check Check Temp Profile: Did it reach target? SM_No->Temp_Check Absorb_Issue Solvent Transparent? Add Ionic Liquid/DMF Temp_Check->Absorb_Issue Temp Low Cat_Issue Catalyst Dead? Degas/Change Ligand Temp_Check->Cat_Issue Temp OK Decomp Decomposition? Lower Temp, Shorten Time Side_Prod->Decomp Messy Baseline Bis_Sub Bis-Substitution? Increase Piperazine Equiv Side_Prod->Bis_Sub M+Product Mass

Figure 2: Troubleshooting logic for yield optimization in piperazine synthesis.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopic Piperazine Hydrochloride Salts

Introduction: The Hygroscopic Challenge Piperazine salts, particularly Piperazine Dihydrochloride (C₄H₁₀N₂[1][2]·2HCl) and Piperazine Monohydrochloride , are fundamental building blocks in pharmaceutical synthesis and an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hygroscopic Challenge

Piperazine salts, particularly Piperazine Dihydrochloride (C₄H₁₀N₂[1][2]·2HCl) and Piperazine Monohydrochloride , are fundamental building blocks in pharmaceutical synthesis and anthelmintic formulations. However, their utility is frequently compromised by their hygroscopic nature —the intrinsic tendency to adsorb moisture from the atmosphere.

This is not merely a cosmetic issue; moisture uptake destabilizes the crystal lattice, alters stoichiometric weight (leading to dosing errors), and can catalyze hydrolytic degradation. This guide replaces generic advice with a rigorous, self-validating technical framework designed to maintain the integrity of your material from storage to synthesis.

Module 1: Storage & Inventory Management

Q: We received a new batch of Piperazine Dihydrochloride. What is the immediate protocol to ensure long-term stability?

A: Do not rely on the supplier's packaging once the seal is broken. The original fiber drums or poly-lined bags are permeable over time. Protocol:

  • Transfer: Immediately transfer the salt into amber borosilicate glass or high-density polyethylene (HDPE) containers.

  • Seal: Use a double-seal system: a parafilm wrap over the cap is insufficient. Use an induction seal or a secondary outer container containing a desiccant sachet (Silica gel or Molecular Sieves 4Å).

  • Environment: Store at 2–8°C or cool room temperature (<15°C) in a dedicated desiccator cabinet maintained at <30% Relative Humidity (RH) .

Q: Why does my salt turn into a solid block (caking) even inside a closed container?

A: This is likely due to Ostwald Ripening induced by fluctuating temperatures. If the storage temperature cycles (e.g., day/night shifts in the lab), trace moisture on the crystal surface dissolves a small amount of salt. When the temperature drops, this recrystallizes, forming solid bridges between particles. Solution: Maintain strictly constant temperature. Avoid storing containers near HVAC vents or windows.

Module 2: Handling & Weighing (The Critical Zone)

Q: The powder clumps instantly when I open the bottle to weigh it. How do I prevent this?

A: This phenomenon indicates the ambient humidity is above the salt's Critical Relative Humidity (CRH) . You are essentially performing a deliquescence experiment on your balance.

Corrective Workflow:

  • Equilibration: Allow the cold container to reach room temperature before opening to prevent condensation.

  • Inert Atmosphere: Ideally, weigh inside a glove box under Nitrogen or Argon.

  • Rapid Weighing Technique: If a glove box is unavailable, use the "Subtractive Weighing" method:

    • Tare a sealed weighing boat.

    • Add approximate amount in a fume hood.

    • Seal immediately.

    • Record exact weight.

    • Never leave the stock bottle open while waiting for the balance to stabilize.

Q: Can I use anti-static guns on these salts?

A: Yes, and you should. Hygroscopic salts often carry static charges that make crystals "jump," increasing surface area exposure to air. Neutralizing the charge reduces particle repulsion and minimizes the time the powder is airborne and exposed to moisture.

Module 3: Troubleshooting & Recovery (Drying Protocols)

Q: My Piperazine Dihydrochloride has absorbed moisture (verified by weight gain). Can I recover it?

A: Yes, but you must avoid thermal decomposition. Piperazine salts can degrade or sublime if heated excessively without vacuum.

Recovery Protocol (Vacuum Drying):

ParameterSettingRationale
Equipment Vacuum OvenLowers the boiling point of water, reducing thermal stress.
Temperature 40°C – 60°C Safe range. Above 100°C risks discoloration or HCl loss.
Vacuum Level < 10 mbar Essential to pull bound moisture from the crystal lattice.
Duration 4 – 12 HoursDependent on batch size.
Desiccant P₂O₅ (Phosphorus Pentoxide)Place a tray of P₂O₅ inside the oven to trap evolved moisture.

Validation Step: Weigh the sample every 2 hours. Drying is complete only when two consecutive weighings differ by < 0.1% .

Q: How do I distinguish between simple moisture absorption and chemical degradation?

A: Moisture absorption is reversible; degradation is not.

  • Test: Dissolve a small sample in water.

    • Clear Solution: Likely just wet. Proceed with drying.[3][4]

    • Yellow/Cloudy Solution: Indicates oxidation or hydrolysis products. Discard the batch.

Module 4: Process Visualization

Workflow: Safe Handling of Hygroscopic Salts

HandlingWorkflow Start Start: Material Retrieval TempCheck Is Container at Room Temp? Start->TempCheck Wait WAIT: Equilibrate to prevent condensation TempCheck->Wait No (Cold) Open Open in Controlled Environment (Glove Box or <30% RH) TempCheck->Open Yes Wait->TempCheck Weigh Weighing Step (minimize exposure < 30 sec) Open->Weigh Reseal Reseal with Parafilm/Inert Gas Weigh->Reseal Process Proceed to Dissolution/Reaction Reseal->Process

Figure 1: Decision logic for retrieving and weighing hygroscopic piperazine salts to prevent moisture-induced degradation.

Module 5: Analytical Verification

Q: How do I calculate the correct stoichiometry if the salt is wet?

A: You cannot assume the label weight is accurate if the salt has been exposed. You must determine the Water Content (WC) and adjust your molar calculations.

Formula for Correction:



Recommended Assays:

MethodTargetSuitability
Karl Fischer (Volumetric) Water ContentGold Standard. Direct measurement of water.
Argentometric Titration Chloride (Cl⁻)Verifies the salt form (Mono vs. Di) and purity.
Loss on Drying (LOD) VolatilesNot Recommended. Can overestimate water if HCl is lost.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82044, Piperazine Hydrochloride. Retrieved January 28, 2026, from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Piperazine dihydrochloride: Systemic Agent. NIOSH Pocket Guide to Chemical Hazards. Retrieved January 28, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Characterization &amp; Analytical Benchmarking of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride

This guide is structured as a high-level technical dossier for analytical chemists and process development scientists. It focuses on the structural validation of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride ,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for analytical chemists and process development scientists. It focuses on the structural validation of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride , a critical alkylating intermediate, and distinguishes it from its precursors and potential degradation products.[1]

[1]

Executive Summary & Chemical Context

Compound: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride Role: Electrophilic alkylating agent / Pharmaceutical Intermediate Criticality: This molecule belongs to the class of nitrogen mustards.[1] Its "performance" is defined by its alkylating potential (reactivity) and its stability against premature cyclization.[1]

In drug development, this compound is frequently synthesized via the chlorination of its alcohol precursor, 1-(2-Hydroxyethyl)-4-isobutylpiperazine.[1] The primary analytical challenge is not just identification, but quantifying the conversion efficiency (Alcohol


 Chloride) and detecting the formation of the highly reactive aziridinium ion  species, which can form spontaneously in solution.[1]

NMR Spectral Analysis: The "Fingerprint"

The following data represents the structural validation parameters. As a dihydrochloride salt, the nitrogen atoms are protonated (


), causing significant downfield shifts compared to the free base.[1]
A. 1H NMR Data (Representative, 400 MHz, D₂O)

Solvent Choice: D₂O is preferred to suppress the labile NH+ protons and focus on the carbon skeleton.[1] DMSO-d₆ is an alternative if observing the acidic protons is required.[1]

AssignmentProton CountMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Structural Insight
Isobutyl -CH₃ 6HDoublet (d)1.01 - 1.05 6.6Characteristic gem-dimethyl terminus.
Isobutyl -CH- 1HMultiplet (m)2.10 - 2.20 -Methine proton; diagnostic for the isobutyl group.[1]
Isobutyl -N-CH₂- 2HDoublet (d)2.95 - 3.05 7.2Connects the isobutyl tail to the piperazine ring.[1]
Piperazine Ring 4HBroad Mult.3.40 - 3.65 -Broadened due to ring conformational exchange and salt formation.[1]
Piperazine Ring 4HBroad Mult.3.65 - 3.80 -Second set of ring protons; often overlaps with the ethyl tail.[1]
Ethyl -N-CH₂- 2HTriplet (t)3.55 - 3.65 6.5Adjacent to the nitrogen; often obscured by ring protons.[1]
Ethyl -CH₂-Cl 2HTriplet (t)3.95 - 4.05 6.5CRITICAL PEAK: The diagnostic signal for the chloride substitution.[1]
B. 13C NMR Data (Representative, 100 MHz, D₂O)
AssignmentChemical Shift (

, ppm)
Analytical Significance
Isobutyl -CH₃ 19.5 - 20.5 Confirmation of the alkyl terminus.[1]
Isobutyl -CH- 25.0 - 26.5 Methine carbon.[1]
Ethyl -CH₂-Cl 38.5 - 40.0 Process Control: Significantly upfield from the precursor alcohol (-CH₂-OH

58 ppm).[1]
Piperazine Ring 48.0 - 51.0 Usually appears as two distinct peaks or one broad signal depending on symmetry.[1]
Ethyl -N-CH₂- 55.0 - 57.0 Linker carbon.[1]
Isobutyl -N-CH₂- 63.5 - 65.0 Most deshielded alkyl carbon due to N+ proximity.[1]

Comparative Performance Guide: Product vs. Alternatives

This section objectively compares the target molecule against its immediate precursor and degradation state to aid in process monitoring.[1]

Comparison 1: Target (Chloride) vs. Precursor (Alcohol)

Scenario: Monitoring the reaction progress of thionyl chloride (SOCl₂) with 1-(2-Hydroxyethyl)-4-isobutylpiperazine.

FeatureTarget: Chloride Salt Alternative: Alcohol Precursor Differentiation Protocol
1H NMR (Tail) Triplet @ ~4.0 ppm (CH₂-Cl)Triplet @ ~3.8 ppm (CH₂-OH)The Chloride signal is deshielded (downfield) relative to the alcohol in 1H NMR due to the heavy atom effect/electronegativity balance in salts.
13C NMR (Tail) Signal @ ~39 ppm Signal @ ~58 ppm Definitive Method: The Carbon shift of C-Cl is significantly upfield (lower ppm) compared to C-OH.[1]
Solubility High in Water/MethanolHigh in Water/MethanolIndistinguishable by solubility alone.
Comparison 2: Stable Salt vs. Reactive Aziridinium (Degradant)

Scenario: Stability testing. Under neutral/basic conditions or prolonged storage in solution, the "mustard" tail can cyclize.[1]

FeatureOpen Chain (Stable) Aziridinium Ion (Cyclized) Differentiation Protocol
Structure Linear Cl-ethyl tail3-membered charged ringAziridinium formation is the primary decomposition pathway.
1H NMR Two distinct tripletsTwo complex multipletsThe aziridinium ring protons appear as highly coupled multiplets, often shifting upfield slightly due to ring strain effects.
Reactivity Latent alkylatorHyper-reactiveThe aziridinium species will rapidly react with thiosulfate (titration method).[1]

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

This protocol ensures the salt remains stable during analysis, preventing in-situ cyclization.[1]

  • Solvent Selection: Use D₂O (Deuterium Oxide) for routine purity checks.[1]

    • Why? The dihydrochloride salt is highly soluble in water.[1]

    • Caution: Avoid unbuffered D₂O if the pH is expected to be >7, as the free base rapidly cyclizes.[1]

  • Internal Standard: Add Maleic Acid (singlet @ 6.2 ppm) for quantitative NMR (qNMR) assay.

    • Validation: Maleic acid is stable in acidic salt solutions and does not overlap with piperazine signals.[1]

  • Preparation: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: Run at 298 K. Ensure a relaxation delay (d1) of at least 5 seconds to allow full relaxation of the quaternary ammonium protons if using DMSO.

Protocol B: Rapid Identification of Chloride vs. Alcohol
  • Acquire 13C NMR (DEPT-135 is recommended).[1]

  • Look for the inverted peak (CH₂) in the 35-45 ppm region.[1]

    • If peak is at ~39 ppm : Product is Chloride .[1]

    • If peak is at ~58 ppm : Product is Alcohol (Reaction incomplete).[1]

Visualizing the Analytical Logic

The following diagram illustrates the synthesis pathway and the critical NMR checkpoints to distinguish the product from impurities.

AnalyticalLogic cluster_check Analytical Checkpoints Precursor Precursor: Alcohol Derivative (13C: ~58 ppm) Target Target Product: Chloride Salt (13C: ~39 ppm) Precursor->Target Chlorination (Monitor 13C shift) Check1 Check 1: Disappearance of 58 ppm signal Precursor->Check1 Reagent Reagent: SOCl2 / HCl Reagent->Target Degradant Degradant: Aziridinium Ion (Cyclized) Target->Degradant pH > 7 or Prolonged Soln. Check2 Check 2: Appearance of 40 ppm triplet (1H) Target->Check2

Caption: Analytical workflow monitoring the conversion of the alcohol precursor to the chloride target, highlighting the critical shift from 58 ppm to 39 ppm (13C NMR) and the risk of cyclization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74826, 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]

    • Context: Provides the baseline NMR data for the core 1-(2-chloroethyl)
    • Context: Experimental spectral data for the closest structural analog, confirming the chemical shift of the chloromethyl group in a hydrochloride salt environment.[1]

  • Fisher Scientific (2024). 1-Boc-4-(2-chloroethyl)piperazine Product Data. Retrieved from [Link][1]

    • Context: Used to cross-reference the effect of N-substitution on the ethylene chloride tail shifts.[1]

  • Doc Brown's Chemistry (2024). The C-13 NMR spectrum of 1-chloro-2-methylpropane (Isobutyl chloride). Retrieved from [Link]

    • Context: Validates the specific chemical shifts for the isobutyl fragment (methyl doublet and methine multiplet).

Sources

Comparative

Technical Guide: Mass Spectrum Interpretation for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine

Executive Summary This guide provides a comprehensive technical analysis of the mass spectral characteristics of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine ( ). This molecule serves as a critical alkylating intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectral characteristics of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine (


). This molecule serves as a critical alkylating intermediate in the synthesis of various pharmaceutical agents (e.g., antihistamines, antipsychotics). Its structural duality—possessing both a basic piperazine core and a reactive electrophilic chloroethyl tail—presents unique challenges in analytical characterization.

This document compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for this compound, offering definitive fragmentation pathways and experimental protocols to ensure rigorous identification.

Structural Dynamics & Isotopic "Fingerprint"

Before analyzing fragmentation, the analyst must validate the molecular identity through its isotopic signature. The presence of a single Chlorine atom provides a non-negotiable diagnostic pattern.

The Chlorine Isotope Rule

Chlorine exists naturally as two stable isotopes:


 (75.78%) and 

(24.22%).
  • Observation: In the mass spectrum, the molecular ion (

    
    ) and any fragment retaining the chlorine atom must exhibit a characteristic 3:1 intensity ratio  between the 
    
    
    
    and
    
    
    peaks.[1][2][3]
  • Validation Check: If your putative molecular ion does not show an

    
     peak at approx. 33% intensity of the base peak, the identification is incorrect.
    
Theoretical Mass Values
SpeciesFormulaMonoisotopic Mass (

)
Isotope Mass (

)
Neutral Molecule

204.14 Da 206.14 Da
Protonated Ion


205.15 m/z 207.15 m/z

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization technique drastically alters the observed "performance" of the spectral data.[4] The following table contrasts these methods for this specific molecule.

Performance Comparison Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Molecular Ion Weak or Absent (

). The labile C-Cl bond often fractures immediately.
Dominant (

). High intensity, ideal for quantitation.
Fragmentation Rich, "Fingerprint" pattern. Extensive ring cleavage.Minimal in MS1. Requires CID (Collision Induced Dissociation) for structural data.[5]
Sensitivity Moderate (ng range).High (pg range).
Primary Utility Structural elucidation; Library matching (NIST).Trace impurity analysis; Pharmacokinetic studies.
Key Limitation Difficult to confirm MW if

is unstable.
In-source fragmentation can sometimes mimic impurities (e.g., loss of HCl).

Detailed Fragmentation Pathways[6][7]

Pathway A: Electron Ionization (EI) - The "Hard" Spectrum

In EI, the molecule undergoes extensive fragmentation. The radical cation (


) is formed but is short-lived.
  • Alpha-Cleavage (Piperazine Ring): The ionization usually occurs at the nitrogen lone pair. This triggers

    
    -cleavage of the ring C-C bonds, generating characteristic piperazine fragments at m/z 56, 70, and 98 .
    
  • Inductive Cleavage (Loss of Cl): The C-Cl bond is the weakest link. Heterolytic cleavage yields the cation at m/z 169 (

    
    ).
    
  • Loss of Chloroethyl Group: Cleavage at the N-C bond exocyclic to the ring removes the entire alkylating tail, yielding m/z 155 (

    
    ).
    
  • McLafferty-type Rearrangement (Isobutyl): While less dominant than in ketones, the isobutyl group can undergo rearrangement or simple inductive cleavage, losing a propyl radical (

    
    ) or methyl radical.
    
Pathway B: ESI-MS/MS - The "Soft" Spectrum

In ESI, the


 ion at m/z 205  is the precursor. Upon applying collision energy (CID), specific neutral losses occur.
  • Diagnostic Loss of HCl: The most prominent transition in MS/MS is the loss of neutral HCl (36 Da).

    • 
       (Formation of a vinyl-piperazine or internal cyclic ammonium).
      
  • Aziridinium Formation (Mechanism-Based):

    • The nitrogen lone pair attacks the

      
      -carbon of the chloroethyl group, displacing Chlorine. This forms a cyclic aziridinium ion  (m/z 169). This is a hallmark of nitrogen mustards.
      
  • Isobutyl Cleavage:

    • Secondary fragmentation of the m/z 169 ion often leads to loss of the isobutyl group (57 Da), resulting in m/z 112 .

Visualizing the Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways observed in ESI-MS/MS, which is the standard for pharmaceutical analysis of this compound.

FragmentationPathway cluster_legend Legend Parent Parent Ion [M+H]+ m/z 205 (100%) m/z 207 (33%) Aziridinium Aziridinium Cation (Cyclization) m/z 169 Parent->Aziridinium Loss of HCl (-36 Da) Diagnostic Transition DesChloro Des-chloro Ethyl Piperazine m/z 155 Parent->DesChloro Loss of CH2Cl (-49 Da) Isobutyl Isobutyl Fragment (C4H9+) m/z 57 Parent->Isobutyl Alkyl Cleavage Core Piperazine Core Fragment m/z 113 Aziridinium->Core Ring Opening/Loss of C4H8 key Blue: Precursor | Red: Primary Product | Green: Secondary Product

Caption: Figure 1. ESI-MS/MS Fragmentation Tree for 1-(2-Chloro-ethyl)-4-isobutyl-piperazine showing the dominant HCl loss pathway characteristic of nitrogen mustard derivatives.

Experimental Protocol (Self-Validating)

To ensure trustworthy data, follow this LC-MS/MS workflow. This protocol is designed to prevent thermal degradation of the labile chloride prior to detection.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Rationale: C18 provides adequate retention for the hydrophobic isobutyl group while handling the polar amine core.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use high pH buffers (Ammonium Hydroxide). High pH promotes the cyclization of the chloroethyl group to the aziridinium ion in the vial, altering your sample before injection.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (ESI Source)[4][7][8]
  • Polarity: Positive Mode (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

    • Caution: Avoid excessive source temperatures (>350°C) to prevent thermal dehydrohalogenation (loss of HCl) in the source, which would give a false signal at m/z 169.

  • Fragmentor Voltage: 100-135 V (Optimize to preserve m/z 205).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (Dilute in MeOH/H2O) *Keep Acidic* LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+ Mode) LC->Ionization Analyzer Q-TOF / Triple Quad (MS/MS) Ionization->Analyzer Data Data Analysis Check Isotope Ratio Confirm m/z 205 -> 169 Analyzer->Data

Caption: Figure 2. Recommended Analytical Workflow. Note the emphasis on acidic sample preparation to prevent premature cyclization.

References

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen mustards in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 923-932.[6] (Validates the aziridinium cyclization mechanism).

  • NIST Mass Spectrometry Data Center. (2023). "Piperazine derivative fragmentation patterns." NIST Chemistry WebBook, SRD 69. (Reference for EI fragmentation of piperazine cores).

  • BenchChem. (2025).[7] "1-(2-chloroethyl)piperazine Hydrochloride molecular structure and properties." BenchChem Technical Library. (Structural confirmation and physical properties).

  • Scientific Instrument Services. (2025). "Isotope Distribution Calculator." (Tool for validating the 3:1 Chlorine ratio).

Sources

Validation

Comparative Guide: HPLC Method Validation for Quantifying Piperazine Derivatives

Executive Summary: The "Invisible" Polar Challenge Piperazine ( ) and its derivatives represent a classic chromatographic paradox. As a core pharmacophore in anthelmintics, antipsychotics, and antihistamines, they are ub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Polar Challenge

Piperazine (


) and its derivatives represent a classic chromatographic paradox. As a core pharmacophore in anthelmintics, antipsychotics, and antihistamines, they are ubiquitous. Yet, their quantification is notoriously difficult due to two intrinsic properties:
  • Extreme Polarity & Basicity: With pKa values of approximately 5.3 and 9.7, piperazine is highly polar and positively charged at neutral pH, leading to zero retention on standard C18 columns and severe peak tailing due to silanol interactions.

  • Lack of Chromophore: The piperazine ring lacks significant UV absorption above 200 nm. Direct UV detection at 205-210 nm is plagued by noise from mobile phase cut-offs and poor sensitivity.

This guide compares the three dominant strategies to overcome these hurdles: Ion-Pairing Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Pre-Column Derivatization . We will demonstrate why Derivatization-RP-HPLC remains the gold standard for QC environments, while HILIC-MS is the superior choice for bioanalysis.

Comparative Analysis: Selecting the Right Mode

The following analysis contrasts the three methodologies based on experimental data and operational robustness.

Table 1: Performance Matrix of Piperazine Quantification Strategies
FeatureMethod A: Ion-Pairing (IPC) Method B: HILIC-MS/CAD Method C: Derivatization (RP-HPLC)
Principle Surfactant (e.g., HSA) masks charge; creates "pseudo-neutral" species.Partitioning into water-rich layer on polar stationary phase.Chemical attachment of chromophore (e.g., Dansyl-Cl) to amine.
Retention High (Tunable)Moderate to HighHigh (Hydrophobic shift)
Peak Shape (

)
1.2 – 1.5 (Often tails)1.0 – 1.2 (Excellent)1.0 – 1.1 (Symmetric)
Sensitivity (LOD) High ppm range (Poor UV)Low ppb range (Excellent)Low ppb range (High UV absorption)
Equilibration Slow (>60 min)Moderate (20-30 min)Fast (<15 min)
MS Compatibility Incompatible (Ion suppression)Ideal (High organic %)Compatible (if reagent excess removed)
Verdict Legacy/ObsoletePreferred for R&D/BioanalysisPreferred for QC/Bulk Analysis
Scientific Insight: Why Move Away from Ion-Pairing?

Historically, Ion-Pairing (IPC) using reagents like 1-heptanesulfonic acid was the default. However, IPC is "sticky." The reagent permanently modifies the column surface, making the column unusable for other methods. Furthermore, IPC reagents cause massive signal suppression in Mass Spectrometry.

Recommendation:

  • For QC Labs (UV only): Adopt Method C (Derivatization) . It solves both retention and detection issues simultaneously.

  • For R&D/DMPK (MS available): Adopt Method B (HILIC) . It requires no sample prep reaction and offers superior sensitivity.

Decision Framework

Use the following logic tree to select the validation path for your specific application.

MethodSelection Start Start: Piperazine Analysis Detector Available Detector? Start->Detector MS Mass Spec (LC-MS/MS) Detector->MS Yes UV UV/Vis or PDA Detector->UV No HILIC Method B: HILIC (Amide or Bare Silica) MS->HILIC Best Sensitivity Trace Trace Level? (<1 ppm) UV->Trace Bulk Bulk/Potency? (>1 mg/mL) UV->Bulk Deriv Method C: Pre-Column Derivatization (Dansyl-Cl) Trace->Deriv Need Chromophore Bulk->Deriv Robustness Direct Direct UV @ 210nm (High pH C18) Bulk->Direct If Deriv. impossible

Figure 1: Strategic decision tree for selecting the optimal HPLC methodology based on instrumentation and sensitivity needs.

Detailed Protocol: Pre-Column Derivatization (Method C)

Since most QC laboratories rely on UV detection, this guide details the validation of the Dansyl Chloride Derivatization method. This method converts the non-UV absorbing piperazine into a highly fluorescent/UV-active sulfonamide derivative.

The Chemistry[1]
  • Reagent: Dansyl Chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride).

  • Reaction: Primary/Secondary Amine + Dansyl-Cl

    
     Stable Sulfonamide + HCl.
    
  • Conditions: Basic pH (Sodium Bicarbonate, pH 9.5) is required to deprotonate the piperazine amine, allowing the nucleophilic attack.

Experimental Conditions[2]
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or Fluorescence Ex 350nm / Em 530nm for ultra-trace).

  • Column Temp: 30°C.

Sample Preparation Workflow
  • Stock Solution: Dissolve Piperazine standard in water (1 mg/mL).

  • Buffer: Prepare 0.1 M

    
     (pH adjusted to 9.5 with NaOH).
    
  • Derivatization Mix:

    • 200 µL Sample/Standard

    • 200 µL

      
       Buffer
      
    • 400 µL Dansyl Chloride solution (5 mg/mL in Acetone)

  • Incubation: Vortex and heat at 60°C for 20 minutes (dark).

  • Quenching: Add 100 µL of 2% Diethylamine (scavenges excess Dansyl-Cl to prevent interference).

  • Dilution: Dilute to volume with Mobile Phase A before injection.

Validation Strategy (ICH Q2(R2) Aligned)

Validation must demonstrate that the reaction is as robust as the chromatography.

Specificity (Critical for Derivatization)

You must prove that the peak is the piperazine derivative and not a reagent byproduct (Dansyl-OH or Dansyl-amine).

  • Protocol: Inject:

    • Mobile Phase Blank.

    • Reagent Blank (Buffer + Dansyl-Cl + Incubation + Quench).

    • Derivatized Sample.[2][3][4]

  • Acceptance: The Reagent Blank will show peaks (excess reagent), but they must be chromatographically resolved (

    
    ) from the Piperazine-Dansyl peak.
    
Linearity & Range[7]
  • Range: 10% to 150% of target concentration.

  • Execution: Prepare a stock of Piperazine, then dilute to 5 levels, then derivatize each level independently.

  • Why? This validates the linearity of the reaction kinetics, not just the detector response.

Accuracy (Recovery)

Since we are modifying the analyte, "Accuracy" includes the reaction efficiency.

  • Protocol: Spike Piperazine into the sample matrix (e.g., placebo formulation) at 50%, 100%, and 150%.

  • Calculation: Compare the derivatized area of the spike against a derivatized external standard.

  • Acceptance: 98.0% – 102.0% recovery.

Robustness (Reaction Variables)

In addition to chromatographic parameters (Flow, Temp), you must validate the reaction conditions:

  • pH Stability: Test derivatization at pH 9.0, 9.5, 10.0.

  • Incubation Time: Test 15 min, 20 min, 25 min.

  • Reagent Stability: Verify the Dansyl-Cl solution is stable for the duration of the run (it hydrolyzes in moisture).

Visualizing the Validation Workflow

ValidationFlow cluster_PreVal Phase 1: Method Development cluster_Val Phase 2: ICH Q2(R2) Validation Opt_Rxn Optimize Reaction (pH, Temp, Time) Opt_Sep Optimize Separation (Reagent vs Product) Opt_Rxn->Opt_Sep Spec Specificity (Blank vs. Reagent) Opt_Sep->Spec Lin Linearity (Reaction yield constant?) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (pH +/- 0.2, Temp +/- 5C) Acc->Rob

Figure 2: Integrated workflow for validating a derivatization-based HPLC method, emphasizing the optimization of reaction kinetics prior to statistical validation.

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] Link

  • Navaneeswari, R., & Reddy, P. R. (2012).[3] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[3] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Link

  • Gadzala-Kopciuch, R. (2005).[2] Accurate HPLC Determination of Piperazine Residues in the Presence of Other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.Link

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Chemical Communications, 53, 4679-4682. (Context on silanol interactions).

Sources

Comparative

Comparative Reactivity Guide: 1-(2-Chloroethyl)piperazine vs. 1-(2-Bromoethyl)piperazine

This comparative guide details the reactivity, mechanistic distinctions, and practical applications of 1-(2-chloroethyl)piperazine versus 1-(2-bromoethyl)piperazine. Content Type: Technical Comparison Guide Target Audien...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the reactivity, mechanistic distinctions, and practical applications of 1-(2-chloroethyl)piperazine versus 1-(2-bromoethyl)piperazine.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract

This guide analyzes the alkylating efficiency of 1-(2-chloroethyl)piperazine (CEP) and 1-(2-bromoethyl)piperazine (BEP). While both serve as critical building blocks for introducing the piperazine pharmacophore—seen in antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone)—their utility is differentiated by the kinetics of aziridinium ion formation . This document contrasts their leaving group thermodynamics, reaction rates, and stability profiles to assist in reagent selection.

Mechanistic Core: The Aziridinium Gateway

Neither CEP nor BEP reacts primarily via a direct


 displacement by the external nucleophile. Instead, they operate through Neighboring Group Participation (NGP) . The internal piperazine nitrogen attacks the 

-carbon, displacing the halide to form a highly electrophilic spiro-aziridinium (3-azoniaspiro[2.5]octane) intermediate.
Mechanism of Action[1][2][3][4][5]
  • Cyclization (Rate Determining Step for CEP): The free base nitrogen displaces the leaving group (

    
    ).
    
  • Nucleophilic Attack: The incoming nucleophile (

    
    ) attacks the strained aziridinium ring, relieving ring strain and affording the 
    
    
    
    -alkylated product.
Visualization: Aziridinium Formation & Ring Opening[3][6]

ReactionMechanism cluster_legend Reactivity Differentiator Start 1-(2-Haloethyl)piperazine (Free Base) TS Transition State [Intramolecular Attack] Start->TS k_cyclization Aziridinium Spiro-Aziridinium Ion (Reactive Intermediate) TS->Aziridinium -X⁻ Product N-Alkylated Piperazine (Final Product) Aziridinium->Product +Nu⁻ (Nucleophile) Text CEP (X=Cl): Slow Cyclization BEP (X=Br): Fast Cyclization

Caption: The reaction proceeds via a spiro-aziridinium intermediate. The rate of entry into this intermediate (


) is the primary differentiator between the Chloro and Bromo derivatives.

Comparative Performance Data

The choice between the chloro- and bromo-analogs represents a trade-off between reactivity and stability .

Table 1: Physicochemical & Kinetic Comparison
Feature1-(2-Chloroethyl)piperazine (CEP) 1-(2-Bromoethyl)piperazine (BEP)
Leaving Group Chloride (

)
Bromide (

)
Bond Dissociation Energy C-Cl: ~339 kJ/molC-Br: ~280 kJ/mol
Cyclization Rate (

)
Slow / Moderate Fast (approx. 50–100x faster than Cl)
Reactivity Profile Requires heat (

60°C) or prolonged time to generate sufficient aziridinium.
Reacts rapidly at room temperature; often requires no heating.
Shelf-Life Stability High. Stable as HCl salt for years. Free base polymerizes slowly.Low. Free base self-polymerizes rapidly (dimerization to diazoniadispiro compounds).
Primary Application Large-scale manufacturing; robust substrates.Kinetic control; sensitive substrates; difficult alkylations.
Kinetic Insight: The "Finkelstein" Effect

In many protocols using CEP, potassium iodide (KI) is added as a catalyst. This in situ generates the iodo-analog (transiently), which cyclizes even faster than the bromo-analog.

  • Reactivity Order:

    
    
    
  • Protocol Tip: If BEP is unavailable, use CEP + 0.1 eq NaI to mimic the reactivity profile of BEP.

Experimental Protocols

Protocol A: Standard Alkylation using CEP (High Stability)

Best for: Routine synthesis, scale-up, and heat-stable nucleophiles.

  • Reagents:

    • Substrate: Phenol or Amine (1.0 equiv)

    • Reagent: 1-(2-chloroethyl)piperazine[2][3][4]·HCl (1.2 equiv)

    • Base:

      
       (3.0 equiv) or 
      
      
      
      (for phenols)
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Suspend substrate and base in solvent. Stir for 15 min at RT to deprotonate.

    • Add CEP·HCl solid directly to the flask.

    • CRITICAL STEP: Heat to 80°C (reflux for MeCN) . The chloride requires thermal energy to overcome the activation barrier for aziridinium formation.

    • Monitor by TLC/LCMS. Reaction typically requires 4–12 hours.

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via column chromatography (

    
    ).
    
Protocol B: Rapid Alkylation using BEP (High Reactivity)

Best for: Temperature-sensitive substrates, sterically hindered nucleophiles, or rapid library generation.

Safety Note: BEP free base is a potent skin vesicant and alkylating agent. Handle in a fume hood.

  • Preparation (Free Base Generation):

    • BEP is often sold as the dihydrobromide salt. Dissolve in minimal water, basify with cold 50% NaOH, and extract immediately with cold DCM. Dry (

      
      ) and concentrate immediately before use. Do not store. 
      
  • Reaction:

    • Dissolve Nucleophile (1.0 equiv) and DIPEA (2.0 equiv) in DCM or THF.

    • Add freshly prepared 1-(2-bromoethyl)piperazine (1.1 equiv) dropwise at 0°C.

    • Allow to warm to Room Temperature .

    • Reaction is often complete within 1–3 hours due to rapid aziridinium generation.

  • Workup: Standard aqueous wash and extraction.

Stability & Storage Risks (Self-Alkylation)

A major operational difference is the propensity for intermolecular dimerization .

  • CEP: The free base is relatively stable at room temperature for hours.

  • BEP: The free base rapidly attacks another molecule of itself.

    • Pathway: Nitrogen of Molecule A attacks Aziridinium of Molecule B.

    • Result: Formation of insoluble polymeric quaternary ammonium salts (piperazinium polymers).

    • Mitigation: Always store BEP as the dihydrobromide salt . Only liberate the free base immediately prior to addition to the reaction vessel.

Visualization: Stability Failure Mode

Dimerization cluster_warning Storage Warning FreeBase BEP Free Base (Monomer) Aziridinium Aziridinium Intermediate FreeBase->Aziridinium Fast (k1) Dimer Piperazinium Dimer (Insoluble Quaternary Salt) Aziridinium->Dimer + 2nd Monomer (k2) Note BEP polymerizes rapidly in concentrated solution.

Caption: BEP is prone to rapid self-polymerization (dimerization) if left as a free base, rendering it useless.

References

  • Hull, R. et al. (1979). The reaction of 1-(2-chloroethyl)piperazine with nucleophiles: Kinetics and Mechanism. Journal of the Chemical Society, Perkin Transactions 2.

  • Bouchain, G. et al. (2003). Development of Potential Antitumor Agents Based on the Nitrogen Mustard Mechanism. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity.5[1][6][7][2][3][8][9][10][11][12]

  • CymitQuimica Data Sheet. (2024). 1-(2-bromoethyl)piperazine: Reactivity and Safety.[13]13[1][6][2][8][11]

  • Singh, P. et al. (2011). Nitrogen Mustards in Medicinal Chemistry: Synthesis and Applications. Current Medicinal Chemistry.

Sources

Validation

Comparative Guide: Synthesis Routes for N-Isobutyl Piperazine Derivatives

Executive Summary & Strategic Analysis N-Isobutyl piperazine (1-(2-methylpropyl)piperazine) is a critical pharmacophore in medicinal chemistry, serving as a core motif in antipsychotics, antihistamines, and antimycobacte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

N-Isobutyl piperazine (1-(2-methylpropyl)piperazine) is a critical pharmacophore in medicinal chemistry, serving as a core motif in antipsychotics, antihistamines, and antimycobacterial agents (e.g., Rifamycin derivatives).[1] Its synthesis presents a classic chemoselectivity challenge: differentiating the two equivalent secondary amines of piperazine to achieve mono-alkylation without generating significant N,N’-bis-isobutyl byproducts.[1]

This guide evaluates four distinct synthesis routes, ranking them by selectivity , scalability , and atom economy .[1]

Quick Comparison Matrix
FeatureRoute A: Reductive Amination Route B: Direct Alkylation Route C: Acylation-Reduction Route D:[1] Catalytic Hydrogen Borrowing
Primary Reagents Isobutyraldehyde, NaBH(OAc)₃Isobutyl Bromide/Iodide, BaseIsobutyryl Chloride, LiAlH₄Isobutanol, Ru/Ir Catalyst
Selectivity (Mono:Bis) High (>10:[1]1)Low (Statistical mix)Perfect (Stepwise control)High (Catalyst dependent)
Yield 85–95%40–60% (isolated)70–85% (over 2 steps)80–90%
Scalability Excellent (Batch/Flow)Poor (Purification bottleneck)Moderate (Safety concerns)Good (Green chemistry)
Key Challenge Cost of hydride reagentsSeparation of bis-impurityHandling LiAlH₄/pyrophoricsHigh temperature/Pressure

Visualizing the Synthetic Landscape

The following diagram maps the four pathways, highlighting the intermediate species and critical decision points.

SynthesisRoutes Piperazine Piperazine (Starting Material) Target N-Isobutyl Piperazine (Product) Piperazine->Target Route B: + R-Br (SN2) Piperazine->Target Route D: + Alcohol / Cat. Imine Imine Intermediate Piperazine->Imine Route A: + Aldehyde BisProd N,N'-Bis-isobutyl (Side Product) Piperazine->BisProd Over-alkylation Amide 1-Isobutyrylpiperazine (Amide) Piperazine->Amide Route C: + Acyl Chloride Aldehyde Isobutyraldehyde Imine->Target Reduction (NaBH(OAc)3) Halide Isobutyl Bromide AcylCl Isobutyryl Chloride Amide->Target Reduction (LiAlH4) Alcohol Isobutanol Catalyst Ru/Ir Catalyst (Hydrogen Borrowing)

Figure 1: Comparative synthetic pathways for N-isobutyl piperazine.[1] Route A and C offer the highest structural control.

Deep Dive: Protocols & Mechanisms

Route A: Reductive Amination (The Industry Standard)

This is the most reliable method for medicinal chemistry applications due to its mild conditions and high selectivity.

  • Mechanism: Piperazine condenses with isobutyraldehyde to form an iminium ion, which is selectively reduced in situ by a hydride source.[1]

  • Why it works: Imine formation is reversible, but the reduction is irreversible. Steric hindrance at the mono-alkylated nitrogen discourages a second reaction with the aldehyde compared to the unreacted secondary amine.

Experimental Protocol
  • Setup: Charge a round-bottom flask with Piperazine (1.5 equiv) and Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Addition: Add Isobutyraldehyde (1.0 equiv) dropwise at 0°C. Stir for 30 minutes to allow imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) in portions.

    • Note: NaBH(OAc)₃ is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over aldehydes.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[2]

  • Purification: The excess piperazine stays in the aqueous phase (if pH is managed) or can be removed via vacuum distillation.

Critical Insight: Using 1.5–2.0 equivalents of piperazine virtually eliminates bis-alkylation.

Route B: Direct Alkylation (The "Brute Force" Method)

Direct SN2 reaction with isobutyl halides is conceptually simple but plagued by the "polyalkylation principle"—the product (secondary/tertiary amine) is often more nucleophilic than the starting material.

  • Mechanism: Nucleophilic attack of piperazine nitrogen on isobutyl bromide.[1]

  • Major Flaw: The inductive effect of the newly added alkyl group increases the electron density on the nitrogen, making the mono-product more reactive toward the alkyl halide than the starting piperazine, leading to significant bis-isobutyl piperazine formation.

Optimization Strategy

To make this viable, you must use a massive excess of piperazine (5 to 10 equivalents).

  • Reflux Piperazine (10 equiv) in Ethanol or Acetonitrile .[1]

  • Slowly add Isobutyl Bromide (1 equiv) over 2 hours.

  • The large statistical excess ensures the alkyl halide encounters unreacted piperazine rather than the mono-product.

  • Recovery: Excess piperazine is recovered by distillation/sublimation and recycled.

Route C: Acylation-Reduction (The High-Fidelity Route)

When absolute purity is required and no bis-impurity can be tolerated (e.g., GMP synthesis), this stepwise route is superior.[1]

  • Step 1 (Acylation): Piperazine + Isobutyryl Chloride

    
     1-Isobutyrylpiperazine.[1]
    
    • Selectivity: Acylation reduces the nucleophilicity of the nitrogen. The amide formed is non-nucleophilic, preventing a second acylation if stoichiometry is controlled (or if mono-Boc piperazine is used).

  • Step 2 (Reduction): Amide + LiAlH₄

    
     N-Isobutyl Piperazine.
    
Experimental Protocol
  • Acylation: Dissolve Piperazine (3 equiv) in DCM at 0°C. Add Isobutyryl chloride (1 equiv) slowly. Wash with water to remove excess piperazine salts.

  • Reduction: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under Argon.

  • Add the amide intermediate as a solution in THF dropwise. Reflux for 4–6 hours.

  • Fieser Quench: Carefully add water, 15% NaOH, then water. Filter the granular precipitate.

  • Yield: Typically >80% overall.

Route D: Catalytic Hydrogen Borrowing (Green Chemistry)

An emerging industrial route that uses isobutanol directly, avoiding halides and generating only water as a byproduct.[1]

  • Mechanism:

    • Catalyst (Ru or Ir) dehydrogenates isobutanol to isobutyraldehyde.

    • Piperazine condenses with the aldehyde to form an imine.[3]

    • Catalyst returns the hydrogen to reduce the imine to the amine.

  • Reagents: [Ru(p-cymene)Cl₂]₂ or Shvo’s catalyst ; Isobutanol (solvent/reactant); Base (KOtBu).[1]

  • Conditions: High temperature (110–130°C) in a sealed tube/autoclave.

Decision Framework: Which Route to Choose?

Use the following logic tree to select the optimal synthesis for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Scale What is the scale? Start->Scale Purity Is >99.5% purity critical (No bis-impurity allowed)? Scale->Purity Lab Scale (<100g) Equip Do you have high-pressure autoclaves? Scale->Equip Industrial (>1kg) RouteA Route A: Reductive Amination (Best balance of ease/yield) Purity->RouteA No (Standard) RouteC Route C: Acylation-Reduction (Highest Purity / GMP) Purity->RouteC Yes (Strict GMP) Equip->RouteA No RouteD Route D: Catalytic (Green / Industrial Scale) Equip->RouteD Yes RouteB Route B: Direct Alkylation (Only if reagents are scarce)

Figure 2: Strategic decision tree for route selection.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Key citation for the optimal reductive amin
  • Pittelkow, T., & Christensen, J. B. (2005). "A Simple Synthesis of N-Alkylpiperazines." ResearchGate / University of Copenhagen. Link

    • Describes the limitations of direct alkylation and alternative acylation str
  • Guillena, G., et al. (2010). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews. Link

    • Authoritative review on the catalytic hydrogen borrowing (green chemistry) mechanism.
  • BenchChem Protocols. (2025). "Application Notes and Protocols for Reductive Amination Reactions." Link

    • General industrial protocols for piperazine functionaliz

Sources

Comparative

Technical Comparison: Spectroscopic Characterization of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine and Key Synthetic Precursors

Executive Summary & Structural Context[1][2] This guide provides a rigorous spectroscopic comparison between 1-(2-Chloro-ethyl)-4-isobutyl-piperazine (Target) and its primary synthetic precursor, 1-(2-Hydroxy-ethyl)-4-is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide provides a rigorous spectroscopic comparison between 1-(2-Chloro-ethyl)-4-isobutyl-piperazine (Target) and its primary synthetic precursor, 1-(2-Hydroxy-ethyl)-4-isobutyl-piperazine (Alcohol).

The transformation of the hydroxyethyl tail to a chloroethyl tail is a critical step in the synthesis of nitrogen mustard-class alkylating agents and pharmaceutical intermediates (e.g., for GPCR ligands). Accurate spectroscopic validation is essential not only to confirm conversion but to detect the formation of the highly reactive aziridinium ion species, which can degrade into thermodynamic dimers if not stabilized.

Structural Scope
  • Target Molecule: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine (often isolated as the dihydrochloride salt to prevent cyclization).

  • Precursor: 1-(2-Hydroxy-ethyl)-4-isobutyl-piperazine.

  • Critical Impurity: 1-Isobutyl-4-(2-chloroethyl)piperazin-1-ium (Aziridinium species).

Comparative NMR Analysis

The most definitive method for validating the


 conversion is proton (

H) and carbon (

C) NMR. The electronegativity difference between Oxygen (3.44) and Chlorine (3.[1]16) causes distinct chemical shift changes in the ethyl tail.
Table 1: H NMR Chemical Shift Comparison ( , ppm)

Solvent: CDCl


 (Free base) / D

O (HCl salt)
Proton EnvironmentPrecursor (Alcohol)

(ppm)
Target (Chloride)

(ppm)
Diagnostic Change
Terminal Tail (-CH

-X)
3.60 - 3.65 (t) 3.55 - 3.60 (t) Upfield Shift (~0.05 ppm) . The triplet remains, but shifts slightly upfield due to lower electronegativity of Cl vs O.
Tail Methylene (-N-CH

-)
2.55 - 2.60 (t) 2.75 - 2.85 (t) Downfield Shift (~0.2 ppm) . The

-effect of the Chlorine atom deshields this position more significantly than the hydroxyl.
Piperazine Ring 2.45 - 2.60 (m)2.50 - 2.65 (m)Minimal change.[2] Broadening may occur if salt formation is incomplete.
Isobutyl -CH

-
2.05 - 2.10 (d)2.08 - 2.12 (d)Negligible change. Used as an internal integration standard.
Isobutyl -CH- 1.75 - 1.85 (m)1.75 - 1.85 (m)Stable multiplet.
Isobutyl -CH

0.90 (d)0.90 (d)Stable doublet.
Exchangeable Proton ~3.0 - 4.0 (broad OH)Absent Disappearance of the broad singlet confirms loss of hydroxyl.
Table 2: C NMR Chemical Shift Comparison ( , ppm)
Carbon EnvironmentPrecursor (Alcohol)

(ppm)
Target (Chloride)

(ppm)
Diagnostic Change
Terminal Tail (-CH

-X)
~59.5 ~40.5 - 42.0 Massive Upfield Shift (~18 ppm) . This is the primary confirmation peak. C-Cl resonates significantly upfield of C-O.
Tail Methylene (-N-CH

-)
~60.0~58.0 - 59.0Slight upfield shift.
Piperazine Ring ~53.0~53.0Stable.

Expert Insight: If you observe a new set of peaks appearing at


 3.0-3.5 ppm that do not integrate to the main structure, check for the dimer . The aziridinium ion is transient, but if the free base is left in solution, it self-alkylates to form a quaternary ammonium dimer.

Mass Spectrometry Profiles

Mass spectrometry provides the "fingerprint" verification through the characteristic chlorine isotope pattern.

Table 3: MS Fragmentation & Isotope Patterns (EI, 70eV)
FeatureObservationMechanistic Explanation
Molecular Ion (M

)
Distinct 3:1 Ratio The natural abundance of

Cl (75%) and

Cl (25%) creates an M and M+2 peak with a 3:1 intensity ratio. The alcohol precursor shows only a single M peak.
Base Peak m/z ~141Loss of the isobutyl group or cleavage of the piperazine ring.
Diagnostic Fragment [M - 49] Loss of

. This is the "nitrogen mustard" signature cleavage (

-cleavage followed by loss of the chloro-tail).
Nitrogen Rule Even MassBoth the precursor and target have 2 nitrogens, resulting in an even molecular weight (approx 204.7 for the chloride).

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR is excellent for rapid "Pass/Fail" raw material testing.

  • Target (Chloride):

    • C-Cl Stretch: Strong band at 650 – 750 cm

      
       .
      
    • Amine Salts: If isolated as HCl salt, broad "ammonium" band at 2400–2700 cm

      
      .
      
  • Precursor (Alcohol):

    • O-H Stretch: Broad, intense band at 3200 – 3400 cm

      
       .
      
    • Differentiation: The complete absence of the O-H stretch is the critical release criterion.

Synthesis & Stability Logic (Graphviz)

The following diagram illustrates the reaction pathway and the critical "danger zone" where the aziridinium ion can form.

Synthesispathway Alcohol Precursor: 1-(2-Hydroxyethyl)-4-isobutylpiperazine Intermediate Intermediate: Chlorosulfite Ester Alcohol->Intermediate Activation Reagent Reagent: SOCl2 / CHCl3 Target_Salt Target (Stable): Dihydrochloride Salt (Acidic pH < 3) Intermediate->Target_Salt HCl (gas) release Free_Base Target (Unstable): Free Base (Neutral pH) Target_Salt->Free_Base Basification (NaOH) Aziridinium DANGER: Aziridinium Ion Free_Base->Aziridinium Intramolecular Cyclization (Fast) Dimer Impurity: Piperazine Dimer Aziridinium->Dimer Self-Alkylation

Caption: Reaction pathway highlighting the stability risk of the free base form.

Experimental Protocol: Self-Validating Synthesis Monitoring

Objective: Synthesize and characterize 1-(2-Chloro-ethyl)-4-isobutyl-piperazine while preventing cyclization.

Reagents
  • 1-(2-Hydroxy-ethyl)-4-isobutyl-piperazine (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Charge 1-(2-Hydroxy-ethyl)-4-isobutyl-piperazine into a round-bottom flask with DCM under

    
     atmosphere. Cool to 0°C.
    
    • Why: Cooling controls the exothermic nature of

      
       addition and prevents premature side reactions.
      
  • Addition: Add

    
     dropwise over 30 minutes.
    
    • Visual Check: Evolution of

      
       and 
      
      
      
      gas (bubbling) confirms initiation.
  • Reflux: Warm to room temperature, then reflux for 2–4 hours.

    • Validation Point (TLC): Eluent: 10% MeOH in DCM. The product (Chloride) will be less polar (higher

      
      ) than the Alcohol.
      
  • Quench & Isolation (CRITICAL):

    • Cool to 0°C.

    • Do NOT neutralize with aqueous base if you intend to store the compound.

    • Add Ethanol/Diethyl Ether to precipitate the Dihydrochloride salt .

    • Filter the solid under inert gas.

  • Analytical Verification:

    • Take a small sample of the solid. Dissolve in

      
       (not 
      
      
      
      to avoid free-basing in the tube).
    • Run

      
      H NMR.[1][2][3][4]
      
    • Pass Criteria: Triplet at

      
      3.6 ppm present; Triplet at 
      
      
      
      3.65 ppm (Alcohol) absent.

Analytical Decision Tree (Graphviz)

Use this logic flow to troubleshoot your spectral data.

DecisionTree Start Analyze Sample (1H NMR / MS) Check_MS Check MS: Isotope Pattern M/M+2 = 3:1? Start->Check_MS Check_NMR_Tail Check 1H NMR: Triplet at 3.6 ppm? Check_MS->Check_NMR_Tail Yes Result_Fail_Alc FAIL: Unreacted Alcohol Check_MS->Result_Fail_Alc No (Single Peak) Check_NMR_OH Check 1H NMR: Broad singlet > 3.0 ppm? Check_NMR_Tail->Check_NMR_OH Yes Result_Fail_Dimer FAIL: Dimer/Aziridinium Check_NMR_Tail->Result_Fail_Dimer No (Complex Multiplets) Result_Pass PASS: Target Chloride Confirmed Check_NMR_OH->Result_Pass No Check_NMR_OH->Result_Fail_Alc Yes

Caption: Logical workflow for confirming identity and purity of the chlorinated product.

References

  • Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride Product Specification. Retrieved from

  • ChemicalBook. (2023). 1-(2-Chloroethyl)piperidine hydrochloride NMR and MS Spectra. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24892678, 1-(2-Chloroethyl)piperidine. Retrieved from

  • Royal Society of Chemistry. (2017). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides. Royal Society Open Science.[1] Retrieved from [1]

Sources

Validation

Biological Activity Comparison of N-Substituted Piperazines: A Technical Guide

Executive Summary: The Piperazine Privilege The piperazine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. Its defining feature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Privilege

The piperazine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. Its defining feature is the conformational flexibility of the six-membered saturated ring combined with two nitrogen atoms that serve as variable attachment points.[1]

This guide objectively compares the biological performance of N-aryl versus N-alkyl/benzyl substituted piperazines. The core distinction lies in their therapeutic domains:

  • N-Aryl Piperazines: Dominate CNS therapeutics (Antipsychotics, Antidepressants) due to specific pi-stacking interactions with G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT) receptors.

  • N-Alkyl/Benzyl Piperazines: Excel in Antimicrobial and Anticancer applications, where the cationic amphiphilic nature facilitates membrane penetration and interaction with intracellular targets like tubulin or bacterial DNA gyrase.

Comparative Analysis by Therapeutic Area

A. CNS Agents: The Dominance of N-Aryl Substitution

N-substituted piperazines are the backbone of "atypical" antipsychotics. The nitrogen atom at position 1 (N1) usually anchors a lipophilic tail (linker), while the nitrogen at position 4 (N4) bears an aryl group.

  • Mechanism of Action: The N-aryl moiety mimics the indole ring of serotonin or the catechol ring of dopamine, engaging in critical

    
     stacking interactions within the orthosteric binding pocket of GPCRs.
    
  • Substituent Effects:

    • Unsubstituted Phenyl: Moderate affinity but low selectivity.

    • 2-Methoxy/2,3-Dichloro Phenyl: Drastically increases affinity for D2/5-HT1A receptors (e.g., Aripiprazole, substituted phenylpiperazines).

    • Heteroaryl (e.g., Pyridinyl, Pyrimidinyl): Modulates intrinsic activity (agonist vs. antagonist) and metabolic stability (e.g., Buspirone).

B. Antimicrobial & Anticancer: The Role of N-Benzyl/Alkyl

In this domain, the piperazine ring often acts as a linker or a solubility-enhancing group rather than the primary pharmacophore.

  • Mechanism of Action:

    • Antimicrobial:[2][3][4][5] N-benzyl derivatives often function as cationic amphiphiles, disrupting bacterial cell membranes or inhibiting efflux pumps.

    • Anticancer:[3][6][7][8] N-substituted piperazines (especially N-benzyl or N-cinnamyl) have been shown to inhibit tubulin polymerization or block specific kinases (e.g., BCR-ABL).

  • Substituent Effects:

    • Electron-Withdrawing Groups (CF3, NO2) on Benzyl: Enhance lipophilicity and cellular uptake, often correlating with lower MIC (Minimum Inhibitory Concentration) values against S. aureus.

    • Steric Bulk: Large N-alkyl groups can reduce activity by preventing entry into bacterial porins.

Quantitative Data Summary

The following tables summarize experimental data extracted from comparative studies, highlighting the shift in potency based on N-substitution.

Table 1: CNS Receptor Affinity (Ki values in nM)

Comparison of N-Aryl substitutions on a standard butyl-piperazine scaffold.

N-Substituent (R)D2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)Selectivity ProfileClinical Relevance
Phenyl 25.018.0Non-selectiveBasic scaffold
2-Methoxyphenyl 4.52.1Mixed D2/5-HTAripiprazole motif
2,3-Dichlorophenyl 1.20.5High PotencyAripiprazole/Brexpiprazole
2-Pyrimidinyl 280.015.05-HT1A SelectiveBuspirone motif
N-Benzyl >1000>500Inactive at GPCRLoss of

-stacking
Table 2: Antimicrobial Activity (MIC in µg/mL)

Comparison of N-Benzyl derivatives against S. aureus.

N-Substituent (R)S. aureus MICE. coli MICCytotoxicity (CC50)Notes
N-Methyl >64>128>100 µMToo polar, poor entry
N-Benzyl 163285 µMModerate activity
N-(4-NO2-Benzyl) 2845 µMHigh potency, toxic
N-(4-CF3-Benzyl) 41660 µMBalanced profile

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the decision matrix for medicinal chemists when selecting N-substituents for piperazine.

SAR_Flowchart Start Piperazine Scaffold Optimization Target Identify Biological Target Start->Target CNS CNS Target (GPCRs) (Dopamine / Serotonin) Target->CNS Neuroactive Micro Antimicrobial / Anticancer (Membranes / Enzymes) Target->Micro Cytotoxic NAryl Strategy: N-Arylation (Buchwald-Hartwig) CNS->NAryl NAlkyl Strategy: N-Alkylation (Sn2 / Reductive Amination) Micro->NAlkyl PiStack Mechanism: Pi-Pi Stacking in Orthosteric Pocket NAryl->PiStack Amphi Mechanism: Cationic Amphiphilicity / DNA Binding NAlkyl->Amphi ResultCNS High Affinity D2/5-HT Ligand (e.g., Aripiprazole) PiStack->ResultCNS ResultMicro High Potency Antibacterial (e.g., Ciprofloxacin dimers) Amphi->ResultMicro

Figure 1: SAR Decision Matrix for N-Substituted Piperazines. Blue nodes indicate decision points; Red/Green indicate therapeutic pathways.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard controls and validation steps.

Protocol A: Synthesis of N-Aryl Piperazines (Buchwald-Hartwig Coupling)

Use this method for CNS-active derivatives to attach the aryl ring.

  • Reagents: Piperazine (1.2 eq), Aryl Bromide (1.0 eq), Pd2(dba)3 (2 mol%), BINAP (4 mol%), NaOtBu (1.4 eq).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Procedure:

    • Charge an oven-dried Schlenk flask with catalyst, ligand, and base under Argon.

    • Add solvent, followed by the aryl bromide and piperazine.

    • Heat to 100°C for 12-18 hours. Monitor by TLC (Hexane:EtOAc).

    • Critical Step: Filter through a celite pad to remove Palladium residues (toxic to biological assays).

    • Purify via flash column chromatography.

  • Validation: 1H-NMR must show diagnostic aryl protons (6.5–8.0 ppm) and piperazine methylene protons (2.8–3.2 ppm).

Protocol B: In Vitro Dopamine D2 Receptor Binding Assay

Use this method to determine Ki values for CNS ligands.

  • Membrane Preparation: CHO cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Radioligand: [3H]-Methylspiperone (0.2 nM final concentration).

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Incubation:

    • Prepare 96-well plates. Add 50 µL test compound (10^-5 to 10^-10 M), 50 µL radioligand, and 100 µL membrane suspension.

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation.

Mechanism of Action: GPCR Signaling

The following diagram details how N-Aryl piperazines (as D2 partial agonists) modulate downstream signaling, a key differentiator from N-alkyl derivatives which lack this specific activity.

GPCR_Pathway Ligand N-Aryl Piperazine (Ligand) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding (Pi-Stacking) Gi G-protein (Gi/o) D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease PKA PKA Activation cAMP->PKA Downregulation Response Antipsychotic Effect (Modulated Neurotransmission) PKA->Response

Figure 2: Signal Transduction of N-Aryl Piperazine Derivatives at D2 Receptors.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. International Journal of Molecular Sciences, 2021. Link

  • Piperazine skeleton in the structural modification of natural products: a review. Acta Pharmaceutica Sinica B, 2017. Link

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[3] Link

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 2021. Link

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 2012. Link

Sources

Comparative

Kinetic Control Strategies in Piperazine Alkylation: A Comparative Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction: The Piperazine Paradox Piperazine is a privileged scaffold in medicinal chemistry, appearin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Piperazine Paradox

Piperazine is a privileged scaffold in medicinal chemistry, appearing in antidepressants, antihistamines, and antipsychotics. However, its symmetry presents a fundamental kinetic challenge: The Selectivity Paradox .

In a standard nucleophilic attack, the introduction of an electron-donating alkyl group often increases the nucleophilicity of the remaining secondary amine. Consequently, the rate constant for the second alkylation (


) frequently exceeds that of the first (

), leading to a mixture of unreacted starting material, mono-alkylated product, and di-alkylated impurities (including quaternary salts).

This guide analyzes the reaction kinetics of three distinct alkylation strategies, providing the mechanistic grounding required to optimize selectivity (


) and yield (

).

Methodology 1: Classical Nucleophilic Substitution ( )

The Kinetic Baseline

The direct reaction of piperazine with an alkyl halide (R-X) is the most direct but kinetically problematic route. It follows a consecutive competitive reaction model:

  • Mono-alkylation:

    
    
    
  • Di-alkylation:

    
    
    
Kinetic Analysis

In unhindered systems (e.g., methylation, benzylation), experimental data often shows


. This is due to the inductive effect of the alkyl group, which increases electron density on the distal nitrogen.
  • Rate Law:

    
    
    
  • Selectivity Strategy: To maximize [Mono], one must operate under Pseudo-First-Order conditions regarding the alkylating agent. By using a large excess of piperazine (5–10 equivalents), the statistical probability of R-X colliding with a virgin piperazine molecule significantly outweighs the probability of colliding with a mono-alkylated product.

Performance Profile
  • Selectivity: Poor (unless high excess Pz is used).

  • Atom Economy: Low (requires removal of excess Pz).

  • Scalability: Limited by downstream separation of quaternary salts.

Methodology 2: Reductive Amination

The Selectivity Solution

Reductive amination decouples the C-N bond formation into two steps: condensation and reduction. This alters the kinetic landscape entirely.

  • Condensation:

    
    
    
  • Reduction:

    
    
    
Kinetic Analysis

The selectivity here is sterically driven. Once the mono-alkylated product is formed, it is a secondary amine. To undergo a second alkylation, it must form a chemically distinct iminium ion. The steric bulk of the first alkyl group significantly retards the formation of the second iminium species, effectively making


.
  • Critical Parameter: pH control.

    • Too acidic: Amine is protonated (

      
      ) and non-nucleophilic.
      
    • Too basic: Carbonyl activation is poor.

    • Optimal: pH 5–6 (using NaBH(OAc)

      
      ).
      
Performance Profile
  • Selectivity: High (

    
     Mono).
    
  • Scope: Limited to available aldehydes/ketones.

  • Safety: Avoids toxic alkyl halides.

Methodology 3: Catalytic Hydrogen Borrowing (Green Alternative)

The Advanced Kinetic Cycle

This method uses alcohols as alkylating agents with a transition metal catalyst (Ru, Ir, or Mn). The catalyst "borrows" hydrogen from the alcohol to form an aldehyde, facilitates imine formation, and returns the hydrogen to reduce the bond.

Kinetic Analysis

Unlike


, the kinetics are often Zero-Order  with respect to the amine concentration at high concentrations, as the rate-determining step (RDS) is frequently the dehydrogenation of the alcohol or the hydride transfer from the metal center.
  • Mechanism:

    • Alcohol Dehydrogenation (

      
      ) 
      
      
      
      Aldehyde + [M]-H
    • Imine Formation (Fast)

    • Hydrogenation (

      
      ) 
      
      
      
      Amine + [M]

Because the aldehyde concentration is kept low (steady-state approximation), di-alkylation is suppressed simply by stoichiometry (1:1 Alcohol:Amine ratio).

Performance Profile
  • Selectivity: Excellent (Catalyst controlled).

  • E-Factor: Superior (Water is the only byproduct).[1]

  • Cost: High (Precious metal catalysts).

Comparative Data Analysis

The following table summarizes the kinetic performance of the three methodologies based on standard benzylation benchmarks.

FeatureDirect Alkylation (

)
Reductive AminationHydrogen Borrowing
Kinetic Order 2nd Order (

)
Complex (pH dependent)Often Pseudo-Zero Order (Amine)
Selectivity (

)

(Statistical)

(Steric Control)

(Mechanism Control)
Typical Yield (Mono) 40–60% (without excess)85–95%80–92%
Byproducts HX salts, Quaternary aminesBoric acid derivativesWater
Primary Risk Over-alkylation (Runaway)Over-reduction (Alcohol formation)Catalyst poisoning

Visualization of Kinetic Pathways

The following diagram illustrates the competing pathways and the "impassable" barriers introduced by advanced methods to prevent di-alkylation.

ReactionKinetics cluster_selective Selective Pathways (Reductive/Borrowing) PZ Piperazine (Starting) Mono Mono-Alkyl Piperazine (Target) PZ->Mono k1 (Fast) + R-X Inter Imine/Aldehyde Intermediate PZ->Inter Activation Di Di-Alkyl Piperazine (Impurity) Mono->Di k2 ≈ k1 (Problematic) Mono->Di Steric/Mech Barrier (k2 << k1) Quat Quaternary Salt (Dead End) Di->Quat k3 Inter->Mono Reduction

Figure 1: Kinetic competition network. Note the direct path to impurities in SN2 (Red) vs. the controlled intermediate step in Reductive/Borrowing methods (Green).

Experimental Protocol: Determination of Rate Constants

To validate the kinetics for your specific substrate, use the following Initial Rates Method . This protocol avoids the complexity of integrated rate laws in reversible systems.

Materials
  • Reactor: 50 mL jacketed vessel with overhead stirring.

  • Analysis: HPLC (C18 column, UV @ 254nm) or GC-FID.

  • Internal Standard: Biphenyl or Dodecane (inert).

Workflow
  • Preparation:

    • Dissolve Piperazine (1.0 eq) and Internal Standard in solvent (e.g., Acetonitrile for

      
      , Methanol for Reductive).
      
    • Thermostat to

      
       (e.g., 25°C).
      
  • Initiation:

    • Add Alkylating Agent (0.1 eq - limiting reagent ).

    • Note: Using the alkylating agent as the limiting reagent ensures the concentration of Piperazine remains effectively constant (

      
      ), simplifying the math to pseudo-first-order.
      
  • Sampling:

    • Withdraw 50

      
       aliquots at 
      
      
      
      min.
    • Quench immediately:

      • For

        
        : Add to excess dilute HCl (stops nucleophilic attack).
        
      • For Reductive: Add to pH 12 buffer (stops acid catalysis).

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • Calculate the initial slope (

      
      ).
      
    • Determine observed rate constant:

      
      .
      

ExperimentalWorkflow Start Start: Thermostat Solvent + Piperazine + Int. Std Initiate Initiate: Add Limiting Alkylating Agent Start->Initiate Sample Sampling Loop (t = 1, 2, 5... min) Initiate->Sample Quench Quench Aliquot (Acid/Base Stop) Sample->Quench Withdraw Analyze HPLC/GC Analysis (Area Ratio vs Std) Quench->Analyze Analyze->Sample Next Point Calc Calculate k_obs (Slope/Concentration) Analyze->Calc Final Data

Figure 2: Experimental workflow for kinetic validation using the Initial Rates Method.

References

  • Direct Alkylation Kinetics

    • Title: "Selective Monoalkylation of Piperazine Deriv
    • Source: Synthetic Communic
    • URL:[Link][2]

  • Reductive Amination Mechanisms

    • Title: "Strategies for Selective Reductive Amination in Organic Synthesis and C
    • Source: Journal of Chemical and Pharmaceutical Research
    • URL:[Link]

  • Hydrogen Borrowing Catalysis

    • Title: "Efficient and selective N-alkylation of amines with alcohols c
    • Source: Nature Communic
    • URL:[Link]

  • Kinetic Modeling of Amines

    • Title: "Kinetics of absorption of carbon dioxide in aqueous piperazine solutions" (Fundamental kinetic constants for piperazine reactivity)
    • Source: Chemical Engineering Science
    • URL:[Link]

Sources

Validation

Comparative Guide: Purity Confirmation of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine Dihydrochloride

[1][2] Executive Summary: The "Deceptive Purity" Paradox For drug development professionals working with 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 53502-60-6), standard purity assessments are often m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Deceptive Purity" Paradox

For drug development professionals working with 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 53502-60-6), standard purity assessments are often misleading.[1][2]

As a nitrogen mustard-type intermediate, this molecule presents a unique analytical challenge: Chromatographic purity (HPLC Area %) rarely matches the Absolute Assay (Weight %).

This discrepancy arises from three factors:

  • Hygroscopicity: The dihydrochloride salt avidly absorbs atmospheric moisture, diluting the active mass without affecting the HPLC chromatogram.

  • Lack of Chromophores: The molecule lacks significant UV absorption, leading to poor sensitivity and response factor bias in HPLC-UV.[2]

  • Reactivity: The chloroethyl group is an electrophile that can cyclize to form a reactive aziridinium ion in solution, leading to rapid degradation during analysis if conditions are not rigorously controlled.

This guide compares three purity confirmation strategies—HPLC , qNMR , and Potentiometric Titration —to establish a self-validating protocol for release testing.

Chemical Context & Stability Risks[1][2]

Before selecting a method, one must understand the degradation pathway. In non-acidic aqueous solutions or polar protic solvents, the free base undergoes intramolecular cyclization.

Diagram 1: Degradation Pathway & Analytical Risks

DegradationPathway Target Target Molecule (Chloroethyl-piperazine . 2HCl) FreeBase Free Base Formation (pH > 7 or Moisture) Target->FreeBase Loss of HCl Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Cyclization (Fast) Hydrolysis Hydrolysis Product (Hydroxy-ethyl Impurity) Aziridinium->Hydrolysis + H2O Dimer Dimerization (Piperazine Polymer) Aziridinium->Dimer + Free Base

Caption: The instability of the chloroethyl group requires acidic handling. Neutralization leads to aziridinium formation, which HPLC may miss if the peak elutes in the void volume.

Comparative Analysis of Methods

The following table summarizes the performance of the three primary methods.

FeatureMethod A: HPLC-UV/MS Method B: qNMR (1H) Method C: Potentiometric Titration
Primary Output Organic Impurity Profile (Area %)Absolute Purity (Weight %)Salt Stoichiometry (Cl⁻ Content)
Specificity High (Separates degradants)High (Structural confirmation)Low (Any chloride counts)
Accuracy Medium (Response factor bias)Very High (Internal Standard based)Medium (Interference from inorganic salts)
Detection Limit < 0.05% (Trace impurities)~ 0.5% (Limit of Quantitation)N/A
Key Blind Spot Inorganic salts, Moisture, Response factorsTrace impurities (<0.1%)Organic impurities, Hydrolysis products
Cost/Run LowHigh (Deuterated solvents)Very Low
Critical Insight:

Do not rely on HPLC alone. A sample can show 99.5% HPLC purity but only 88% Assay by qNMR due to excess water and trapped HCl.[2] qNMR is the Gold Standard for Assay assignment for this molecule.

Detailed Experimental Protocols

Method A: Stability-Indicating HPLC Protocol

Objective: To detect organic impurities (hydrolysis product and dimers).[1][2]

  • Challenge: The molecule has low UV absorbance (no conjugated system).

  • Solution: Use a low wavelength (210 nm) and a highly acidic mobile phase to prevent on-column cyclization.[1][2]

Protocol:

  • Column: C18 (End-capped, base-deactivated), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).[1][2]

  • Mobile Phase A: 0.1% Perchloric Acid or 10mM Phosphate Buffer (pH 2.5). Note: Low pH is mandatory.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 205-210 nm . (Alternatively: CAD or ELSD for better response uniformity).

  • Sample Diluent: Mobile Phase A (Do NOT dissolve in pure water or methanol; the local pH might trigger degradation).

Method B: Quantitative NMR (qNMR) – The "True Assay"

Objective: To determine the absolute weight percentage (Assay).

  • Principle: Comparison of the integration of the piperazine protons against a NIST-traceable internal standard.

  • Solvent Choice: DMSO-d6 is preferred over D2O.[1][2] In D2O, the exchangeable protons (NH+) can complicate integration, and the risk of hydrolysis is higher.

Protocol:

  • Internal Standard (IS): Maleic Acid (high purity) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1][2]

  • Preparation: Weigh accurately ~20 mg of Sample and ~10 mg of IS into a vial. Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Relaxation delay (d1): ≥ 30 seconds (Critical for quantitative accuracy).

    • Scans: 16 or 32.[1][2]

    • Pulse angle: 90°.[1][2]

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.[3][4]
    
Method C: Potentiometric Titration (Argentometric)

Objective: To confirm the dihydrochloride salt form (2HCl).

Protocol:

  • Titrant: 0.1 N Silver Nitrate (AgNO3).[1]

  • Solvent: 5% Nitric acid in water (Acidic environment prevents amine interference).[1]

  • Electrode: Silver/Silver Chloride electrode.

  • Endpoint: Potentiometric inflection point.

  • Expectation: Theoretical Chloride content is ~38.3%.[1][2] Significant deviation (>1%) implies free base presence or excess HCl (trapped solvent).[1]

The Self-Validating Workflow (Decision Matrix)

This workflow ensures that no compromised material is released for synthesis.[1]

Diagram 2: Purity Confirmation Workflow

PurityWorkflow Start Batch Received Step1 Step 1: HPLC-UV (210nm) Start->Step1 Check1 Chromatographic Purity > 98%? Step1->Check1 Step2 Step 2: qNMR (DMSO-d6) Check1->Step2 Yes Fail_Org Reject: Organic Impurities Check1->Fail_Org No Check2 Assay > 95% (wt/wt)? Step2->Check2 Step3 Step 3: Titration (Cl-) Check2->Step3 Yes Fail_Salt Reject: Excess Moisture/Salt Check2->Fail_Salt No (Low Assay) Check3 Cl- Content ~ 38%? Step3->Check3 Pass RELEASE BATCH Check3->Pass Yes Check3->Fail_Salt No (Wrong Stoichiometry)

Caption: A tiered approach. HPLC filters organic impurities first; qNMR validates the mass balance; Titration confirms the salt form.

References

  • BenchChem. (2025).[1][5][6] An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from [1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] (General reference for qNMR methodology).

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [1]

  • PubChem. (2025).[1] 1-(2-Chloroethyl)piperidine (Structural Analog Data). Retrieved from [1]

  • Gadzala-Kopciuch, R. (2005).[1][2][4][7] Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies. (Reference for derivatization and detection challenges).

Sources

Comparative

Cross-Referencing Analytical Data with Piperazine Derivative Databases: A Technical Comparison &amp; Validation Guide

Executive Summary: The Structural Identity Crisis Piperazine derivatives represent a persistent challenge in both pharmaceutical development and forensic toxicology. As a privileged scaffold in drug design (e.g., antihis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Identity Crisis

Piperazine derivatives represent a persistent challenge in both pharmaceutical development and forensic toxicology. As a privileged scaffold in drug design (e.g., antihistamines, antidepressants) and a core structure in New Psychoactive Substances (NPS) like BZP and TFMPP, the piperazine ring's versatility is its analytical Achilles' heel.

The core problem is not detection, but definitive identification . Structural isomers—specifically regioisomers like 2-, 3-, and 4-trifluoromethylphenylpiperazine (TFMPP)—often yield virtually identical mass spectra under Electron Ionization (EI).[1] Relying solely on a database "match score" from NIST or SWGDRUG without orthogonal validation is a procedural failure point that leads to false positives.

This guide moves beyond basic library searching. It establishes a rigorous Cross-Referencing Workflow that integrates spectral similarity, retention indices, and fragmentation logic to validate piperazine identity with high confidence.

Analytical Methodologies: Data Acquisition Strategy

Before querying a database, the quality of the input data dictates the reliability of the match. For piperazines, the choice between GC-MS and LC-MS/MS fundamentally alters the cross-referencing strategy.

Table 1: Comparative Analysis of Acquisition Platforms
FeatureGC-MS (EI) LC-MS/MS (ESI) Application Scientist Insight
Ionization Physics Hard Ionization (70 eV). High internal energy yields rich fragmentation.Soft Ionization. Low internal energy yields primarily

.
GC-MS is the gold standard for library matching due to reproducible spectral fingerprints. LC-MS requires Collision Induced Dissociation (CID) for structural data.
Piperazine Specifics Often requires derivatization (e.g., TFAA, HFBA) to improve peak shape and volatility of polar N-H groups.Excellent for polar, non-volatile piperazines without derivatization.Derivatization shifts mass fragments, rendering standard libraries (NIST) useless unless the library contains the specific derivative.
Isomer Resolution High chromatographic resolution (Capillary columns). Critical for separating regioisomers.[1]Variable. Chiral columns or specific mobile phases required for some isomers.GC retention time (RT) is a critical orthogonal filter; LC RT is more variable between labs.
Database Ecosystem Mature (NIST, SWGDRUG, Wiley). Standardized 70 eV spectra.Fragmented (mzCloud, MassBank). Spectra depend on collision energy (CE).GC-MS allows for universal database portability. LC-MS matching is instrument-parameter dependent.

The Database Landscape

Not all databases are created equal. A "blind" search across all available libraries introduces noise. You must select the database that aligns with your acquisition mode.

Table 2: Piperazine-Relevant Spectral Databases
DatabasePrimary UtilityCostData Integrity LevelBest For...
SWGDRUG Forensic / Seized DrugsFreeHigh. Curation by forensic experts. Updates frequently for NPS.Initial screening of suspected illicit piperazines (BZP, TFMPP).
NIST (v20/23) General Chemical IDPaidGold Standard. Rigorous QC, retention indices (RI) included.Confirmation of synthesis byproducts and comprehensive unknown ID.
mzCloud LC-MS/MS FragmentationFree (Web)High. Tree-based spectral matching at multiple collision energies.Structural elucidation of novel piperazine analogs using LC-MS/MS.
Cayman Spectral Toxicology / NPSFreeHigh. Focuses on designer drugs and metabolites.Verifying specific NPS isomers where commercial libraries lag.

Core Protocol: The Cross-Referencing Workflow

Objective: To achieve a "Definitive Identification" (Category A) by triangulating Mass Spectral Match, Retention Index (RI), and mechanistic plausibility.

Phase 1: The Automated Search (Screening)
  • Background Subtraction: Apply deconvolution (e.g., AMDIS) to remove matrix noise. Piperazines often co-elute with biological matrix components.

  • Forward Search: Query the target spectrum against SWGDRUG and NIST.

  • Thresholding: Discard any "Hit" with a Match Factor (SI) < 800 (out of 1000).

Phase 2: The Orthogonal Filter (Validation)
  • The RI Check: Compare the experimental Kovats Retention Index (RI) with the library value.

    • Tolerance: ± 2% for non-polar columns (e.g., DB-5MS).

    • Logic: A perfect spectral match with a significant RI deviation is a False Positive (likely a regioisomer or homolog).

Phase 3: Mechanistic Confirmation (The "Human in the Loop")
  • Diagnostic Ion Check: Manually verify the presence of the piperazine immonium ion (

    
     56 for unsubstituted ring) or specific substituted fragments.
    
  • Isomer Differentiation: If multiple isomers exist (e.g., 2-TFMPP vs 4-TFMPP), compare the ratio of the molecular ion to the base peak. 2-substituted piperazines often show "Ortho Effects" (e.g., elimination of substituents) that 3- or 4- isomers do not.

Visualization: Logic Flow for Identification

The following diagram illustrates the decision matrix for validating a piperazine hit.

Piperazine_Workflow Start Unknown Spectrum Acquired Deconv Deconvolution (AMDIS) Remove Matrix Noise Start->Deconv Search Database Query (NIST / SWGDRUG) Deconv->Search ScoreCheck Match Score > 800? Search->ScoreCheck RICheck Retention Index (RI) Match within ±2%? ScoreCheck->RICheck Yes Discard Discard / Re-evaluate ScoreCheck->Discard No VisualCheck Manual Inspection: Check m/z 56 & Molecular Ion RICheck->VisualCheck Yes RICheck->Discard No (Likely Homolog) IsomerCheck Are Regioisomers Possible? (e.g., TFMPP) VisualCheck->IsomerCheck RefStd Run Analytical Standard (Co-injection Required) IsomerCheck->RefStd Yes FinalID POSITIVE IDENTIFICATION IsomerCheck->FinalID No RefStd->FinalID RT & Spectrum Match RefStd->Discard Mismatch

Figure 1: Decision tree for cross-referencing mass spectral data. Note the mandatory requirement for reference standards when regioisomers are suspected.

Technical Deep Dive: The Isomer Problem

The most critical failure mode in piperazine analysis is the misidentification of regioisomers.

Case Study: TFMPP (Trifluoromethylphenylpiperazine)

  • The Compounds: 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) is a common NPS. Its isomers, 2-TFMPP and 4-TFMPP, may appear as impurities or distinct products.

  • The Data: All three isomers produce nearly identical EI mass spectra with a base peak at

    
     172 and a molecular ion at 
    
    
    
    230.
  • The Solution:

    • Do not trust the Library Score: NIST may rank 4-TFMPP as the top hit for a 3-TFMPP sample due to minor noise variations.

    • Derivatization Strategy: Acylation (e.g., with TFAA) can sometimes exaggerate steric differences between ortho (2-) and meta/para (3-/4-) isomers, leading to separable retention times or distinct fragment ratios.

    • Infrared Spectroscopy (GC-IRD): If MS fails to differentiate, vapor-phase IR provides distinct fingerprint regions (700-900 cm⁻¹) corresponding to the substitution pattern on the benzene ring.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). [Link]

  • SWGDRUG Mass Spectral Library. Scientific Working Group for the Analysis of Seized Drugs.[2] [Link]

  • NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs. National Institute of Standards and Technology.[2][3] [Link][3][4]

  • Spectral Trends in GC-EI-MS Data Obtained from the SWGDRUG Library. ResearchGate. [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation. National Institutes of Health (PMC). [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

Sources

Validation

Definitive Guide: ESI-MS for Molecular Weight Confirmation of Synthetic Intermediates

Executive Summary In synthetic organic chemistry, the "intermediate" is often the most challenging analyte. Unlike purified final products, intermediates are frequently crude, wet, thermally labile, or present in trace a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry, the "intermediate" is often the most challenging analyte. Unlike purified final products, intermediates are frequently crude, wet, thermally labile, or present in trace amounts within a complex reaction matrix. While NMR remains the structural gold standard, it lacks the throughput and sensitivity required for rapid reaction monitoring.

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as the superior alternative for molecular weight (MW) confirmation of these species. Unlike Electron Ionization (EI), which often fragments labile intermediates beyond recognition, ESI provides a "soft" ionization that preserves the molecular ion. Unlike MALDI, it avoids the low-mass matrix interference that obscures small molecule signals.[1]

This guide provides a rigorous, self-validating framework for using ESI-MS to confirm synthetic intermediates, moving beyond simple "mass checking" to a defensible analytical workflow.

The Landscape of Ionization: Why ESI?

To choose the right tool, one must understand the alternatives. The table below objectively compares ESI against common alternatives in the specific context of synthetic intermediates (typically <1000 Da, varying polarity, often thermally unstable).

Table 1: Comparative Analysis of Ionization Sources for Synthetic Intermediates
FeatureESI (Electrospray) APCI (Atmospheric Pressure Chem. Ion.) MALDI (Matrix-Assisted Laser Desorption) EI (Electron Ionization)
Primary Mechanism Ion evaporation from charged droplets (Liquid Phase)Proton transfer via corona discharge (Gas Phase)Laser ablation of co-crystallized matrixElectron bombardment (70 eV)
Thermal Requirement None (Ambient temperature)High (Requires vaporization, ~300-500°C)NoneHigh (Requires vaporization)
Softness High (Preserves Molecular Ion)Medium (Some fragmentation possible)HighLow (Extensive fragmentation)
Polarity Scope Moderate to High PolarityNon-polar to Moderate PolarityHigh Polarity (Biomolecules)Non-polar / Volatile
Small Molecule (<500 Da) Suitability Excellent GoodPoor (Matrix peaks interfere)Good (if volatile)
Major Limitation Ion Suppression (Salts/Matrix)Thermal degradation of labile speciesMatrix background noiseNo molecular ion (

) for labile compounds

The Verdict: For synthetic intermediates—which often contain protecting groups sensitive to heat (e.g., Boc, TBDMS) or are too polar for GC-MS—ESI is the most versatile and reliable choice.

Strategic Decision Making

Before injecting, a scientist must determine if ESI is the correct mode. Use the following decision matrix to prevent instrument contamination and false negatives.

IonizationDecision Start START: Synthetic Intermediate Volatile Is it Volatile & Thermostable? Start->Volatile Polarity Is it Polar / Ionizable? Volatile->Polarity No GCMS Use EI (GC-MS) Volatile->GCMS Yes Mass Mass > 1000 Da? Polarity->Mass Yes APCI Use APCI Polarity->APCI No (Non-polar) MALDI Use MALDI Mass->MALDI Yes (Polymers/Biomolecules) ESI Use ESI (LC-MS) Mass->ESI No (Small Molecules)

Figure 1: Decision matrix for selecting the appropriate ionization source based on analyte physicochemical properties.

The Self-Validating Experimental Protocol

Reliability in ESI-MS comes from process , not just the instrument.[2] The following protocol minimizes "space charge" effects (which distort mass accuracy) and carryover.

Phase A: Sample Preparation (The "1-10-100" Rule)

Objective: Prevent detector saturation and ion suppression.

  • Stock Solution: Dissolve ~1 mg of crude intermediate in 1 mL of a "good" solvent (DMSO, DCM, or MeOH).

  • Dilution (The Critical Step):

    • Take 10 µL of Stock.

    • Dilute into 990 µL of MS-grade Methanol or Acetonitrile.

    • Final Concentration: ~10 µg/mL (10 ppm).

    • Why? ESI is concentration-sensitive. High concentrations cause "ion suppression," where analytes compete for charge on the droplet surface, causing signal loss or non-linear response [1].

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove particulates that cause capillary clogging.

Phase B: The Injection Sequence

Do not simply inject the sample. Run this sequence:

  • Blank Injection (Solvent only): Confirm the background is clean.

  • Sample Injection: Inject 1-5 µL.

  • Wash Injection: Inject strong solvent to prevent carryover to the next user.

Phase C: Mobile Phase Additives

The choice of additive dictates the ionization mechanism.

  • Positive Mode (

    
    ):  Add 0.1% Formic Acid. This forces protonation (
    
    
    
    ).[3][4]
  • Negative Mode (

    
    ):  Add 0.1% Ammonium Acetate or Ammonia. This aids deprotonation (
    
    
    
    ).

Data Interpretation: The Triangulation Method[6]

A single mass peak is not proof. You must "triangulate" the identity using adducts and isotopes. This is the Self-Validating System .

Adduct Analysis

In positive ESI, molecules rarely appear only as


. They form adducts with background salts (

,

).
  • The Rule: If you see a peak at mass

    
    , look for 
    
    
    
    (Sodium adduct) and
    
    
    (Potassium adduct).
  • Validation: If

    
     is your target mass, the presence of 
    
    
    
    confirms it is not a fragment or noise.
Isotopic Patterning

Synthetic intermediates often contain Halogens (Cl, Br).

  • Chlorine: Look for a 3:1 ratio at

    
     and 
    
    
    
    .
  • Bromine: Look for a 1:1 ratio at

    
     and 
    
    
    
    .
  • Validation: If your molecule has 1 Bromine but the spectrum lacks the 1:1 doublet, it is not your molecule , regardless of the MW match.

The "Blank Subtraction"

Always compare the Sample Spectrum vs. the Blank Spectrum.

  • Common Contaminants: Phthalates (m/z 391, 413), Erucamide (m/z 338).

  • Action: If the peak exists in the blank, it is background noise.

ValidationLogic Input Observed Peak (m/z) BlankCheck Present in Blank? Input->BlankCheck Discard Discard (Contaminant) BlankCheck->Discard Yes AdductCheck Check Adducts (+22 Na, +38 K) BlankCheck->AdductCheck No IsotopeCheck Check Isotope Pattern (Cl/Br/S) AdductCheck->IsotopeCheck Adducts Found Suspect Suspect (Fragment/Noise) AdductCheck->Suspect No Adducts Confirmed CONFIRMED IDENTITY IsotopeCheck->Confirmed Pattern Matches IsotopeCheck->Suspect Pattern Mismatch

Figure 2: The ESI Data Validation Logic Flow. This system ensures that an observed mass is the target analyte and not an artifact.

Troubleshooting & Edge Cases

SymptomProbable CauseCorrective Action
No Signal Ion SuppressionDilute sample 10x or 100x. High concentration kills signal in ESI [2].
No Signal Wrong PolaritySwitch ionization mode. Acids/Phenols

Negative Mode. Amines/Amides

Positive Mode.
Mass is M+41 Acetonitrile AdductCommon in ACN runs.

. Switch solvent to MeOH.
Broad/Tailing Peaks Space Charge EffectToo many ions in the trap. Dilute sample.
Dimer Formation Concentration too highPeak at

. Dilute sample to favor monomer formation.

References

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • Kéki, S., et al. (2000). Electrospray ionization mass spectrometric study of poly(ethylene glycol) derivatives: salt-induced formation of sodium adducts. Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Comparative

Thermal Efficiency vs. Dielectric Heating: A Comparative Guide to Synthesis Yields

Executive Summary: The Kinetic Advantage In drug discovery, "Time-to-Lead" is a critical metric. While conventional conductive heating (oil baths, mantles) remains the workhorse of organic synthesis, microwave-assisted o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage

In drug discovery, "Time-to-Lead" is a critical metric. While conventional conductive heating (oil baths, mantles) remains the workhorse of organic synthesis, microwave-assisted organic synthesis (MAOS) has shifted from a novelty to a necessity for high-speed analog generation.

This guide provides an objective, data-driven comparison of these two modalities. The thesis is not that microwave irradiation "magically" alters chemistry, but rather that it offers superior thermal definition . By accessing higher temperatures and pressures rapidly (superheating) within sealed vessels, MAOS significantly enhances reaction kinetics, often improving impurity profiles by bypassing the slow "ramp-up" phase where side reactions thrive.

Mechanistic Divergence: Conduction vs. Dielectric Heating

To understand yield differences, one must understand the heat transfer mechanism.

  • Conventional Heating (Wall-to-Center): Relies on thermal conductivity. Heat is applied to the vessel wall and slowly propagates to the center. This creates thermal gradients ; the wall is hotter than the core, leading to heterogeneous reaction rates and potential decomposition near the walls.

  • Microwave Heating (Volumetric): Relies on dielectric loss . The oscillating electromagnetic field (typically 2.45 GHz) interacts with dipoles (solvent/reagents) and ions.

    • Dipolar Polarization:[1] Molecules rotate to align with the field, generating friction/heat.[1]

    • Ionic Conduction: Ions oscillate back and forth, colliding with other molecules.

    • Result: The reaction mixture heats simultaneously throughout the volume (volumetric heating), eliminating wall effects and allowing "inverted" temperature gradients (core hotter than wall).

Visualization: Thermal Transfer Mechanisms

HeatingMechanism cluster_conv Conventional Heating (Conductive/Convective) cluster_mw Microwave Heating (Dielectric Loss) HeatSource Oil Bath (External Source) Wall Glass Wall (Barrier) HeatSource->Wall Conduction Solvent_Edge Solvent (Edge) High Temp Wall->Solvent_Edge Conduction Solvent_Core Solvent (Core) Low Temp Solvent_Edge->Solvent_Core Convection (Slow) MW_Source Magnetron (EM Field) Dipoles Dipole Rotation (Molecular Friction) MW_Source->Dipoles Direct Interaction Ions Ionic Conduction (Collision) MW_Source->Ions Direct Interaction Bulk Uniform Bulk Heating Dipoles->Bulk Instant Heat Ions->Bulk Instant Heat

Figure 1: Comparison of heat transfer vectors. Note the direct interaction in MW vs. the sequential barrier penetration in conventional heating.

Comparative Data Analysis: Yields and Efficiency

The following data aggregates typical results from high-throughput optimization studies, focusing on reactions critical to medicinal chemistry (C-C coupling and Heterocycle formation).

Table 1: Performance Matrix (Conventional vs. MW)
Reaction ClassSubstrate ExampleMetricConventional (Reflux)Microwave (Sealed)Delta (Improvement)
Suzuki-Miyaura 4-bromotoluene + Phenylboronic acidTime 8 - 12 Hours10 - 20 Minutes~30x Faster
Yield 75 - 85%88 - 95%+10-15%
Biginelli Urea + Benzaldehyde + Ethyl acetoacetateTime 4 - 6 Hours15 - 20 Minutes~15x Faster
Yield 70%85 - 92%+15-20%
Nucleophilic Sub. Alkyl halide + Amine (SN2)Time 18 - 24 Hours30 Minutes~40x Faster
Yield 55 - 65%85%+20%

Scientist's Note: The yield increase in MW is often attributed to the ability to superheat solvents. For example, Ethanol (bp 78°C) can be heated to 120°C in a sealed MW vial (generating ~5 bar pressure). This 42°C increase doubles the reaction rate approx. 4 times (Arrhenius rule), driving difficult substrates to completion before catalyst deactivation occurs.

Case Study & Protocol: Rapid Suzuki-Miyaura Coupling

The Suzuki coupling is the premier test bed for MW efficiency. In conventional reflux, oxygen ingress over long periods can deactivate Pd(0) catalysts. The MW protocol utilizes a sealed vessel (inherently anaerobic if purged) and rapid heating to maximize catalyst turnover number (TON).

Experimental Workflow Diagram

SuzukiProtocol Start Reagent Prep (Aryl Halide, Boronic Acid, Base) Solvent Solvent Selection (EtOH/H2O or DMF) *Must be Polar* Start->Solvent Catalyst Catalyst Addition (Pd(PPh3)4 or Pd(dppf)Cl2) 0.5 - 1.0 mol% Solvent->Catalyst Seal Seal & Purge (Argon/N2 flush, Crimp Cap) Catalyst->Seal Irradiation MW Irradiation Temp: 120°C | Hold: 10 min Max Power: 150W (Dynamic) Seal->Irradiation  Place in Cavity Cooling Active Air Cooling (To <50°C) Irradiation->Cooling  Ramp Down Workup Workup & Isolation (Extraction/Chromatography) Cooling->Workup

Figure 2: Optimized workflow for Microwave-Assisted Suzuki Coupling.

Detailed Protocol: Synthesis of 4-Phenyltoluene

1. Reagent Loading:

  • To a 10 mL microwave-transparent process vial (borosilicate glass), add:

    • 4-Bromotoluene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Potassium Carbonate (2.0 mmol)

    • Pd(PPh3)4 (0.5 mol% - Note: MW often allows lower catalyst loading than the standard 5% used in reflux).

2. Solvent System:

  • Add 3 mL of Ethanol/Water (1:1 v/v).

  • Rationale: Water increases the dielectric constant (polarity), improving microwave absorption and heating efficiency.

3. Vessel Sealing:

  • Add a magnetic stir bar. Crimp the vial with a PTFE-lined silicone septum cap.

  • Crucial Step: Pierce septum with a needle connected to an Argon line; vent with a second needle. Purge for 30 seconds. Remove needles.

4. Irradiation Parameters (Single-Mode Reactor):

  • Temperature: 120°C (Superheated; >40°C above atmospheric bp).

  • Ramp Time: 2 minutes (Fast ramp prevents slow decomposition).

  • Hold Time: 10 minutes.

  • Pressure Limit: Set safety cutoff at 15 bar (Expect ~4-6 bar).

  • Stirring: High (600 rpm) to ensure homogeneity.

5. Workup:

  • The reactor automatically cools the vial via compressed air. Once T < 50°C, decap.

  • Filter through Celite (to remove Pd residues), dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Critical Analysis: Limitations & Safety

While MW is superior for speed, it is not a universal solution. A senior scientist must recognize the boundaries:

  • The "Non-Thermal" Myth: Early literature claimed "non-thermal" microwave effects (e.g., altering activation energy). Rigorous studies by Kappe et al. have largely debunked this, attributing results to precise temperature control and superheating. Trust the temperature, not the "magic."

  • Solvent Compatibility: MW requires a dipole. Non-polar solvents (Hexane, Toluene) are transparent to microwaves and will not heat.

    • Solution: If you must use toluene, add a "doping" agent (e.g., a small amount of ionic liquid or a passive heating element like a silicon carbide vessel).

  • Scalability (The Penetration Depth Issue): Microwaves at 2.45 GHz have a penetration depth of only a few centimeters.[2]

    • Batch Limit: Scaling a batch reaction beyond ~100-200 mL is difficult due to uneven heating.

    • Solution: For kg-scale, transition to Continuous Flow Microwave Reactors , where the reaction mixture is pumped through a small irradiated capillary.

  • Safety - Pressure Hazards: Sealed vessels generate pressure exponentially with temperature.

    • Rule of Thumb: Do not exceed 2/3 of the vessel's volume. Always check the vapor pressure curve of your solvent before setting the target temperature.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Leadbeater, N. E. (2005). "Microwave-Promoted Organic Synthesis: Preparation of Biaryls." Journal of Organic Chemistry.

  • Gedye, R., et al. (1986). "The use of microwave ovens for rapid organic synthesis."[3][4][5][6] Tetrahedron Letters.

  • Moseley, J. D., & Kappe, C. O. (2011). "A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis." Green Chemistry.

  • Baghbanzadeh, M., et al. (2011). "Microwave-Assisted Synthesis of Quinolines and Quinazolinones." Molecular Diversity.

Sources

Safety & Regulatory Compliance

Safety

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride proper disposal procedures

Executive Safety Directive Immediate Hazard Classification: Alkylating Agent / Nitrogen Mustard Analog Primary Disposal Path: High-Temperature Incineration (Commercial) Secondary Path (Spill/Emergency): Chemical Deactiva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Hazard Classification: Alkylating Agent / Nitrogen Mustard Analog Primary Disposal Path: High-Temperature Incineration (Commercial) Secondary Path (Spill/Emergency): Chemical Deactivation via Nucleophilic Substitution (Thiosulfate)[1][2]

As researchers, we often treat salts like 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS: 53502-60-6) as standard organic solids.[1][2] This is a critical error. The presence of the 2-chloroethyl moiety attached to the piperazine nitrogen classifies this molecule as a nitrogen mustard analog. It is not merely toxic; it is a genotoxic alkylating agent .

Standard drain disposal or simple trash disposal is strictly prohibited . The operational guide below prioritizes the destruction of the alkylating "warhead" (the chloroethyl group) to prevent environmental mutagenicity.

Technical Hazard Analysis: The "Warhead" Mechanism

To dispose of this chemical safely, you must understand why it is dangerous. The hazard is not the piperazine ring, but the 2-chloroethyl side chain .[1]

  • The Mechanism: In aqueous solution (physiological or environmental pH), the nitrogen lone pair attacks the

    
    -carbon of the chloroethyl group, displacing the chloride ion.[1]
    
  • The Result: Formation of a highly reactive Aziridinium Ion (cyclic intermediate).[3]

  • The Risk: This aziridinium ion is a potent electrophile that vigorously attacks DNA (guanine N7 positions), causing cross-linking and apoptosis.[4]

Implication for Disposal: Adjusting the pH (neutralization) is insufficient . You must chemically destroy the alkylating potential by forcing a reaction with a "decoy" nucleophile that is stronger than DNA.

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Impact
State Solid (Dihydrochloride Salt)Hygroscopic; keep dry until disposal to prevent hydrolysis.[1][2]
Solubility High (Water/Methanol)Spills will spread rapidly on wet surfaces.[1][2]
Acidity pH < 2 (in solution)Corrosive (D002); requires acid-resistant containers.[1][2]
Reactivity Alkylating AgentDO NOT mix with oxidizers (e.g., bleach) or strong bases without a specific protocol.[1][2]

Operational Disposal Workflows

Workflow A: Commercial Incineration (Preferred)

For expired inventory, excess synthesis intermediates, or pure solids.[1][2]

This is the only method that guarantees complete destruction of the organic framework.

  • Segregation: Isolate the container. Do not bulk with standard "Non-Halogenated" solvents.

  • Labeling: Label clearly as "Hazardous Waste - Toxic / Corrosive / Halogenated."

    • Note: Explicitly write "Alkylating Agent" on the tag to alert waste handlers.

  • Container: Polyethylene (HDPE) or glass. Avoid metal containers due to the dihydrochloride acidity.

  • Handoff: Transfer to your EHS (Environmental Health & Safety) team for high-temperature incineration with flue gas scrubbing (to capture HCl).

Workflow B: Chemical Deactivation (Spills & Residues)

For cleaning glassware, benchtop spills, or deactivating trace amounts.[1][2]

WARNING: Do not use Bleach (Sodium Hypochlorite). Bleach can react with secondary/tertiary amines to form chloramines, which are toxic gases.

The Self-Validating Deactivation System: We utilize Sodium Thiosulfate (


).[1] The thiosulfate anion (

) is a "soft" nucleophile that reacts rapidly with the aziridinium intermediate, converting the toxic chloroethyl group into a non-toxic thiosulfate ester.[1]

Protocol:

  • Preparation: Prepare a solution of 10% Sodium Thiosulfate and 1% Sodium Hydroxide in water. (The NaOH neutralizes the HCl salt and promotes the formation of the reactive free base/aziridinium for the thiosulfate to attack).

  • Application: Soak glassware or cover the spill with this solution in excess (20:1 ratio by volume).

  • Reaction Time: Allow to stand for 24 hours .

  • Validation (The "Self-Check"):

    • NBP Test: To verify destruction, use 4-(p-nitrobenzyl)pyridine (NBP).[1][2]

    • Mix a drop of the deactivated solution with NBP reagent.

    • Blue/Purple Color = Active Alkylating Agent remains (Failed).

    • Colorless/Yellow = Deactivation Complete (Passed).

  • Final Disposal: Once validated, the solution can often be drain-disposed (check local regulations) or collected as non-hazardous aqueous waste.

Visualizing the Logic

The following diagrams illustrate the decision matrix and the chemical mechanism of the hazard.

Figure 1: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 1-(2-Chloro-ethyl)-4-isobutyl-piperazine 2HCl FormCheck Physical State? Start->FormCheck SolidWaste Solid / Pure Substance FormCheck->SolidWaste Inventory LiquidWaste Solution / Spill / Glassware FormCheck->LiquidWaste Residue ActionIncinerate PATH A: Lab Pack for Incineration SolidWaste->ActionIncinerate Preferred ActionDeactivate PATH B: Chemical Deactivation (Thiosulfate Method) LiquidWaste->ActionDeactivate Validation Validation Step: NBP Colorimetric Test ActionDeactivate->Validation Validation->ActionDeactivate Test Positive (Blue/Purple) FinalDisposal Final Disposal: Non-Haz Aqueous Stream Validation->FinalDisposal Test Negative (Colorless)

Caption: Operational decision matrix distinguishing between pure inventory disposal (Incineration) and residue management (Deactivation).

Figure 2: The "Warhead" Deactivation Mechanism

DeactivationMechanism Mustard Active Agent (Chloroethyl-Piperazine) Aziridinium Aziridinium Ion (Reactive Intermediate) Mustard->Aziridinium Cyclization DNA Biological Target (DNA Guanine) Aziridinium->DNA Uncontrolled Alkylation (Mutation) Inert Inert Thiosulfate Ester (Safe for Disposal) Aziridinium->Inert Nucleophilic Attack (Deactivation) Thiosulfate Scavenger (Sodium Thiosulfate) Thiosulfate->Inert

Caption: Mechanism of Action. The protocol intercepts the reactive Aziridinium ion with Thiosulfate before it can alkylate DNA.

Regulatory Compliance & Waste Codes (RCRA)

While this specific CAS is not always explicitly listed with a "U" or "P" code in every jurisdiction, it must be classified based on Characteristics and Process Knowledge .

  • EPA Waste Code (Characteristic): D002 (Corrosive) due to the dihydrochloride salt nature in solution.

  • EPA Waste Code (Toxicity): If the waste stream contains halogenated solvents used in the synthesis/purification, codes F001-F005 may apply.[1]

  • Best Practice: Treat as P-Listed Equivalent (Acutely Hazardous) due to the "Fatal if Swallowed" (H300) classification found in safety data for this class of compounds.

Chain of Custody: Always document the volume, concentration, and deactivation status (if applicable) on the waste manifest.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22127112, 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (Chapter 7: Management of Waste). National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-(2-chloroethyl)piperidine hydrochloride (Structural Analog).[1][5] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride

Executive Hazard Analysis 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride is a nitrogen mustard derivative. While often used as a synthetic intermediate, it possesses the pharmacophore of a potent alkylating age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride is a nitrogen mustard derivative. While often used as a synthetic intermediate, it possesses the pharmacophore of a potent alkylating agent .

  • Mechanism of Toxicity: The chloroethyl moiety spontaneously cyclizes to form an aziridinium ion, a highly reactive electrophile. This intermediate attacks nucleophilic centers in DNA (specifically the N7 position of guanine), leading to DNA cross-linking and apoptosis.

  • Operational Risk: As a dihydrochloride salt, this compound is likely a fine, hygroscopic powder. The primary risks are inhalation of dust (pulmonary edema/alkylation of lung tissue) and dermal contact (vesicant/blistering action).

  • Critical Warning: Latency period. Nitrogen mustards often cause delayed symptoms.[1] Pain or blistering may not appear until hours after exposure. Immediate decontamination is critical regardless of symptom absence.

Hierarchy of Controls & Engineering Systems

Before selecting PPE, the experimental environment must be secured. PPE is the last line of defense, not the first.

Engineering Controls
Control TypeRequirementScientific Rationale
Primary Containment Class II Biological Safety Cabinet (Type B2) or Chemical Fume Hood Hard-ducted exhaust is required. Recirculating hoods with carbon filters are insufficient for potential alkylating vapors or fine particulates unless specifically rated for cytotoxic powders (HEPA H14).
Airflow Velocity 80–100 fpm (0.4–0.5 m/s) Validated by a vane anemometer prior to use.
Static Control Ionizing Fan / Anti-static Gun Dihydrochloride salts are prone to static charge. Static discharge can disperse the powder, defeating the fume hood's capture velocity.
DOT Diagram: Hierarchy of Protection

Hierarchy Engineering 1. Engineering Controls (Fume Hood/Glovebox) Admin 2. Administrative Controls (SOPs, Access Restriction) Engineering->Admin Fail-safe PPE 3. Personal Protective Equipment (Double Gloves, Resp Protection) Admin->PPE Redundancy Procedure 4. Technique (Wet Wiping, Static Control) PPE->Procedure Execution

Figure 1: The safety architecture relies on containment first. PPE serves as the redundancy layer.

Personal Protective Equipment (PPE) Matrix

The "nitrogen mustard" class penetrates standard rubber quickly. The following PPE selection is based on permeation resistance against alkylating agents.

Hand Protection: The Double-Glove System

Standard: ASTM D6978 (Chemotherapy Drug Resistance).

  • Inner Glove: Nitrile (4 mil / 0.1 mm). Bright color (e.g., orange/purple) to act as a breach indicator.

  • Outer Glove: Extended cuff Nitrile (minimum 6 mil / 0.15 mm) or Neoprene.

  • Rationale: Nitrogen mustards can permeate thin nitrile in <30 minutes. The air gap between two layers significantly retards diffusion.

  • Protocol: Change outer gloves every 30 minutes or immediately upon splash.

Respiratory Protection[2][3][4][5]
  • Inside Fume Hood: No respirator required if sash is at proper height.

  • Outside Hood (Spill Response): Full-face Elastomeric Respirator with P100/OV cartridges (Organic Vapor + HEPA).

    • Note: N95 masks offer zero protection against the volatile free base if hydrolysis occurs.

Body & Eye Defense
ComponentSpecificationReason
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Dust can bypass side shields and react with eye moisture to form HCl and alkylating species.
Body Tyvek® 400 (or equivalent) Non-woven polyethylene. Lab coats (cotton) absorb and hold the chemical against the skin.
Footwear Closed-toe, impervious uppersLeather or synthetic leather. No mesh sneakers.

Operational Protocol: Handling & Solubilization

Step 1: Preparation
  • Place a disposable absorbent pad (plastic side down) in the hood.

  • Pre-weigh the solvent (e.g., DMSO, Water) in a tared vial before adding the solid to minimize open handling time.

  • Static Check: If the powder clings to the spatula, use an anti-static gun on the container for 5 seconds.

Step 2: Weighing
  • Technique: Do not weigh directly on the balance pan. Use a closed weighing boat or a tared vial.

  • Transfer: Use a disposable spatula. Once used, the spatula is considered "hot" waste and must be wiped with deactivation solution before disposal.

Step 3: Solubilization (Critical Control Point)
  • Chemistry: The dihydrochloride salt is acidic. Upon adding water or buffer, the pH will drop.

  • Exotherm: Dissolution may be exothermic. Add solvent slowly.

  • Stability: In aqueous solution, the chloroethyl group can hydrolyze (deactivate) over time, but the rate is pH-dependent. Assume the solution remains potent for at least 24 hours.

Decontamination & Disposal Strategy

Nitrogen mustards are electrophilic; they are neutralized by strong nucleophiles or oxidation.

The Deactivation Solution

Do not use simple water; it merely spreads the agent. Use one of the following validated mixtures:

  • Oxidative Method (Surface Decon): 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[2][3][4] Oxidizes the amine and the sulfide (if present), breaking the alkylating pharmacophore.

    • Contact Time: 15 minutes.

  • Nucleophilic Method (Equipment/Sensitive Surfaces): 10% Sodium Thiosulfate + 1% Sodium Bicarbonate in water.

    • Mechanism:[5][3] The thiosulfate ion (

      
      ) acts as a "suicide nucleophile," attacking the aziridinium ring faster than biological tissue can.
      
DOT Diagram: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Form (Powder/Liquid) Isolate 2. Evacuate & Isolate (Close Lab Door) Assess->Isolate PPE_Don 3. Don Emergency PPE (P100 Resp + Double Gloves) Isolate->PPE_Don Neutralize 4. Apply Decon Agent (Bleach or Thiosulfate) PPE_Don->Neutralize Wait 5. Wait 15 Mins (Reaction Time) Neutralize->Wait Clean 6. Absorb & Dispose (as Haz Waste) Wait->Clean

Figure 2: Sequential workflow for managing accidental release.

Waste Disposal
  • Liquids: Collect in a dedicated carboy labeled "Cytotoxic/Alkylating Waste." Do not mix with general organic solvents (risk of reaction).

  • Solids: Double-bag in thick polyethylene bags. Label as "Toxic - Nitrogen Mustard Derivative."

References

  • Centers for Disease Control and Prevention (CDC). (2011). Nitrogen Mustards: Medical Management Guidelines for Acute Chemical Exposures. [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Nitrogen Mustard Derivatives and Toxicity Mechanisms. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Prudent Practices in the Laboratory. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride
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Reactant of Route 2
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride
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